molecular formula C7H18Cl2N2 B1285512 1-(Aminomethyl)cyclohexanamine dihydrochloride CAS No. 123194-05-8

1-(Aminomethyl)cyclohexanamine dihydrochloride

Cat. No.: B1285512
CAS No.: 123194-05-8
M. Wt: 201.13 g/mol
InChI Key: WSIGGNHFHXPCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)cyclohexanamine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Aminomethyl)cyclohexanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Aminomethyl)cyclohexanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclohexanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-6-7(9)4-2-1-3-5-7;;/h1-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIGGNHFHXPCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589648
Record name 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123194-05-8
Record name 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclohexan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanamine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Aminomethyl)cyclohexanamine dihydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Drawing upon established chemical principles and available data, this document details the compound's chemical and physical properties, proposes a robust synthetic pathway, and explores its current and potential applications, particularly in the realm of central nervous system (CNS) drug discovery.

Core Chemical Identity

1-(Aminomethyl)cyclohexanamine dihydrochloride is a geminal diamine, a class of organic compounds characterized by two amine groups attached to the same carbon atom. This structural motif imparts unique chemical reactivity and conformational rigidity, making it a valuable building block in the synthesis of complex molecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical transformations and biological assays.

Structural Representation:

Caption: 2D structure of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The following table summarizes the known and predicted properties of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

PropertyValueSource/Comment
CAS Number 123194-05-8[1]
Molecular Formula C₇H₁₈Cl₂N₂[1]
Molecular Weight 201.14 g/mol [1]
Appearance White to off-white solidInferred from supplier data.
Melting Point Not well-defined; decomposition may occur.Supplier data is inconsistent.
Solubility Soluble in water.The dihydrochloride salt form confers high water solubility. Solubility in organic solvents is expected to be limited but may be enhanced in polar protic solvents.
pKa Not experimentally determined.The presence of two primary amine groups suggests two pKa values, likely in the range of 9-11.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.General recommendation for amine salts.

Proposed Synthetic Pathway

Synthesis_Pathway A Cyclohexanone B 1-Cyanocyclohexan-1-amine A->B Strecker Synthesis (NaCN, NH4Cl) C 1-(Aminomethyl)cyclohexanamine B->C Reduction (e.g., LiAlH4 or catalytic hydrogenation) D 1-(Aminomethyl)cyclohexanamine dihydrochloride C->D Salt Formation (HCl in ether or isopropanol)

Caption: Proposed synthetic route to 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-Cyanocyclohexan-1-amine (Strecker Synthesis)

  • To a stirred solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia at 0-5 °C, add cyclohexanone (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile. Purification can be achieved by distillation or column chromatography.

Causality behind Experimental Choices: The Strecker synthesis is a classic and reliable method for the preparation of α-aminonitriles from ketones. The use of aqueous ammonia provides both the ammonia nucleophile and the solvent. Maintaining a low initial temperature helps to control the exothermicity of the reaction.

Step 2: Reduction of 1-Cyanocyclohexan-1-amine to 1-(Aminomethyl)cyclohexanamine

  • Carefully add the crude 1-cyanocyclohexan-1-amine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diamine.

Causality behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitrile and any imine intermediates to the corresponding primary amines. The use of an inert atmosphere is crucial due to the pyrophoric nature of LiAlH₄. The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and facilitating the removal of aluminum byproducts. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on carbon is an alternative, often safer, reduction method.[2]

Step 3: Formation of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

  • Dissolve the crude 1-(Aminomethyl)cyclohexanamine in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Causality behind Experimental Choices: The formation of the dihydrochloride salt is a straightforward acid-base reaction. Using a non-polar or moderately polar solvent in which the salt is insoluble allows for its precipitation and easy isolation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Cyclohexyl protons: A broad multiplet in the region of δ 1.2-2.0 ppm.

  • Aminomethyl protons (-CH₂-NH₃⁺): A singlet or a broad singlet expected around δ 3.0-3.5 ppm. The protons on the nitrogen are expected to be broad and may exchange with D₂O.

  • Amine protons (-NH₃⁺): A broad signal, the chemical shift of which will be highly dependent on the solvent and concentration, likely in the region of δ 7.5-9.0 ppm. These protons will readily exchange with D₂O, causing the signal to disappear.

¹³C NMR Spectroscopy (Predicted)
  • Cyclohexyl carbons: Signals are expected in the aliphatic region, typically between δ 20-45 ppm.

  • Quaternary carbon (C-1): The carbon bearing the two amino groups is expected to be in the range of δ 50-60 ppm.

  • Aminomethyl carbon (-CH₂-NH₃⁺): This carbon is expected to resonate around δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H stretching: A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of ammonium salts.

  • N-H bending: A medium to strong band around 1600-1500 cm⁻¹.

  • C-H stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C-N stretching: A weaker absorption in the fingerprint region, typically around 1200-1000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The free base (C₇H₁₆N₂) has a molecular weight of 128.22. In an ESI-MS experiment, one would expect to see the [M+H]⁺ ion at m/z 129.2.

  • Fragmentation: Common fragmentation pathways for amines include alpha-cleavage. For this molecule, cleavage of the C-C bond adjacent to the nitrogen atoms would be expected, leading to characteristic fragment ions.

Applications in Research and Drug Discovery

1-(Aminomethyl)cyclohexanamine dihydrochloride serves as a valuable scaffold in medicinal chemistry, primarily due to the presence of the geminal diamine motif on a conformationally restricted cyclohexane ring.

Building Block for CNS Agents

The structural rigidity of the cyclohexane core and the presence of two modifiable amine groups make this compound an attractive starting material for the synthesis of novel CNS agents.[3][4] The amine functionalities can be readily derivatized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The cyclohexane scaffold can also influence the lipophilicity and metabolic stability of the resulting drug candidates.

Potential Role in Alzheimer's Disease Research

There is growing interest in the role of metal ions, particularly copper, in the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[5] Molecules capable of chelating these metal ions are being investigated as potential therapeutic agents. The vicinal diamine-like arrangement in 1-(Aminomethyl)cyclohexanamine provides a potential metal-binding site. This scaffold could be elaborated to develop more potent and selective copper chelators that can cross the blood-brain barrier and modulate the neurotoxic effects of amyloid plaques.[5]

Signaling_Pathway cluster_AD_Pathogenesis Alzheimer's Disease Pathogenesis Amyloid Beta-Amyloid Aggregation Plaques Neurotoxic Amyloid Plaques Amyloid->Plaques Copper Copper Ions Copper->Amyloid Promotes Neuroinflammation Neuroinflammation Plaques->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Chelator 1-(Aminomethyl)cyclohexanamine -based Chelator Chelator->Copper Sequesters Chelator->Plaques May Disrupt

Caption: Potential mechanism of action in Alzheimer's disease research.

Safety and Handling

As with all chemicals, 1-(Aminomethyl)cyclohexanamine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride is a promising and versatile building block for synthetic and medicinal chemists. Its unique geminal diamine structure on a cyclohexane scaffold offers a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the challenging area of CNS disorders. While further experimental characterization is warranted, the information and proposed synthetic route provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • MySkinRecipes. 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. [Link]

  • Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • PrepChem. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. [Link]

  • MySkinRecipes. 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. [Link]

  • Fundação de Amparo à Pesquisa do Estado de São Paulo. Researchers develop chemical compound with potential against Alzheimer's disease. (2025-11-12). [Link]

  • Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • ResearchGate. “Synthesis and Physico-Chemical Studies of 1, 1'-. Substituted Phenyl Cyclohexane”. (2016-02-26). [Link]

  • Google Patents. WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830). [Link]

  • Royal Society of Chemistry. Synthesis and Chemistry of Organic Geminal Di- and Triazides - Green Chemistry. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]

  • NIST WebBook. trans-1,4-Bis(aminomethyl)cyclohexane. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0319654). [Link]

  • Chemspace. (1S,2S)-2-(aminomethyl)cyclohexan-1-amine dihydrochloride - C7H18Cl2N2 | CSCS00020682814. [Link]

  • PubChem. 1-(Aminomethyl)cyclohexan-1-ol. [Link]

  • Google Patents. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
  • NIST WebBook. Cyclohexanemethylamine. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. (2024-07-30). [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022-09-24). [Link]

  • YouTube. 06.06 Disubstituted Cyclohexanes and Beyond. (2017-11-28). [Link]

  • NIST WebBook. Cyclohexanamine, N-methyl-. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclohexanamine dihydrochloride (CAS Number: 123194-05-8), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document will delve into its chemical properties, a plausible and detailed synthetic route, robust analytical methodologies for its characterization, and its emerging role as a structural motif in the design of novel therapeutics.

Introduction: The Strategic Importance of Diamine Scaffolds in Medicinal Chemistry

1-(Aminomethyl)cyclohexanamine dihydrochloride belongs to the class of 1,1-disubstituted cyclohexane derivatives. The cyclohexane ring, a saturated carbocycle, is a prevalent scaffold in drug design. Its three-dimensional structure can provide a rigid framework for orienting functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of two primary amine groups, one directly attached to the cyclohexane ring and the other to a methyl substituent at the same carbon, offers multiple points for chemical modification and interaction with biological macromolecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in subsequent chemical reactions.[1][2]

The unique geminal diamine arrangement on a cyclohexane core makes 1-(aminomethyl)cyclohexanamine dihydrochloride a valuable building block for creating diverse chemical libraries for high-throughput screening and for the rational design of targeted therapeutics. The conformational rigidity of the cyclohexane moiety, combined with the nucleophilic character of the amino groups, allows for the synthesis of complex molecules with well-defined three-dimensional structures.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 123194-05-8[1][2][3][4]
Molecular Formula C₇H₁₈Cl₂N₂[2][4]
Molecular Weight 201.14 g/mol [1][4]
Appearance White to off-white solid[2]
Melting Point 120-122 °C (decomposes)[2]
Purity Typically >95%[1][3]
Storage Temperature 2-8°C, protected from light[2]
Safety and Handling

1-(Aminomethyl)cyclohexanamine dihydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[1][5]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Pictograms: GHS07 (Exclamation mark).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[5][6][7]

Synthesis and Purification: A Proposed Experimental Protocol

While multiple synthetic routes can be envisioned for the preparation of 1-(aminomethyl)cyclohexanamine, a robust and scalable approach involves the reductive amination of a suitable keto-nitrile precursor. The following protocol is a scientifically plausible method derived from established chemical transformations for similar structures.[2][8]

Proposed Synthesis Workflow

G cluster_0 Synthesis of 1-(Aminomethyl)cyclohexanamine A 1-Cyanocyclohexanecarboxylic acid B 1-Cyanocyclohexanecarboxamide A->B 1. SOCl₂, NH₄OH 2. Amidation C 1-Aminomethyl-1-cyanocyclohexane B->C Reduction (e.g., LiAlH₄) D 1-(Aminomethyl)cyclohexanamine C->D Nitrile Reduction (e.g., H₂, Raney Ni) E 1-(Aminomethyl)cyclohexanamine dihydrochloride D->E Salt Formation (HCl in Ether)

Caption: Proposed synthetic pathway for 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Cyanocyclohexanecarboxamide from 1-Cyanocyclohexanecarboxylic acid

  • To a stirred solution of 1-cyanocyclohexanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (5 equivalents).

  • The mixture is stirred vigorously for 1 hour at 0 °C and then allowed to warm to room temperature.

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-cyanocyclohexanecarboxamide.

Step 2: Reduction of 1-Cyanocyclohexanecarboxamide to 1-Aminomethyl-1-cyanocyclohexane

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, a suspension of lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 1-cyanocyclohexanecarboxamide (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for 4-6 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give crude 1-aminomethyl-1-cyanocyclohexane.

Step 3: Reduction of 1-Aminomethyl-1-cyanocyclohexane to 1-(Aminomethyl)cyclohexanamine

  • The crude 1-aminomethyl-1-cyanocyclohexane is dissolved in ethanol in a high-pressure hydrogenation vessel.

  • A catalytic amount of Raney Nickel (slurry in water, washed with ethanol) is added to the solution.[8]

  • The vessel is sealed and purged with hydrogen gas, and then pressurized with hydrogen to 50-100 psi.

  • The mixture is heated to 50-70 °C and agitated for 12-24 hours, or until hydrogen uptake ceases.

  • The vessel is cooled to room temperature, and the pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude diamine.

Step 4: Formation of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

  • The crude 1-(aminomethyl)cyclohexanamine is dissolved in a minimal amount of anhydrous diethyl ether.

  • The solution is cooled to 0 °C, and a solution of hydrogen chloride in diethyl ether (2.2 equivalents) is added dropwise with stirring.

  • The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(aminomethyl)cyclohexanamine dihydrochloride.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization and Quality Control

A comprehensive analytical workflow is essential to confirm the identity, purity, and quality of the synthesized 1-(aminomethyl)cyclohexanamine dihydrochloride.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Gas Chromatography (GC): Due to the low volatility of the dihydrochloride salt, GC analysis would require derivatization of the amine groups or analysis of the free base. Headspace GC could be employed to detect volatile impurities from the synthesis.[5]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show broad signals for the amine protons (-NH₃⁺), a singlet for the aminomethyl protons (-CH₂-NH₃⁺), and a series of multiplets for the cyclohexane ring protons. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two types of amine-bearing carbons and the carbons of the cyclohexane ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present. Key expected absorptions include:

    • Broad N-H stretching vibrations for the primary ammonium groups (-NH₃⁺) in the range of 3200-2800 cm⁻¹.

    • C-H stretching vibrations for the cyclohexane and methylene groups around 2950-2850 cm⁻¹.

    • N-H bending vibrations around 1600-1500 cm⁻¹.

    • C-N stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be the method of choice. The spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ (m/z = 129.2).

Applications in Drug Discovery and Development

1-(Aminomethyl)cyclohexanamine dihydrochloride serves as a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications. The presence of two primary amine groups allows for differential functionalization, leading to a wide range of derivatives.

Role as a Key Building Block

This diamine is a valuable starting material for constructing libraries of compounds for screening against various biological targets. The cyclohexane core provides a rigid framework that can be decorated with different substituents to explore structure-activity relationships (SAR). Its use can lead to the discovery of novel hits and leads in drug discovery programs.

Potential Therapeutic Areas

While specific biological activities for derivatives of 1-(aminomethyl)cyclohexanamine are not extensively reported in publicly available literature, the structural motif of geminal diamines on a cyclohexane ring is of interest in several therapeutic areas:

  • Neurological Disorders: The rigid cyclohexane scaffold is found in several centrally active agents. The amino groups can be modified to interact with receptors and enzymes in the central nervous system. For instance, related cyclohexane derivatives have shown affinity for serotonin receptors, which are implicated in mood disorders and anxiety.

  • Antimicrobial Agents: Diamine-containing molecules have been explored for their antimicrobial properties. The cationic nature of the protonated amines can facilitate interaction with negatively charged bacterial cell membranes, leading to cell disruption.

  • Enzyme Inhibitors: The two amino groups can be functionalized to mimic the side chains of amino acids like lysine, potentially leading to the design of inhibitors for enzymes that recognize such residues.

Logical Relationship in Drug Design

G cluster_0 Drug Discovery Workflow A 1-(Aminomethyl)cyclohexanamine dihydrochloride (Scaffold) B Chemical Library Synthesis A->B Derivatization C High-Throughput Screening B->C Assay D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F Iterative Design

Caption: Role of 1-(Aminomethyl)cyclohexanamine dihydrochloride in a typical drug discovery pipeline.

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride is a valuable and versatile chemical building block with significant potential for the synthesis of novel compounds in the field of drug discovery. Its unique structural features, including a rigid cyclohexane core and two reactive primary amine groups, provide a solid foundation for the design of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a robust analytical workflow for its characterization. As the demand for novel chemical entities continues to grow, the strategic use of such well-defined scaffolds will be instrumental in accelerating the discovery of the next generation of therapeutics.

References

  • Synthonix. 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride. [Link]

  • Google Patents. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Chemtron. Safety Data Sheet. [Link]

  • J&W Pharmlab. 1-Aminomethyl-cyclohexylamine dihydrochloride. [Link]

Sources

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanamine Dihydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclohexanamine dihydrochloride is a diamine-substituted cyclohexane derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, coupled with the presence of two primary amine functionalities at the same carbon atom, provides a unique stereochemical and reactive profile for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of 1-(Aminomethyl)cyclohexanamine dihydrochloride. Furthermore, it delves into its potential applications in drug development, particularly in the context of neurological disorders, and outlines key experimental protocols for its synthesis and analysis.

Introduction: The Significance of the 1,1-Diamine Cyclohexane Moiety

Cyclohexane rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their conformational rigidity allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. The introduction of two amine groups onto the same carbon atom of the cyclohexane ring, as seen in 1-(Aminomethyl)cyclohexanamine, creates a geminal diamine structure with distinct chemical properties.

This structural feature imparts several key characteristics:

  • Bidentate Ligand Potential: The two primary amine groups can act as a bidentate ligand, capable of chelating metal ions or forming multiple hydrogen bonds with a biological target.

  • Chiral Potential: Although the parent molecule is achiral, derivatization of the two amine groups with different substituents can introduce a chiral center, opening avenues for stereoselective drug design.

  • Scaffold for Diversity-Oriented Synthesis: The reactive nature of the primary amines allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.

The dihydrochloride salt form of 1-(Aminomethyl)cyclohexanamine enhances its stability and solubility in aqueous media, facilitating its use in biological assays and as a pharmaceutical intermediate.

Molecular Structure and Stereochemistry

The molecular formula of 1-(Aminomethyl)cyclohexanamine is C₇H₁₆N₂. The dihydrochloride salt has the formula C₇H₁₈Cl₂N₂.

Conformational Analysis

The cyclohexane ring in 1-(Aminomethyl)cyclohexanamine dihydrochloride predominantly exists in a chair conformation to minimize steric strain. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position.[1][2] Due to the steric bulk of the aminomethyl group (-CH₂NH₃⁺) and the amino group (-NH₃⁺), the most stable conformation will be the one that minimizes 1,3-diaxial interactions. A detailed conformational analysis would be required to definitively determine the preferred orientation of the substituents.

Diagram: Chair Conformation of 1-(Aminomethyl)cyclohexanamine

G A 1-Cyanocyclohexanecarbonitrile B Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) A->B C 1-(Aminomethyl)cyclohexanamine B->C D Treatment with HCl C->D E 1-(Aminomethyl)cyclohexanamine dihydrochloride D->E

Caption: A postulated synthetic route to 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Experimental Protocol (Hypothetical)

This protocol is provided as a theoretical example and would require experimental validation and optimization.

Step 1: Reduction of 1-Cyanocyclohexanecarbonitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-cyanocyclohexanecarbonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 1-(Aminomethyl)cyclohexanamine.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the crude 1-(Aminomethyl)cyclohexanamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or ethanol) dropwise until precipitation is complete.

  • Collect the white precipitate of 1-(Aminomethyl)cyclohexanamine dihydrochloride by filtration.

  • Wash the precipitate with cold diethyl ether and dry it under vacuum.

Step 3: Purification

The resulting 1-(Aminomethyl)cyclohexanamine dihydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Spectroscopic Analysis

While specific spectral data for the target molecule is not widely published, the expected spectroscopic features can be predicted based on its structure and the analysis of similar compounds. [3]

Technique Expected Features
¹H NMR - Complex multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexane ring protons. - A singlet or a broad multiplet for the aminomethyl (-CH₂-NH₃⁺) protons. - A broad signal for the amine (-NH₃⁺) protons, which may exchange with D₂O.
¹³C NMR - Several signals in the aliphatic region corresponding to the carbons of the cyclohexane ring. - A signal for the quaternary carbon atom (C1) bonded to the two nitrogen-containing groups. - A signal for the aminomethyl carbon (-CH₂-NH₃⁺).
FTIR - Broad N-H stretching vibrations in the range of 3000-3300 cm⁻¹ characteristic of primary ammonium salts. - C-H stretching vibrations just below 3000 cm⁻¹. - N-H bending vibrations around 1500-1600 cm⁻¹. - C-N stretching vibrations in the fingerprint region.

| Mass Spec. | - The molecular ion peak (M⁺) of the free base (C₇H₁₆N₂) would be expected at m/z = 128.22. - Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the cyclohexane ring. |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be employed to assess the purity of 1-(Aminomethyl)cyclohexanamine dihydrochloride. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or an evaporative light scattering detector (ELSD).

Applications in Drug Development

The unique structural features of 1-(Aminomethyl)cyclohexanamine dihydrochloride make it an attractive starting material for the synthesis of a variety of pharmacologically active compounds.

Central Nervous System (CNS) Agents

Derivatives of cyclohexylamine are known to exhibit a range of activities within the central nervous system. [4]The rigid cyclohexane scaffold can be used to orient pharmacophoric groups in a specific three-dimensional arrangement, leading to high-affinity interactions with CNS targets such as receptors and ion channels. The geminal diamine motif can be derivatized to introduce functionalities that modulate properties like blood-brain barrier permeability and metabolic stability.

Gabapentin Analogues and Neuropathic Pain

Gabapentin, a well-known anticonvulsant and analgesic, features a 1-(aminomethyl)cyclohexaneacetic acid structure. [5]The structural similarity of 1-(Aminomethyl)cyclohexanamine suggests its potential as a precursor for the synthesis of novel gabapentin analogues. By modifying the amine functionalities, researchers can explore new derivatives with improved pharmacokinetic profiles or enhanced efficacy in the treatment of neuropathic pain and other neurological disorders. [6]

Diagram: Potential Derivatization Pathways

G A 1-(Aminomethyl)cyclohexanamine dihydrochloride B Acylation A->B C Alkylation A->C D Reductive Amination A->D E Amide Derivatives B->E F Substituted Amine Derivatives C->F G Complex Ligands D->G

Caption: Potential derivatization strategies for 1-(Aminomethyl)cyclohexanamine.

Safety and Handling

As with all chemicals, 1-(Aminomethyl)cyclohexanamine dihydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

1-(Aminomethyl)cyclohexanamine dihydrochloride represents a valuable and underexplored building block for medicinal chemistry. Its unique 1,1-diamine substituted cyclohexane core offers a rigid scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, its structural relationship to known pharmaceuticals provides a strong rationale for its further investigation. Future research efforts should focus on the development of efficient and scalable synthetic routes, comprehensive analytical characterization, and the exploration of its potential in the design and synthesis of new drugs targeting a range of diseases, particularly those affecting the central nervous system.

References

  • LibreTexts. (2023, January 22). Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Google Patents. (n.d.). US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
  • PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • NIST. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Khan Academy. (2015, June 13). Disubstituted cyclohexane. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • Google Patents. (n.d.). EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.
  • ResearchGate. (n.d.). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • Google Patents. (n.d.). US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives.
  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • Journal of Chemistry Letters. (2024, March 2). Synthesis and characterization of Gabapentin-Zn2Al-LDH nanohybrid and investigation of its drug release and biocompatibility properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • mzCloud. (2018, March 28). Cyclohexylamine. Retrieved from [Link]

  • LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

1-(Aminomethyl)cyclohexanamine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(aminomethyl)cyclohexanamine dihydrochloride, a key diamine building block. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the mechanistic underpinnings, strategic considerations, and practical execution of viable synthetic routes. We will dissect prominent strategies, including those based on classical rearrangement reactions and modern reductive amination techniques. Each pathway is evaluated for its efficiency, scalability, and safety, providing the reader with the necessary expertise to select and implement the optimal synthesis for their specific application.

Introduction and Strategic Overview

1-(Aminomethyl)cyclohexanamine is a vicinal diamine scaffold featuring a quaternary carbon center. This unique structural motif imparts conformational rigidity, making it a valuable synthon in the development of pharmaceuticals, ligands for catalysis, and advanced materials. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and downstream application.

The synthesis of this target molecule presents a distinct challenge: the construction of a sterically hindered quaternary center bearing two distinct amino functionalities. A successful synthesis must address this challenge through a logical and efficient sequence of reactions. This guide will focus on two principal retrosynthetic approaches:

  • The C₂-Symmetric Precursor Approach: This strategy begins with a C₂-symmetric starting material, such as 1,1-cyclohexanediacetic acid, and employs degradation reactions to convert both carboxylic acid moieties into amine groups.

  • The Stepwise Functionalization Approach: This method involves the sequential introduction of the two nitrogen-containing groups onto a cyclohexanone core, typically involving nitrile chemistry.

We will now explore the specific pathways derived from these overarching strategies.

Pathway I: Double Curtius Rearrangement from a Diacid Precursor

The Curtius rearrangement is a robust and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[1][2] This transformation proceeds through an acyl azide and an isocyanate intermediate, offering a high degree of functional group tolerance and complete retention of stereochemistry at the migrating carbon center.[1][3]

Mechanistic Rationale

The core of this pathway is the conversion of 1,1-cyclohexanediacetic acid into the target diamine via a two-fold rearrangement. The reaction sequence is as follows:

  • Activation of Carboxylic Acids: The diacid is first converted into a more reactive derivative, typically the diacyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial for the subsequent nucleophilic substitution.

  • Formation of the Diacyl Azide: The activated diacyl chloride reacts with an azide source, most commonly sodium azide (NaN₃), to form the corresponding diacyl azide. This intermediate is potentially explosive and must be handled with extreme care.

  • Thermal Rearrangement: Upon heating, the diacyl azide undergoes a concerted rearrangement, losing molecular nitrogen (N₂) to form a diisocyanate intermediate.[4] This step is the hallmark of the Curtius reaction.

  • Hydrolysis to the Diamine: The highly electrophilic isocyanate groups are then hydrolyzed, typically with aqueous acid (e.g., HCl). This reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the primary amine.[1][5] The use of hydrochloric acid conveniently affords the final product as its dihydrochloride salt.

Visualizing the Curtius Rearrangement Pathway

Caption: Synthetic workflow for the double Curtius rearrangement.

Experimental Protocol: Curtius Rearrangement

Part A: Synthesis of 1,1-Cyclohexanediacyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add 1,1-cyclohexanediacetic acid (1.0 eq).

  • Add thionyl chloride (2.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude diacyl chloride, which can be used directly in the next step.

Part B: Double Curtius Rearrangement and Hydrolysis

  • Caution: Acyl azides are potentially explosive. Perform this reaction behind a blast shield and avoid friction, shock, or rapid heating.

  • Dissolve the crude diacyl chloride (1.0 eq) in a suitable inert solvent such as toluene.

  • In a separate flask, prepare a solution of sodium azide (2.2 eq) in water.

  • Cool the diacyl chloride solution to 0 °C and add the sodium azide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Gently heat the organic solution containing the diacyl azide to reflux (approx. 110 °C in toluene) until nitrogen evolution stops. This effects the rearrangement to the diisocyanate.

  • Cool the solution and add concentrated hydrochloric acid (excess).

  • Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours to ensure complete hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature. The product, 1-(aminomethyl)cyclohexanamine dihydrochloride, will precipitate from the aqueous layer.

  • Isolate the white solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Pathway II: Strecker Synthesis Followed by Nitrile Reduction

This pathway builds the molecule in a stepwise fashion starting from cyclohexanone. It leverages the Strecker amino acid synthesis to form a key α-aminonitrile intermediate, which is then reduced to the target diamine.

Mechanistic Rationale
  • Strecker Synthesis: Cyclohexanone is treated with an alkali metal cyanide (e.g., KCN) and ammonium chloride (NH₄Cl). The reaction first forms an imine in situ, which is then attacked by the cyanide nucleophile to generate 1-aminocyclohexanecarbonitrile. This step efficiently constructs the quaternary center with one amine and a nitrile group.

  • Nitrile Reduction: The nitrile group of the intermediate is a masked aminomethyl group. It can be reduced to a primary amine using powerful reducing agents. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Rh/Al₂O₃) under pressure or chemical reduction with lithium aluminum hydride (LiAlH₄) are the most common methods.[6]

  • Salt Formation: The resulting free diamine is then treated with hydrochloric acid to precipitate the desired dihydrochloride salt.

Visualizing the Strecker/Reduction Pathway

G cluster_1 Pathway II: Strecker Synthesis & Reduction A Cyclohexanone B 1-Aminocyclohexanecarbonitrile A->B KCN, NH₄Cl, H₂O C 1-(Aminomethyl)cyclohexanamine B->C 1. LiAlH₄, THF 2. H₂O quench D 1-(Aminomethyl)cyclohexanamineDihydrochloride C->D 2 eq. HCl

Sources

1-(Aminomethyl)cyclohexanamine dihydrochloride mechanism of action

Recent evidence suggests a potential interaction between the α2δ-1 subunit and NMDA receptors. [16]In chronic pain states, where α2δ-1 is upregulated, it may enhance NMDA receptor activity. Gabapentin, by binding to α2δ-1, could disrupt this interaction, thereby reducing NMDA receptor-mediated hyperexcitability, which is a key factor in central sensitization and neuropathic pain. [16]

Part 3: The GABAergic System - An Indirect Influence

Despite its structural similarity to GABA, gabapentin does not bind to GABA-A or GABA-B receptors, nor does it significantly affect GABA uptake or metabolism at clinically relevant concentrations. [3][5][7][15] However, some studies have reported that gabapentin can increase brain GABA concentrations. [16][17][18]This effect is not considered its primary mechanism of action but may contribute to its overall therapeutic profile. [7]Potential indirect mechanisms for this increase in GABA include:

  • Modulation of GABA Synthesis: Gabapentin may modulate the activity of enzymes involved in GABA synthesis, such as glutamic acid decarboxylase (GAD). [16]* Increased Non-synaptic GABA Responses: Some in vitro studies have shown that gabapentin can increase non-synaptic GABA responses from neuronal tissues. [16] It is important to emphasize that these effects on the GABAergic system are likely secondary to its primary action on VGCCs. [7]

Part 4: Experimental Methodologies for Elucidating the Mechanism of Action

Our understanding of gabapentin's mechanism of action has been built upon a foundation of rigorous experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and specificity of a drug for its receptor.

Protocol: [³H]Gabapentin Saturation Binding Assay

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the α2δ subunit (e.g., porcine brain). [19]Homogenize the tissue in a cold lysis buffer and pellet the membranes by centrifugation. [20]Resuspend the pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add increasing concentrations of [³H]gabapentin to wells containing the membrane preparation. [20]3. Determination of Non-specific Binding: In a parallel set of wells, add a high concentration of unlabeled gabapentin or a suitable competitor like (S)-3-isobutyl-gamma-aminobutyric acid to saturate the specific binding sites. [19]4. Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [20]5. Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. [20]Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [³H]gabapentin and fit the data to a saturation binding curve to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). [21]

Electrophysiology

Whole-cell patch-clamp recording is a powerful technique to measure the effect of a drug on ion channel function.

Protocol: Whole-Cell Patch-Clamp Recording of Calcium Currents

  • Cell Preparation: Use cultured neurons (e.g., dorsal root ganglion neurons) or cell lines heterologously expressing specific VGCC subunits (α1, β, and α2δ). [10][22][23]2. Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell. Use an internal solution in the patch pipette and an external solution that isolates calcium currents.

  • Current Elicitation: Apply depolarizing voltage steps to activate the VGCCs and record the resulting calcium currents.

  • Drug Application:

    • Acute Application: Perfuse the cell with a solution containing gabapentin and record any immediate changes in the calcium current. [11] * Chronic Application: Incubate the cells with gabapentin for an extended period (e.g., 17-40 hours) before recording to assess the effect on channel trafficking. [13][14]5. Data Analysis: Compare the amplitude and kinetics of the calcium currents before and after drug application.

In Vivo Models

Animal models of neuropathic pain and epilepsy are essential for evaluating the therapeutic efficacy of compounds like gabapentin.

Example: Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

  • Surgical Procedure: Induce neuropathic pain in rats by ligating a spinal nerve. [24]2. Behavioral Testing: Assess pain behaviors such as mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments. [25]3. Drug Administration: Administer gabapentin systemically (e.g., intraperitoneally). [24]4. Efficacy Assessment: Measure the reversal of allodynia at different time points after drug administration.

  • Electrophysiological Correlates: In some studies, in vivo electrophysiology can be used to record ectopic discharges from the injured nerve and assess the effect of gabapentin on this neuronal hyperexcitability. [25]

Conclusion

The mechanism of action of gabapentin, the principal derivative of 1-(aminomethyl)cyclohexanamine, is a compelling example of how a drug's true molecular function can be distinct from its initial design rationale. While structurally related to GABA, its primary therapeutic effects are mediated through a high-affinity interaction with the α2δ subunit of voltage-gated calcium channels. This binding event leads to a reduction in the presynaptic expression of these channels, thereby dampening the release of excitatory neurotransmitters. This multifaceted mechanism, elucidated through a combination of biochemical, electrophysiological, and in vivo studies, provides a solid foundation for its clinical use in managing neuropathic pain and epilepsy, and for the future development of more targeted therapeutics.

References

  • Mechanisms of action of gabapentin. PubMed. [Link]

  • Gabapentin. Wikipedia. [Link]

  • Gabapentin. StatPearls - NCBI Bookshelf. [Link]

  • Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor. NIH. [Link]

  • How does Gabapentin (Neurontin) affect brain Gamma-Aminobutyric Acid (GABA) levels?. AACP. [Link]

  • What is the mechanism of Gabapentin?. Patsnap Synapse. [Link]

  • Gabapentin Pharmacology - Uses, Mechanism Of Action, Adverse Effects And Contraindications. YouTube. [Link]

  • Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin. NIH. [Link]

  • Pharmacological disruption of calcium channel trafficking by the α 2 δ ligand gabapentin. PNAS. [Link]

  • Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. PNAS. [Link]

  • Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. NIH. [Link]

  • The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study. PMC - PubMed Central. [Link]

  • Effect of Gabapentin on nerve conduction studies in carpal tunnel syndrome. NIH. [Link]

  • A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. PMC - PubMed Central. [Link]

  • Calcium Channel α2δ Subunits—Structure and Gabapentin Binding. ResearchGate. [Link]

  • Biochemistry and physiology of voltage- gated calcium channel trafficking: a target for gabapentinoid drugs. Semantic Scholar. [Link]

  • How does gabapentin work on GABA receptors?. Quora. [Link]

  • Time course and specificity of the pharmacological disruption of the trafficking of voltage-gated calcium channels by gabapentin. PubMed. [Link]

  • A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. PubMed. [Link]

  • Effect of Gabapentin on GABA Concentration and Emotional Processing. ClinicalTrials.gov. [Link]

  • Gabapentin suppresses ectopic nerve discharges and reverses allodynia in neuropathic rats. PubMed. [Link]

  • A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. ResearchGate. [Link]

  • Gabapentin loses efficacy over time after nerve injury in rats: Role of glutamate transporter-1 in the locus coeruleus. PMC - NIH. [Link]

  • Anti-nociceptive effect of gabapentin in mouse models of acute and chronic pain. ResearchGate. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. [Link]

  • Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies. PMC - PubMed Central. [Link]

  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. PMC. [Link]

  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • A Process For The Preparation Of Gabapentin Hydrochloride. Quick Company. [Link]

  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.
  • Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. PubMed. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

1-(Aminomethyl)cyclohexanamine dihydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Aminomethyl)cyclohexanamine dihydrochloride (CAS No. 123194-05-8), a key chemical intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper establishes a robust theoretical framework for understanding its solubility based on its physicochemical properties as a diamine salt. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for process development, formulation, and analytical method design.

Introduction and Physicochemical Profile

1-(Aminomethyl)cyclohexanamine dihydrochloride is a diamine salt characterized by a cyclohexane backbone with two primary amine groups, presented as a dihydrochloride salt. This structure is fundamental to its chemical behavior and physical properties. The hydrochloride form is often utilized in chemical synthesis to improve the stability and handling of the amine free base.[1][2] Its primary relevance in the pharmaceutical industry is as a potential precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Gabapentin.[3][4][5]

Understanding the solubility of this intermediate is critical for optimizing reaction conditions, purification processes (such as crystallization), and for developing analytical methods. As an ionic salt, its solubility is expected to be highly dependent on the polarity and protic nature of the solvent system.[6]

Key Physicochemical Properties

The fundamental properties of 1-(Aminomethyl)cyclohexanamine dihydrochloride are summarized below. These parameters are the foundation for predicting its behavior in solution.

PropertyValueSource(s)
CAS Number 123194-05-8[7]
Molecular Formula C₇H₁₈Cl₂N₂[7]
Molecular Weight 201.14 g/mol [7]
Appearance White to off-white solid[7]
Melting Point 120-122 °C (with decomposition)[7]
Storage Conditions 2-8°C, protect from light[7]
Purity Typically available at ≥95% or ≥97%

Theoretical Solubility Framework

The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. For 1-(Aminomethyl)cyclohexanamine dihydrochloride, its ionic nature as a dihydrochloride salt is the dominant factor.

Influence of Solvent Polarity
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is predicted in these solvents.[6] The hydrogen bond donating and accepting capabilities of these solvents, combined with their high dielectric constant, can effectively solvate both the ammonium cations and the chloride anions through strong ion-dipole interactions. The general principle that reacting an amine with a strong acid like HCl renders it water-soluble is well-established in pharmacology to enhance bioavailability.[1]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): Moderate to low solubility is expected. While these solvents have a dipole moment, they lack the ability to donate hydrogen bonds to stabilize the chloride anions effectively.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted.[6] The nonpolar nature of these solvents cannot overcome the strong ionic lattice energy of the salt, leading to poor solvation.

pH-Dependent Solubility

As a salt of a weak base, the solubility of 1-(Aminomethyl)cyclohexanamine dihydrochloride in aqueous media is intrinsically linked to the pH of the solution. The compound features two amine groups, which will have distinct pKa values. At low pH, both amines will be fully protonated (R-NH₃⁺), maximizing the ionic character and, consequently, water solubility. As the pH increases towards and beyond the pKa values of the amine groups, they will be deprotonated to the neutral free amine form (R-NH₂). This neutral form is significantly less polar and will exhibit substantially lower aqueous solubility.

The logical relationship between pH and the protonation state, which governs solubility, can be visualized as follows:

G cluster_pH Aqueous pH Scale cluster_Species Dominant Chemical Species cluster_Solubility Expected Aqueous Solubility Low_pH Low pH (e.g., < pKa1) Dication Diprotonated (Dication) [H₃N-R-NH₃]²⁺ Low_pH->Dication Fully Protonated Mid_pH Intermediate pH (pKa1 < pH < pKa2) Monocation Monoprotonated (Monocation) [H₂N-R-NH₃]⁺ Mid_pH->Monocation Partially Deprotonated High_pH High pH (e.g., > pKa2) Neutral Neutral Free Base [H₂N-R-NH₂] High_pH->Neutral Fully Deprotonated High_Sol High Solubility Dication->High_Sol Highly Ionic Med_Sol Reduced Solubility Monocation->Med_Sol Less Ionic Low_Sol Low Solubility Neutral->Low_Sol Non-Polar

Caption: pH-dependent speciation and its effect on aqueous solubility.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium shake-flask method is the gold standard for this purpose due to its accuracy and reproducibility.[6]

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 1-(Aminomethyl)cyclohexanamine dihydrochloride in a selected solvent at a controlled temperature (e.g., 25°C).

Materials & Equipment:

  • 1-(Aminomethyl)cyclohexanamine dihydrochloride (purity >97%)

  • Analytical grade solvents (e.g., water, methanol, ethanol)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance and thermometer

  • Vials with screw caps

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector

Workflow Diagram:

G start Start prep 1. Prepare Slurry Add excess solid to a known volume of solvent. start->prep equil 2. Equilibrate Agitate in thermostatic bath (e.g., 24-72h at 25°C). prep->equil phase_sep 3. Phase Separation Allow to settle, then centrifuge to pellet excess solid. equil->phase_sep sample 4. Sample Supernatant Carefully withdraw clear aliquot of the supernatant. phase_sep->sample filter 5. Filter Pass sample through a 0.22 µm syringe filter. sample->filter dilute 6. Dilute Accurately dilute the filtrate to a quantifiable concentration. filter->dilute analyze 7. Analyze Quantify concentration using a validated HPLC method. dilute->analyze calc 8. Calculate Solubility (Conc. x Dilution Factor) analyze->calc end End calc->end

Caption: Workflow for the isothermal equilibrium solubility method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials containing a precisely known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient duration to reach equilibrium.[6] A preliminary experiment should be conducted to determine the time to equilibrium (typically 24 to 72 hours) by sampling at various time points until the measured concentration plateaus.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same controlled temperature to let the excess solid settle. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[6]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles. The filtered sample is then accurately diluted with a suitable mobile phase to fall within the calibration range of the analytical method.[6]

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

  • Data Calculation: Calculate the solubility using the measured concentration and the known dilution factor. The experiment should be performed in triplicate to ensure statistical validity, with the final result reported as the mean ± standard deviation.

Data Presentation

Once determined, the quantitative data should be presented clearly. While specific data is pending experimental determination, the following table serves as a template for reporting results.

Template: Solubility of 1-(Aminomethyl)cyclohexanamine Dihydrochloride at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Deionized Water[Experimental Value][Experimental Value]
Methanol[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Hexane[Experimental Value][Experimental Value]

Safety and Handling

Proper handling of 1-(Aminomethyl)cyclohexanamine dihydrochloride is essential in a laboratory setting. Based on available safety data, the compound is classified as a hazardous substance.

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7]

  • Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, protective clothing, and eye/face protection. Wash hands and skin thoroughly after handling.[7]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[7]

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride is a polar, ionic compound whose solubility is governed by its dihydrochloride salt structure. It is expected to be highly soluble in polar protic solvents like water and alcohols, with negligible solubility in nonpolar organic solvents. Its aqueous solubility is highly dependent on pH, decreasing significantly as the pH increases and the amine groups are deprotonated. While published quantitative data is limited, the isothermal equilibrium shake-flask method provides a robust and reliable means for its experimental determination. The theoretical framework and detailed protocols provided in this guide equip researchers with the necessary tools to understand, predict, and accurately measure the solubility of this important chemical intermediate.

References

  • Google Patents. Method for determining solubility of a chemical compound.
  • PubChem. (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride | C9H22Cl2N2 | CID 21409922.
  • Chemtron Supply Corporation.
  • ChemicalBook. 1-Aminomethyl-cyclohexylamine dihydrochloride | 123194-05-8.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Aminomethyl-1-cyclohexanol hydrochloride.
  • PubChem. 1-(aminomethyl)-N-methylcyclohexan-1-amine | C8H18N2 | CID 14088188.
  • Apollo Scientific. 123194-05-8 Cas No. | 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride.
  • EPTQ.
  • BLD Pharm. 123194-05-8|1-(Aminomethyl)cyclohexanamine dihydrochloride.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
  • BenchChem.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Fisher Scientific. SAFETY DATA SHEET - 1,3-Cyclohexanebis(methylamine).
  • Sigma-Aldrich.
  • Google Patents. Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • BenchChem. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3.
  • Google Patents.
  • PubChem. Gabapentin | C9H17NO2 | CID 3446.
  • Patsnap.
  • Sigma-Aldrich. 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride | 123194-05-8.

Sources

A Professional Guide to the Safe Handling of 1-(Aminomethyl)cyclohexanamine Dihydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: As a key bifunctional building block, 1-(Aminomethyl)cyclohexanamine dihydrochloride is increasingly utilized in the synthesis of complex molecular architectures, particularly within pharmaceutical and materials science research. Its diamine structure on a cyclohexane scaffold offers unique conformational properties valuable for creating novel ligands, therapeutic agents, and polymers. However, its utility is matched by a specific hazard profile that necessitates a robust understanding and implementation of safety protocols. This guide provides an in-depth analysis of the compound's safety profile, handling procedures, and emergency response, grounded in established chemical safety principles, to ensure both personnel safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. 1-(Aminomethyl)cyclohexanamine dihydrochloride is a white to off-white solid organic salt.[1] The dihydrochloride form significantly influences its properties, such as solubility and reactivity, compared to its free base counterpart.

PropertyValueSource(s)
Chemical Name 1-(Aminomethyl)cyclohexanamine dihydrochloride[1][2][3]
CAS Number 123194-05-8[1][2][3]
Molecular Formula C₇H₁₈Cl₂N₂[1][2]
Molecular Weight 201.14 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 120-122 °C (with decomposition)[1]
Recommended Storage 2-8°C, protect from light, under inert atmosphere[1][2]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available data, 1-(Aminomethyl)cyclohexanamine dihydrochloride is classified with specific health hazards that dictate the necessary precautions.[1]

GHS Pictogram Signal Word Hazard Statements (H-Statements) Meaning and Causality
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Warning H302: Harmful if swallowed Ingestion of the substance can lead to adverse health effects.[4] This classification necessitates strict hygiene measures and immediate medical attention if ingestion occurs.
H315: Causes skin irritation This indicates the substance can cause reversible inflammatory effects on the skin upon contact.[4][5] The mechanism involves localized damage to skin cells, leading to redness, itching, or inflammation. This requires the use of appropriate protective gloves and clothing.
H319: Causes serious eye irritation The compound can produce significant, but reversible, changes in the eye upon contact, such as corneal opacity or iritis.[4][6] This hazard underscores the critical importance of mandatory eye and face protection.
H335: May cause respiratory irritation Inhalation of the dust can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[1] This is a primary concern when handling the solid, mandating the use of engineering controls like a fume hood.
Precautionary Statements (P-Statements) - A Summary of Required Actions[1]
  • Prevention: P261 (Avoid breathing dust), P264 (Wash hands/skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes eliminating hazards, but in a research context where the substance is necessary, engineering controls and PPE are paramount.

Engineering Controls

All manipulations of 1-(Aminomethyl)cyclohexanamine dihydrochloride solid should be performed in a certified chemical fume hood.[7] This is the primary engineering control to mitigate respiratory exposure (H335) by containing dust and preventing inhalation.[1] The facility must also be equipped with an eyewash station and a safety shower for immediate emergency use.[7]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the GHS hazard assessment.

  • Eye and Face Protection: Due to the H319 "Causes serious eye irritation" classification, both chemical safety goggles and a face shield must be worn.[1][8] Goggles provide a seal against dust and splashes, while the face shield protects the entire face from accidental contact.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for handling the solid. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[9]

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if a situation arises where dust exposure is possible outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., N95) must be used.[8][10]

Hierarchy of Controls node_elim Elimination (Most Effective) node_sub Substitution node_elim->p1 node_eng Engineering Controls (e.g., Fume Hood) node_sub->p2 node_admin Administrative Controls (e.g., SOPs, Training) node_eng->p3 node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->p4 p1->node_sub label_desc Effectiveness Decreases --> p2->node_eng p3->node_admin p4->node_ppe

Caption: Hierarchy of Controls prioritizes safer systems over reliance on individual action.

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring user safety.

Recommended Handling Protocol (Solid)

As a dihydrochloride salt, this compound may be hygroscopic (absorb moisture from the air) and should be handled accordingly to prevent degradation and ensure accurate weighing.

  • Preparation: Assemble all necessary glassware (e.g., Schlenk flask, weighing boat) and ensure it is clean and thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Inert Atmosphere Transfer (Best Practice): For sensitive applications, perform weighing and initial transfers inside a glovebox to completely exclude atmospheric moisture.[12]

  • Fume Hood Transfer (Standard Practice): a. Place the sealed container of 1-(Aminomethyl)cyclohexanamine dihydrochloride, a spatula, a weighing boat, and the receiving flask inside the chemical fume hood. b. Allow the container to equilibrate to the ambient temperature inside the hood before opening to prevent condensation of moisture onto the cold solid. c. Minimize the time the container is open. Working swiftly, weigh the desired amount of solid. d. Use a powder funnel to transfer the solid to the reaction vessel to prevent the chemical from contacting greased joints or the neck of the flask.[12] e. Tightly reseal the main container immediately after dispensing.

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water.[9] Decontaminate the spatula and work area.

Storage and Incompatibilities
  • Storage Conditions: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1] The storage area should be dry and well-ventilated. For long-term storage and to maintain purity, sealing the container under an inert gas like argon or nitrogen is highly recommended. Protect from light.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with amines.[10][13] Also, avoid strong bases, as they will deprotonate the hydrochloride salt to liberate the free amine, changing the compound's properties and potentially creating an uncharacterized hazard profile.

Section 5: First Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures
Exposure RouteProcedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][14]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available. Seek medical attention if irritation persists.[7][15]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7][15]
Fire-Fighting Measures

While the solid itself is not flammable, it is important to be prepared for fires involving its storage area or solutions.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[16][17]

  • Hazardous Combustion Products: In a fire, thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO).[10][13]

  • Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[15]

Accidental Release (Spill) Protocol

A spill of the solid powder presents both an inhalation and a contact hazard.

Caption: A logical workflow for responding to a solid chemical spill.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Disposal: 1-(Aminomethyl)cyclohexanamine dihydrochloride and any materials contaminated with it (e.g., weighing boats, gloves, absorbent material from spills) must be disposed of as hazardous chemical waste.[10]

  • Procedure: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams. Consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.[10]

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride is a valuable research chemical whose safe use is predicated on a thorough understanding of its hazards. By recognizing it as a skin, eye, and respiratory irritant that is harmful if swallowed, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. A proactive safety culture, grounded in scientific principles, is the foundation for successful and secure innovation in drug development.

References

  • National Center for Biotechnology Information.
  • ChemSafetyPro. "GHS Classification Criteria for Eye Irritation and Serious Eye Damage". ChemSafetyPro.COM.
  • ChemRadar.
  • ChemSafetyPro.
  • Chemtron Supply Corporation. "Safety Data Sheet".
  • Society for Chemical Hazard Communication.
  • Society for Chemical Hazard Communication.
  • Formpak Software. "Eye Damage/Irritation Hazard Category in GHS and CLP". Formpak Software.
  • CloudSDS. "GHS classes within the health hazard group". CloudSDS.
  • Pesticide Registration Toolkit. "Assigning hazard categories".
  • Fisher Scientific. "SAFETY DATA SHEET - 1-Aminomethyl-1-cyclohexanol hydrochloride". Fisher Scientific.
  • Enamine. "safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific. "SAFETY DATA SHEET - 1,3-Bis(aminomethyl)cyclohexane". Fisher Scientific.
  • Cole-Parmer.
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Cyclohexylamine". NJ.gov.
  • Chemtron.
  • Fisher Scientific. "SAFETY DATA SHEET - Cyclohexylamine hydrochloride". Fisher Scientific.
  • Greenbook. "Firefighting Measures Section 6". Greenbook.net.
  • Hisco. "Safety Data Sheet Section 4 FIRST AID MEASURES". Hisco.
  • ChemicalBook. "1-Aminomethyl-cyclohexylamine dihydrochloride | 123194-05-8". ChemicalBook.
  • Spectrum Chemical. "SAFETY DATA SHEET - CYCLOHEXYLAMINE". Spectrum Chemical.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Cyclohexylamine". Sigma-Aldrich.
  • Molecular Inorganic Chemistry, University of Groningen. "Working with air and moisture sensitive compounds". University of Groningen.
  • Sigma-Aldrich.
  • Sdfine. "Chemwatch MSDS 2357 - Cyclohexylamine". Sdfine.
  • OSHA. "Section 5: Firefighting Measures". OSHA.gov.
  • ChemicalBook. "5062-67-9((1-AMINOCYCLOHEXYL)METHYLAMINE DIHYDROCHLORIDE) Product Description". ChemicalBook.
  • FUJIFILM Wako. "SAFETY DATA SHEET - 3-Aminomethyl-3,5,5-trimethylcyclohexylamine". FUJIFILM Wako.
  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh.
  • ChemistryViews. "Tips and Tricks for the Lab: Air-Sensitive Techniques (3)". ChemistryViews.
  • PubChem. "1-(aminomethyl)-N-methylcyclohexan-1-amine". PubChem.
  • FUJIFILM Wako. "SAFETY DATA SHEET - 1,3-Bis(aminomethyl)cyclohexane(Mixture of cis-,trans-)". FUJIFILM Wako.
  • BLD Pharm. "123194-05-8|1-(Aminomethyl)cyclohexanamine dihydrochloride". BLD Pharm.
  • Apollo Scientific. "123194-05-8 Cas No. | 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride". Apollo Scientific.
  • Reddit. "Storing/handling moisture sensitive chemicals outside of the glovebox?". Reddit.
  • Ricca Chemical Company.
  • Fisher Scientific.
  • PubChem. "Cyclohexylamine". PubChem.
  • Fisher Scientific.

Sources

Purity Analysis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies for the purity analysis of 1-(Aminomethyl)cyclohexanamine dihydrochloride, a critical building block in pharmaceutical synthesis. We delve into the rationale behind method selection, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals, providing the necessary framework to establish a robust, self-validating system for quality control and assurance.

Introduction: The Significance of Purity for 1-(Aminomethyl)cyclohexanamine Dihydrochloride

1-(Aminomethyl)cyclohexanamine, often utilized as its more stable dihydrochloride salt, is a key diamine intermediate.[1][2][3] Its structural motif is incorporated into various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final drug product. A thorough understanding and implementation of rigorous analytical techniques are therefore not just a regulatory expectation but a fundamental pillar of drug development.

This guide will explore the orthogonal analytical techniques required to build a comprehensive purity profile, covering identification, quantification of the main component, and the detection and characterization of potential impurities.

Understanding the Impurity Profile

The potential impurity profile of 1-(Aminomethyl)cyclohexanamine dihydrochloride is intrinsically linked to its synthetic route. A common manufacturing process involves the reduction of cyclohexanecarbonitrile.[4] Potential impurities can therefore include:

  • Starting materials: Unreacted cyclohexanecarbonitrile.

  • Intermediates: Partially reduced species.

  • By-products: Resulting from side reactions during the reduction process.

  • Degradation products: Formed during storage or under specific stress conditions.

A robust analytical strategy must be capable of separating and quantifying these structurally similar compounds.

Chromatographic Purity: The Core of the Analysis

Chromatographic techniques, particularly HPLC and GC, form the cornerstone of purity analysis for non-volatile and volatile impurities, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantification of the main component and the detection of non-volatile related substances. The dihydrochloride salt is highly polar, necessitating a careful selection of chromatographic conditions.

Rationale for Method Selection:

A reversed-phase (RP) HPLC method is often challenging for such a polar compound due to poor retention on traditional C18 columns.[5] Therefore, alternative strategies are employed:

  • Ion-Pairing Chromatography: An ion-pairing agent is added to the mobile phase. The agent pairs with the amine groups of the analyte, increasing its hydrophobicity and promoting retention on an RP column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds.[6][7] A polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.[6]

Field-Proven HPLC Protocol (Ion-Pairing RP-HPLC):

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column providing good efficiency.
Mobile Phase A 0.1% HFBA in WaterThe aqueous component with the ion-pairing agent.
Mobile Phase B 0.1% HFBA in AcetonitrileThe organic component for elution.
Gradient 5% B to 40% B over 20 minA gradient is essential to elute potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detector UV at 210 nmThe molecule lacks a strong chromophore; detection at low UV is necessary.[8]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase ensures good peak shape.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Accurately weigh 1-(Aminomethyl)cyclohexanamine dihydrochloride sample dissolve_sample Dissolve in Mobile Phase A to 1 mg/mL prep_sample->dissolve_sample prep_std Accurately weigh Reference Standard dissolve_std Dissolve in Mobile Phase A to 1 mg/mL prep_std->dissolve_std instrument_setup Equilibrate HPLC system with initial mobile phase dissolve_sample->instrument_setup dissolve_std->instrument_setup inject_blank Inject Blank (Mobile Phase A) instrument_setup->inject_blank inject_std Inject Reference Standard (5 replicates) inject_blank->inject_std inject_sample Inject Sample (2 replicates) inject_std->inject_sample check_sst Verify System Suitability (e.g., %RSD of Std injections < 2.0%) inject_sample->check_sst integrate_peaks Integrate all peaks in the chromatograms check_sst->integrate_peaks calculate_purity Calculate Assay (% w/w) and Related Substances (%) integrate_peaks->calculate_purity report Generate Final Report calculate_purity->report

Caption: HPLC Purity Analysis Workflow for 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Gas Chromatography (GC)

GC is essential for detecting and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents from the manufacturing process.[9] Due to the low volatility of the dihydrochloride salt, derivatization is often required to convert the analyte into a more volatile form.

Rationale for Method Selection:

  • Derivatization: Silylation is a common derivatization technique for amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine groups to replace the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • Headspace GC: For highly volatile impurities like residual solvents, headspace GC is the preferred method. This technique avoids injecting the non-volatile salt onto the GC column, which can cause contamination and degradation.

  • Column Selection: For the analysis of amines, a deactivated column is crucial to prevent peak tailing due to adsorption.[10]

Field-Proven GC Protocol (Derivatization):

Parameter Condition Rationale
Column DB-5, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium
Inlet Temp. 250 °CTo ensure complete vaporization of the derivatized sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program is necessary to separate impurities with different boiling points.
Detector FIDFlame Ionization Detector is sensitive to most organic compounds.
Detector Temp. 300 °C
Derivatization Dissolve 10 mg sample in 1 mL pyridine. Add 200 µL BSTFA. Heat at 60 °C for 30 min.Pyridine acts as a solvent and catalyst. Heating ensures complete derivatization.

Titrimetric Analysis for Assay

While HPLC provides a detailed impurity profile, a titrimetric method offers a highly precise and accurate determination of the total base content, serving as an excellent orthogonal technique for assay determination.

Rationale for Method Selection:

Potentiometric titration is the method of choice. The dihydrochloride salt will have two equivalence points corresponding to the two amine groups.[11] The titration is typically performed in a non-aqueous solvent, such as glacial acetic acid, to enhance the basicity of the amines.[12][13]

Field-Proven Titration Protocol:

Parameter Procedure
Titrant 0.1 M Perchloric acid in acetic acid
Solvent Glacial acetic acid
Indicator Potentiometric electrode
Procedure 1. Accurately weigh ~150 mg of the sample. 2. Dissolve in 50 mL of glacial acetic acid. 3. Titrate with 0.1 M perchloric acid, recording the potential (mV) versus the volume of titrant added. 4. Determine the two equivalence points from the titration curve. The second equivalence point is used for the assay calculation.

Spectroscopic Identification

Spectroscopic techniques are fundamental for confirming the identity of the material.

  • Infrared (IR) Spectroscopy: Provides a molecular fingerprint of the compound. Key characteristic peaks include N-H stretching (amines), C-H stretching (cyclohexyl ring), and N-H bending.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule. The chemical shifts and coupling constants should be consistent with the structure of 1-(Aminomethyl)cyclohexanamine.

Summary of Analytical Methods and Acceptance Criteria

Test Method Typical Acceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification A IRThe spectrum of the sample corresponds to that of the reference standard.
Identification B ¹H NMRThe spectrum conforms to the structure.
Assay HPLC98.0% - 102.0% (on as-is basis)
Assay (Orthogonal) Titration98.0% - 102.0% (on as-is basis)
Related Substances HPLCIndividual impurity: ≤ 0.10%, Total impurities: ≤ 0.50%
Volatile Impurities GC (Headspace)To be controlled based on the solvents used in the process (e.g., per ICH Q3C).
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%

Workflow: Orthogonal Purity Assessment

Orthogonal_Assessment IR Infrared Spectroscopy Purity_Report Comprehensive Purity Report IR->Purity_Report NMR NMR Spectroscopy NMR->Purity_Report HPLC HPLC (Non-volatile impurities) HPLC->Purity_Report GC GC (Volatile/Semi-volatile impurities) GC->Purity_Report Assay_HPLC HPLC Assay Assay_HPLC->Purity_Report Assay_Titr Titration Assay Assay_Titr->Purity_Report Water Water Content (KF) Water->Purity_Report ROI Residue on Ignition ROI->Purity_Report Sample 1-(Aminomethyl)cyclohexanamine dihydrochloride Sample Sample->IR Sample->NMR Sample->HPLC Sample->GC Sample->Assay_HPLC Sample->Assay_Titr Sample->Water Sample->ROI

Sources

Methodological & Application

The Versatile Diamine: Application Notes and Protocols for 1-(Aminomethyl)cyclohexanamine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Conformational Restriction

In the realm of medicinal chemistry and catalyst design, the principle of conformational restriction is a powerful tool. By limiting the rotational degrees of freedom within a molecule, chemists can pre-organize functional groups in a specific spatial arrangement. This can lead to a significant decrease in the entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity.[1] 1-(Aminomethyl)cyclohexanamine, with its geminal aminomethyl and amino groups locked onto a cyclohexane ring, is an exemplary scaffold for exploiting this principle. Its dihydrochloride salt is a stable, readily available starting material for a variety of chemical transformations.

Table 1: Physicochemical Properties of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

PropertyValue
CAS Number 123194-05-8
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Refrigerator, inert atmosphere

Application in Ligand Synthesis and Metal Complexation

The two primary amine groups of 1-(aminomethyl)cyclohexanamine serve as excellent coordination sites for metal ions. This property allows for its use as a precursor to a wide range of bidentate ligands, which are fundamental components of many transition metal catalysts. The specific geometry imposed by the cyclohexane backbone can influence the coordination sphere of the metal center, thereby impacting the stereochemical outcome of catalyzed reactions.

Synthesis of Schiff Base Ligands

Schiff base condensation, the reaction between an amine and an aldehyde or ketone, is a straightforward method for elaborating the diamine into more complex ligand structures.[2][3][4] These resulting ligands can then be used to form stable complexes with various transition metals.

Protocol 1: Synthesis of a Salicylaldehyde-Derived Schiff Base Ligand

This protocol outlines the synthesis of a tetradentate Schiff base ligand from 1-(aminomethyl)cyclohexanamine and salicylaldehyde.

Materials:

  • 1-(Aminomethyl)cyclohexanamine dihydrochloride

  • Salicylaldehyde (2.2 equivalents)

  • Triethylamine (2.5 equivalents)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-(aminomethyl)cyclohexanamine dihydrochloride (1.0 eq) and anhydrous methanol.

  • Stir the suspension and add triethylamine (2.5 eq) dropwise. Stir for 15 minutes to allow for the in-situ formation of the free diamine.

  • To this mixture, add a solution of salicylaldehyde (2.2 eq) in anhydrous methanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. A yellow precipitate of the Schiff base ligand should form.

  • Collect the solid by vacuum filtration and wash with cold methanol.

  • Dry the solid under vacuum to yield the pure Schiff base ligand.

Formation of Transition Metal Complexes

The synthesized Schiff base ligand, or the parent diamine itself, can be readily complexed with various metal salts to generate catalysts for a range of organic transformations. The following protocol is adapted from the synthesis of a cobalt complex with a structurally similar ligand, gabapentin.[1][5][6]

Protocol 2: Synthesis of a Cobalt(II) Complex

This protocol describes the formation of a cobalt(II) complex using the Schiff base ligand synthesized in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1 (1.0 equivalent)

  • Cobalt(II) acetate tetrahydrate (1.0 equivalent)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the Schiff base ligand (1.0 eq) in methanol with gentle heating.

  • In a separate flask, prepare a solution of cobalt(II) acetate tetrahydrate (1.0 eq) in methanol.

  • Slowly add the cobalt(II) acetate solution to the ligand solution with continuous stirring. A color change should be observed, indicating complex formation.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

metal_complexation_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Metal Complexation Diamine 1-(Aminomethyl)cyclohexanamine dihydrochloride Free_Diamine Free Diamine Diamine->Free_Diamine  Et3N, MeOH Schiff_Base Schiff Base Ligand Free_Diamine->Schiff_Base Aldehyde Salicylaldehyde Aldehyde->Schiff_Base  Reflux Metal_Complex Cobalt(II) Complex Schiff_Base->Metal_Complex Metal_Salt Co(OAc)2·4H2O Metal_Salt->Metal_Complex  MeOH, Reflux caption Workflow for Ligand Synthesis and Metal Complexation. chiral_ligand_concept cluster_synthesis Chiral Ligand Synthesis cluster_application Asymmetric Catalysis Diamine 1-(Aminomethyl)cyclohexanamine Chiral_Ligand Novel Chiral Ligand Diamine->Chiral_Ligand  Derivatization Chiral_Auxiliary Chiral Auxiliary (e.g., enantiopure amino alcohol) Chiral_Auxiliary->Chiral_Ligand Chiral_Catalyst Chiral Metal Catalyst Chiral_Ligand->Chiral_Catalyst Metal_Precursor Metal Precursor (e.g., [Rh(COD)Cl]₂) Metal_Precursor->Chiral_Catalyst  Coordination Prochiral_Substrate Prochiral Substrate Chiral_Catalyst->Prochiral_Substrate Chiral_Product Enantioenriched Product Prochiral_Substrate->Chiral_Product  Catalytic  Transformation caption Conceptual Workflow for Chiral Ligand Synthesis.

Caption: Conceptual Workflow for Chiral Ligand Synthesis.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation (Hypothetical)

This protocol provides a general, hypothetical procedure for an asymmetric transfer hydrogenation of a prochiral ketone, utilizing a chiral catalyst derived from a 1-(aminomethyl)cyclohexanamine-based ligand. Note: This is a conceptual protocol and requires optimization for a specific, newly synthesized chiral ligand.

Materials:

  • Prochiral ketone (e.g., acetophenone) (1.0 equivalent)

  • In-house synthesized chiral ligand (e.g., 0.01 equivalents)

  • Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) (0.005 equivalents)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source and solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the chiral ligand (0.01 eq) and the metal precursor (0.005 eq) in the formic acid/triethylamine azeotrope.

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the prochiral ketone (1.0 eq) to the catalyst solution.

  • Stir the reaction mixture at the appropriate temperature (e.g., 25-50 °C) and monitor its progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Application in Heterocycle Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structures of a vast number of pharmaceuticals. [7]The geminal diamine motif of 1-(aminomethyl)cyclohexanamine makes it an attractive building block for the synthesis of various nitrogen-containing heterocycles, particularly through multicomponent reactions.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea or thiourea to form a dihydropyrimidine. By using 1-(aminomethyl)cyclohexanamine as the amine component, novel spirocyclic dihydropyrimidines can be synthesized.

Protocol 4: Synthesis of a Spirocyclic Dihydropyrimidine Derivative

This protocol describes a potential Biginelli-type reaction using 1-(aminomethyl)cyclohexanamine.

Materials:

  • 1-(Aminomethyl)cyclohexanamine dihydrochloride (1.0 equivalent)

  • Triethylamine (2.2 equivalents)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)

  • A β-ketoester (e.g., ethyl acetoacetate) (1.0 equivalent)

  • A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend 1-(aminomethyl)cyclohexanamine dihydrochloride (1.0 eq) in ethanol.

  • Add triethylamine (2.2 eq) and stir for 15 minutes.

  • To this mixture, add the aromatic aldehyde (1.0 eq), the β-ketoester (1.0 eq), and the catalyst.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

heterocycle_synthesis Diamine 1-(Aminomethyl)cyclohexanamine Reaction_Vessel One-Pot Reaction (Biginelli-type) Diamine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Ketoester β-Ketoester Ketoester->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Product Spirocyclic Dihydropyrimidine Reaction_Vessel->Product caption Multicomponent Synthesis of a Heterocycle.

Caption: Multicomponent Synthesis of a Heterocycle.

Conclusion and Future Outlook

1-(Aminomethyl)cyclohexanamine dihydrochloride is a readily accessible and highly versatile building block with significant potential in various areas of organic synthesis. Its conformationally restricted nature provides a unique platform for the design of novel ligands for asymmetric catalysis and for the synthesis of complex, biologically relevant heterocyclic scaffolds. The protocols provided herein serve as a starting point for the exploration of this compound's synthetic utility. Future research in this area could focus on the development of a broader range of chiral ligands derived from this scaffold and their application in novel asymmetric transformations, as well as the exploration of its use in other multicomponent reactions to access diverse and complex molecular architectures for drug discovery.

References

  • Amshumali, M. K., Abhilash, N., & Patil, M. (2018). Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid. International Journal of Chemical Sciences, 16(4), 289.
  • Life Chemicals. (2021, August 26). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals Blog.
  • ResearchGate. (2018). Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid.
  • MySkinRecipes. (n.d.). 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride.
  • TSI Journals. (n.d.). Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid.
  • Sigma-Aldrich. (n.d.). 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride.
  • Apollo Scientific. (n.d.). 123194-05-8 Cas No. | 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride.
  • J&W Pharmlab. (n.d.). 1-Aminomethyl-cyclohexylamine dihydrochloride.
  • BLD Pharm. (n.d.). 123194-05-8|1-(Aminomethyl)cyclohexanamine dihydrochloride.
  • Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • NIH. (n.d.). Heterocycles in Medicinal Chemistry.
  • NIH. (n.d.). Synthesis of Bioactive Molecules through Multicomponent Reactions.
  • PubMed. (n.d.). The application of multi-component reactions in drug discovery.
  • PMC. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • PMC. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • PMC. (n.d.). Chemistry & Biology Of Multicomponent Reactions.
  • YouTube. (2023, February 6).
  • YouTube. (2014, March 8). Addition of Amines to Aldehydes and Ketones to Make Imines and Enamines.
  • YouTube. (2018, April 10). Scope of the reactions of aldehydes and ketones with amines.
  • NIH. (n.d.). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles.
  • NIH. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
  • Beilstein Journals. (n.d.).
  • ResearchGate. (n.d.). Synthesis of novel chiral Schiff-base ligands and their application in asymmetric nitro aldol (Henry) reaction.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles.
  • ResearchGate. (n.d.).

Sources

Application Notes & Experimental Protocols: 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Section 1: Introduction and Compound Profile

1-(Aminomethyl)cyclohexanamine, provided as a dihydrochloride salt, is a versatile chemical building block of significant interest in medicinal and synthetic chemistry. Its unique structure, featuring a geminal diamine arrangement on a rigid cyclohexane scaffold, makes it a valuable intermediate for constructing complex molecules with diverse biological activities.[1] The presence of two primary amine groups with different steric environments offers opportunities for selective functionalization, a key advantage in multi-step synthesis.

This guide provides an in-depth look at the applications of this compound, focusing on its utility in pharmaceutical development and coordination chemistry. We present detailed, field-tested protocols that not only guide the user through experimental procedures but also explain the underlying scientific principles for each step, ensuring both reproducibility and a deeper understanding of the chemistry involved.

PropertyValueSource
Chemical Name 1-(Aminomethyl)cyclohexanamine dihydrochloride[1]
Synonyms (1-Aminocyclohexyl)methylamine dihydrochloride, 1-Aminocyclohexane-1-methanamine[1][2]
CAS Number 5062-67-9[1]
Molecular Formula C₇H₁₈Cl₂N₂[1]
Molecular Weight 201.14 g/mol Calculated from base MW
Free Base MW 128.22 g/mol [1]
Appearance Typically a white to off-white solidGeneral chemical knowledge
Solubility Soluble in water, polar protic solventsGeneral knowledge of amine salts

Section 2: Core Applications & Scientific Rationale

Intermediate in Pharmaceutical Synthesis

The primary application of 1-(Aminomethyl)cyclohexanamine is as a key intermediate in the synthesis of pharmacological agents.[1] Its rigid cyclic structure is often sought after in drug design to limit conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. The diamine functionality is particularly useful for introducing moieties that can form critical hydrogen bonds or salt bridges with receptors.

Notably, this scaffold is explored for its potential in developing treatments for neurological disorders, including Alzheimer's disease.[1] While not a direct precursor, its structure is analogous to portions of bioactive molecules like Gabapentin, which is used to treat epilepsy and neuropathic pain, highlighting the therapeutic relevance of the aminomethyl-cyclohexane core.[3][4]

Bidentate Ligand in Coordination Chemistry

In the field of inorganic and coordination chemistry, multidentate amine ligands are crucial for stabilizing metal ions and forming well-defined complexes.[5] 1-(Aminomethyl)cyclohexanamine can act as a potent bidentate, L-type ligand, where both nitrogen atoms donate their lone pair of electrons to a metal center.[6][7] This chelation effect results in a thermodynamically stable five-membered ring, making it an effective ligand for a variety of transition metals. The stability and synthetic tuneability of such amine ligands are significant advantages in creating novel catalysts or metal-based therapeutics.[5]

Caption: Chelation of a metal ion (M+) by 1-(aminomethyl)cyclohexanamine.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for Amide Coupling

This protocol details a standard procedure for coupling a carboxylic acid to one of the primary amine groups of 1-(aminomethyl)cyclohexanamine. A critical first step is the in situ neutralization of the dihydrochloride salt to generate the reactive free diamine.

G A 1. Dissolve Dihydrochloride Salt in Aprotic Solvent (e.g., DCM) B 2. Add Base (e.g., Et₃N) to generate free diamine A->B C 3. Add Carboxylic Acid and Coupling Agent (e.g., EDC/HOBt) B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup to remove salts and reagents D->E F 6. Purify by Column Chromatography or Recrystallization E->F

Sources

The Versatile Diamine: Application Notes on 1-(Aminomethyl)cyclohexanamine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel therapeutic agents. 1-(Aminomethyl)cyclohexanamine dihydrochloride, a geminal diamine built upon a rigid cyclohexane core, represents a significant, albeit underexplored, building block for the synthesis of diverse compound libraries and targeted therapeutics. Its unique stereochemistry and the differential reactivity of its primary amine functionalities offer a wealth of opportunities for medicinal chemists to explore chemical space and develop innovative drug candidates.

The rigid cyclohexane backbone of 1-(Aminomethyl)cyclohexanamine dihydrochloride provides a three-dimensional framework that can orient appended functional groups in a precise manner, potentially enhancing binding affinity and selectivity for biological targets.[1] This conformationally restricted scaffold is particularly attractive for the development of ligands targeting enzymes and receptors where specific spatial arrangements are crucial for activity.[1][2]

This technical guide provides an in-depth exploration of the applications of 1-(Aminomethyl)cyclohexanamine dihydrochloride in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of bioactive molecules, particularly in the realms of central nervous system (CNS) disorders and pain management, and its utility as a scaffold for the construction of combinatorial libraries. Detailed, field-proven protocols for key synthetic transformations are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 123194-05-8[2][3]
Molecular Formula C₇H₁₈Cl₂N₂[3]
Molecular Weight 201.14 g/mol [3]
Appearance White to off-white solidN/A
Purity >98% (typical)[3]
SMILES NCC1(N)CCCCC1.[H]Cl.[H]Cl[3]
InChIKey WSIGGNHFHXPCIJ-UHFFFAOYSA-NN/A

Application as a Key Building Block in Targeted Synthesis

The presence of two primary amine groups on a rigid cyclohexane scaffold makes 1-(Aminomethyl)cyclohexanamine dihydrochloride a valuable starting material for the synthesis of a variety of complex molecules. The geminal arrangement of the amino groups can lead to unique intramolecular interactions and provide a foundation for constructing intricate pharmacophores.

Synthesis of Analgesics and CNS Agents

Derivatives of aminomethylcyclohexane and related structures have shown promise as analgesics and agents targeting the central nervous system. The cyclohexane core is a common motif in compounds designed to interact with CNS receptors. For instance, the development of gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, highlights the utility of the substituted cyclohexane scaffold in neurology.[4][5][6][7] While not a direct derivative, the synthesis of gabapentin analogs often involves intermediates with a 1,1-disubstituted cyclohexane ring, demonstrating the relevance of this structural class.

The following is a representative protocol for the N-acylation of 1-(Aminomethyl)cyclohexanamine dihydrochloride, a common first step in the synthesis of more complex derivatives.

Protocol 1: Representative Mono-N-Acylation of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

This protocol describes a method for the selective mono-acylation of one of the primary amine groups, a crucial step for further diversification. The dihydrochloride salt is first neutralized in situ to liberate the free diamine.

Materials:

  • 1-(Aminomethyl)cyclohexanamine dihydrochloride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Acylating agent (e.g., acid chloride, anhydride) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Aminomethyl)cyclohexanamine dihydrochloride (1.0 eq) and suspend it in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add TEA or DIPEA (2.2 eq) to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization.

  • Acylation: Dissolve the acylating agent (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-acylated product.

Causality Behind Experimental Choices:

  • The use of a slight excess of a tertiary amine base is crucial to neutralize the dihydrochloride salt and the HCl generated during the acylation reaction.[8]

  • Performing the reaction at low temperature (0 °C) during the addition of the acylating agent helps to control the exothermicity of the reaction and can improve the selectivity for mono-acylation over di-acylation.

  • The choice of solvent depends on the solubility of the starting materials and reagents. DCM and THF are common choices for acylation reactions due to their inertness and ability to dissolve a wide range of organic compounds.

Application as a Scaffold for Combinatorial Library Synthesis

The true power of 1-(Aminomethyl)cyclohexanamine dihydrochloride in drug discovery lies in its application as a scaffold for the synthesis of combinatorial libraries.[3][9][10][11] By systematically reacting the two primary amine groups with a diverse set of building blocks, vast libraries of novel compounds can be generated for high-throughput screening.[12][13] The rigid cyclohexane core ensures that the diversity elements are presented in a well-defined three-dimensional space, increasing the likelihood of identifying potent and selective hits.

The following diagram illustrates the concept of using this diamine as a scaffold for a "build-couple" strategy in library synthesis.[14]

G cluster_0 Scaffold cluster_1 Building Block Set A (e.g., Carboxylic Acids) cluster_2 Building Block Set B (e.g., Sulfonyl Chlorides) cluster_3 Combinatorial Library scaffold 1-(Aminomethyl)cyclohexanamine lib1 Scaffold-R1, R'1 scaffold->lib1 lib2 Scaffold-R1, R'2 scaffold->lib2 lib3 Scaffold-R2, R'1 scaffold->lib3 lib4 Scaffold-R2, R'2 scaffold->lib4 bbA1 R1-COOH bbA1->lib1 bbA1->lib2 bbA2 R2-COOH bbA2->lib3 bbA2->lib4 bbAn ... bbB1 R'1-SO2Cl bbB1->lib1 bbB1->lib3 bbB2 R'2-SO2Cl bbB2->lib2 bbB2->lib4 bbBn ... libn ... G start 1-(Aminomethyl)cyclohexanamine dihydrochloride step1 Neutralization (e.g., TEA, DIPEA) start->step1 intermediate1 Free Diamine step1->intermediate1 step2a Mono-N-Acylation (R1-COCl) intermediate1->step2a step2b Mono-N-Alkylation (R3-CHO, NaBH(OAc)3) intermediate1->step2b intermediate2a Mono-acylated Intermediate step2a->intermediate2a step3a N-Sulfonylation (R2-SO2Cl) intermediate2a->step3a product_a Disubstituted Amide-Sulfonamide step3a->product_a intermediate2b Mono-alkylated Intermediate step2b->intermediate2b step3b N-Acylation (R4-COCl) intermediate2b->step3b product_b Disubstituted Amine-Amide step3b->product_b

Caption: Synthetic diversification of the diamine scaffold.

Conclusion and Future Perspectives

1-(Aminomethyl)cyclohexanamine dihydrochloride is a promising and versatile building block for medicinal chemistry. Its rigid cyclohexane core and two primary amine functionalities provide a solid foundation for the synthesis of both targeted therapeutic agents and diverse compound libraries. The representative protocols provided herein offer a starting point for researchers to explore the potential of this scaffold in their own drug discovery programs. As the demand for novel chemical entities with well-defined three-dimensional structures continues to grow, the application of such conformationally restricted diamines is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Synthonix, Inc. 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride. [Link]

  • LookChem. (1-AMINOCYCLOHEXYL)METHYLAMINE DIHYDROCHLORIDE. [Link]

  • CABI Digital Library. Cyclohexane and its functionally substituted derivatives. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • MDPI. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

  • National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • National Center for Biotechnology Information. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]

  • National Center for Biotechnology Information. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • National Center for Biotechnology Information. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. [Link]

  • Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

  • PubChem. Process For Synthesis Of Gabapentin. [Link]

  • ResearchGate. 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • RSC Publishing. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. [Link]

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. [Link]

  • University of Glasgow. Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]

  • ACS Publications. Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. [Link]

Sources

Application Note: Synthesis, Handling, and Application of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Aminomethyl)cyclohexanamine, also known as 1,1-cyclohexanebis(methylamine), is a versatile geminal diamine built upon a rigid cyclohexane scaffold. Its dihydrochloride salt is the preferred form for handling and storage, offering enhanced stability and solubility. This document provides a comprehensive guide to the synthesis, purification, and safe handling of 1-(Aminomethyl)cyclohexanamine dihydrochloride. We present a detailed protocol for its preparation via catalytic hydrogenation of 1-cyanocyclohexanemethanamine, discuss critical reaction parameters, and outline its applications as a structural building block in medicinal chemistry and materials science.

Introduction and Significance

Cycloaliphatic amines are crucial intermediates in the synthesis of pharmaceuticals and polymers.[1] 1-(Aminomethyl)cyclohexanamine (CAS No: 123194-05-8 for the dihydrochloride salt) is of particular interest due to the presence of two primary amine groups attached to a single carbon atom of the cyclohexane ring.[2] This unique geminal diamine structure provides a rigid, three-dimensional building block that can be invaluable in drug discovery for creating sp³-rich molecules that can offer improved metabolic stability and solubility profiles compared to their aromatic counterparts.[3][4] Its primary applications are as an epoxy resin curing agent and as a versatile intermediate for creating complex molecular architectures, including polyamides and ligands for coordination chemistry.[1][5]

This guide provides a robust protocol for the synthesis of its dihydrochloride salt, ensuring high purity and yield, along with essential safety and handling information for laboratory and scale-up operations.

Physicochemical Properties and Safe Handling

Key Properties
PropertyValueSource(s)
CAS Number 123194-05-8[2]
Molecular Formula C₇H₁₈Cl₂N₂[6]
Molecular Weight 201.14 g/mol [6]
Appearance White to off-white solid[6]
Melting Point 120-122 °C (decomposes)[6]
Storage Temperature 2-8°C, protect from light[6]
Purity Typically ≥95%
Hazard Identification and Safety Protocol

1-(Aminomethyl)cyclohexanamine dihydrochloride is a hazardous substance and requires careful handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H318/H319: Causes serious eye damage / Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H361: Suspected of damaging fertility or the unborn child.

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.[7] All equipment must be grounded to prevent static discharge.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact.

    • Body Protection: Wear a protective lab coat and appropriate clothing to prevent skin exposure.

  • Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Avoid contact with skin, eyes, and clothing.[8] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere as the compound may be air and moisture sensitive.

  • Disposal: Dispose of contaminated materials and waste in accordance with applicable local, state, and federal regulations.

Synthetic Pathway and Protocols

The most effective method for synthesizing 1-(Aminomethyl)cyclohexanamine is through the high-pressure catalytic hydrogenation of a suitable precursor, such as 1-cyanocyclohexanemethanamine. This process reduces the nitrile group to a primary amine, yielding the target diamine in its free base form, which is subsequently converted to the stable dihydrochloride salt.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride Precursor 1-Cyanocyclohexanemethanamine FreeBase 1-(Aminomethyl)cyclohexanamine (Free Base) Precursor->FreeBase H₂, Catalyst (e.g., Raney Ni) High Pressure, Solvent (EtOH) Product 1-(Aminomethyl)cyclohexanamine Dihydrochloride FreeBase->Product 2 eq. HCl Solvent (e.g., IPA)

Caption: Synthetic route from a nitrile precursor to the final dihydrochloride salt.

Protocol: Catalytic Hydrogenation and Salt Formation

This protocol details the reduction of the nitrile precursor followed by conversion to the dihydrochloride salt.

Causality and Rationale:

  • Catalyst: Raney Nickel (Raney-Ni) is a cost-effective and highly active catalyst for the hydrogenation of nitriles to primary amines.[9] Alternatives include noble metal catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃), which may offer higher selectivity but at a greater cost.[10][11]

  • Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under hydrogenation conditions.[9]

  • Pressure & Temperature: High hydrogen pressure (≥5 MPa) and elevated temperature (e.g., 80-90 °C) are necessary to achieve a reasonable reaction rate by ensuring high concentrations of dissolved hydrogen and providing the activation energy for the reduction.[9][11]

  • Salt Formation: The free base is an oil and can be hygroscopic and reactive with atmospheric CO₂. Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[10] Isopropanol (IPA) or diethyl ether are common solvents for this step.

Step-by-Step Methodology:

  • Reactor Preparation:

    • Charge a high-pressure autoclave (e.g., a Parr hydrogenator) with 1-cyanocyclohexanemethanamine (1.0 eq) and a slurry of activated Raney-Ni catalyst (5-10% by weight of substrate) in anhydrous ethanol.

    • Note: Handle Raney-Ni with extreme care as it is pyrophoric, especially when dry. Always keep it wet with solvent.

  • Hydrogenation Reaction:

    • Seal the autoclave.

    • Purge the system by pressurizing with nitrogen (3x) followed by hydrogen (3x) to remove all air.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 5 MPa / ~725 psi).[9]

    • Begin stirring and heat the reaction mixture to 80-90 °C.[9][11]

    • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).

  • Work-up and Isolation of Free Base:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst. Wash the Celite pad with additional ethanol.

    • Caution: The filter cake containing Raney-Ni must not be allowed to dry. Quench it immediately and carefully with water.

    • Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude 1-(Aminomethyl)cyclohexanamine free base, which is typically an oil.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a 2M solution of HCl in diethyl ether (2.0-2.2 eq) dropwise with vigorous stirring.

    • A white precipitate of the dihydrochloride salt will form.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any residual impurities.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Reaction Condition Optimization

The yield and purity of the final product are highly dependent on the reaction conditions.

ParameterCondition RangeRationale & Expected Outcome
Catalyst Loading 5% - 15% w/wHigher loading increases reaction rate but adds cost and complicates filtration. 5-10% is a typical starting point.
H₂ Pressure 4 - 10 MPaHigher pressure increases the rate of reaction and can help suppress side reactions.[11]
Temperature 70 - 120 °CHigher temperatures increase the reaction rate but can lead to by-product formation if too high. 80-90 °C is often optimal.[9][11]
Solvent Ethanol, Methanol, WaterEthanol and methanol are common. Water can also be used, potentially influencing selectivity with certain catalysts.[11]

Characterization

To ensure the identity and purity of the synthesized 1-(Aminomethyl)cyclohexanamine dihydrochloride, the following analytical techniques are recommended:

  • ¹H NMR: To confirm the proton environment, expecting characteristic signals for the cyclohexane ring protons and the aminomethyl protons.

  • ¹³C NMR: To confirm the number and type of carbon atoms.

  • FT-IR: To identify characteristic N-H stretching and bending vibrations of the primary amine salt.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the free base cation.

  • Melting Point: To compare with the literature value (120-122 °C, with decomposition).[6]

Applications in Drug Discovery

The rigid, non-aromatic core of 1-(Aminomethyl)cyclohexanamine makes it an attractive scaffold for medicinal chemistry.

  • Bioisosteric Replacement: It can serve as a saturated bioisostere for aromatic rings like m-phenylenediamine, aiming to improve pharmacokinetic properties such as metabolic stability and solubility while maintaining biological activity.[3][4]

  • Scaffold for Combinatorial Libraries: The two primary amine groups provide handles for diverse functionalization, making it an ideal building block for creating libraries of compounds for high-throughput screening.[12]

  • Ligand Synthesis: The diamine motif is a classic chelating agent, allowing for the synthesis of novel metal complexes with potential applications in catalysis or as therapeutic agents.

Overall Experimental Workflow

Caption: From reagent preparation to final product validation.

References

  • Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S.
  • Warner-Lambert Company. (2004). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. U.S.
  • Wikipedia. 1,3-Bis(aminomethyl)cyclohexane. [Link]

  • PubChem. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406. [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

  • Air Products and Chemicals, Inc. (1996). Method of increasing hydrogenation rate of aromatic amines. U.S.
  • Dong, Z., et al. (2015). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. ResearchGate. [Link]

  • Zhu, L., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Chad's Prep. (2018). 8.5 Catalytic Hydrogenation. YouTube. [Link]

  • Linstead, R. P., & Slater, S. N. (1940). Catalytic hydrogenation of unsaturated compounds. Part I. Additive mode in relation to selectivity of attack and catalyst activity. Journal of the Chemical Society (Resumed). [Link]

  • Hünig, S., Lücke, E., & Brenninger, W. 1-morpholino-1-cyclohexene. Organic Syntheses Procedure. [Link]

  • Forest Laboratories Holdings Ltd. (2017). 1,4-cyclohexylamine derivatives and processes for the preparation thereof. U.S.
  • PubChem. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614. [Link]

  • Pu, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • Dainippon Pharmaceutical Co., Ltd. (1982). 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.

Sources

Application Notes & Protocols: Mastering the Purification of 1,1-Cyclohexanebis(methylamine) Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclohexanebis(methylamine), often handled as its dihydrochloride salt for enhanced stability and solubility, is a critical diamine building block in medicinal chemistry and materials science. Its high polarity, basicity, and propensity to form salts present unique challenges during the workup and purification of its reaction products. This guide provides a detailed exploration of robust purification strategies, moving beyond simple procedural lists to explain the underlying chemical principles. We will cover field-proven protocols for acid-base extraction, strategic recrystallization, and advanced chromatographic techniques tailored for polar diamines, enabling researchers to achieve high purity and maximize yield.

Introduction: The Synthetic Utility and Purification Challenge

1,1-Cyclohexanebis(methylamine) is a versatile synthon, valued for the rigid cyclohexyl scaffold it imparts into target molecules. The two primary amine functionalities serve as key reactive handles for constructing complex architectures, from novel pharmaceutical agents to specialized polymers.[1][] Reactions involving this diamine, such as amide couplings, reductive aminations, and alkylations, invariably produce crude mixtures containing the desired product alongside unreacted starting materials, reagents, and various by-products.

The primary challenge in purifying these reaction products stems from the inherent properties of the diamine moiety:

  • High Basicity: The two primary amine groups (pKa ≈ 10-11) readily protonate, leading to strong interactions with acidic media, including standard silica gel.

  • High Polarity: The presence of two amine groups makes the molecule and its derivatives highly polar and often highly soluble in water, complicating extractions.

  • Salt Formation: Products are often isolated as hydrochloride salts, which have drastically different solubility profiles compared to their free-base forms.

A successful purification strategy is not a one-size-fits-all solution; it requires a logical approach based on the properties of the target molecule and its impurities.

Characterizing the Post-Reaction Landscape: Know Your Impurities

Before selecting a purification method, it is crucial to anticipate the likely impurities in your crude reaction mixture.

Impurity ClassCommon ExamplesPhysicochemical PropertiesImplications for Purification
Unreacted Starting Material 1,1-Cyclohexanebis(methylamine)Highly basic, polar, water-soluble.Can be removed by acid wash if the product is neutral or acidic. Streaks heavily on standard silica gel.
Reagents & Catalysts Coupling agents (e.g., EDC, HOBt), acids (e.g., HCl), bases (e.g., triethylamine), catalysts (e.g., Palladium on Carbon).Vary widely; many are water-soluble salts after workup.Most are removed by aqueous workup. Residual bases/acids require specific neutralization steps.
Reaction By-products Di-acylated or di-alkylated species (if mono-substitution was desired), products of side-reactions.[3]Polarity and basicity may be similar to or different from the desired product.Often the most challenging to separate, frequently requiring chromatography.
Solvents DMF, DMSO, Dichloromethane, THF.High-boiling point solvents (DMF, DMSO) can be difficult to remove.Require extraction into an aqueous phase or removal under high vacuum.

Core Purification Strategy: A Decision-Making Workflow

The optimal purification path depends on the nature of the product and the impurities present. The following workflow provides a logical decision-making framework.

G start Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction start->workup Initial Cleanup is_solid Is the Product a Crystalline Solid? workup->is_solid Assess Product recrystallize Protocol 2: Recrystallization is_solid->recrystallize Yes is_complex Complex Mixture or Oil? is_solid->is_complex No pure_product Pure Product (Verify by NMR, LC-MS, etc.) recrystallize->pure_product chromatography Protocol 3: Column Chromatography is_complex->chromatography Yes is_complex->pure_product No (Product is likely pure) chromatography->pure_product

Caption: Decision workflow for selecting a purification technique.

Protocol 1: Foundational Purification via Acid-Base Extraction

This technique is the cornerstone of purifying amine-containing compounds. It leverages the reversible conversion of the basic amine to a water-soluble salt to separate it from neutral or acidic impurities.[4][5]

Scientific Principle

The core principle is modulating the solubility of the amine by changing the pH.

  • Acidic Wash (pH < 2): The basic amine product (R-NH₂) is protonated to its ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is highly soluble in the aqueous layer and insoluble in most organic solvents.

  • Basic Wash (pH > 12): Neutral or acidic impurities remain in the organic layer. After separation, the aqueous layer is basified (e.g., with NaOH), converting the salt back to the free amine (R-NH₂), which becomes insoluble in water and can be re-extracted into an organic solvent.

G cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction org_phase_1 Organic Phase (Product-NH2, Neutral Impurities) aq_phase_1 Aqueous Phase (HCl) org_phase_1->aq_phase_1 Proton Transfer org_phase_2 Organic Phase (Neutral Impurities) aq_phase_2 Aqueous Phase (Product-NH3+ Cl-) org_phase_3 Organic Phase (Fresh Solvent) aq_phase_3 Aqueous Phase (Product-NH2, NaCl, NaOH) aq_phase_3->org_phase_3 Extraction cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Principle of Acid-Base Extraction for Amine Purification.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times.

    • Scientist's Note: The protonated amine product moves into the aqueous layer. Combine all aqueous layers; this now contains your desired product. The organic layer contains neutral or acidic impurities and can be discarded.

  • Removal of Residual Organics: Wash the combined acidic aqueous layers with DCM or EtOAc one time to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 6M NaOH (aq), with swirling until the pH is >12 (verify with pH paper). If your product is insoluble in water, it may precipitate as a solid or oil (the free base).

    • Causality: The ice bath dissipates the heat generated from the acid-base neutralization. Adding the base slowly prevents localized heating that could degrade the product.

  • Product Re-extraction: Extract the newly formed free base from the aqueous layer using an organic solvent (e.g., DCM, 3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base product.

  • (Optional) Salt Formation: To obtain the dihydrochloride salt, dissolve the free base in a minimal amount of a solvent like methanol or isopropanol and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether). The salt will often precipitate and can be collected by filtration.[6][7]

  • Purity Assessment: Analyze a small sample by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, including the dihydrochloride salts of amines.[8][9] It relies on the difference in solubility of the product and impurities in a chosen solvent system at different temperatures.

Scientific Principle

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Step-by-Step Protocol
  • Solvent Screening: The key to successful recrystallization is finding the right solvent.[10] Test small amounts of your crude product in various solvents.

    • For Dihydrochloride Salts: Start with polar protic solvents like ethanol, methanol, isopropanol, or mixtures with water (e.g., 95:5 Ethanol/Water).[9]

    • For Free-Base Amines: Test a range of solvents from non-polar (hexanes, toluene) to polar aprotic (EtOAc, acetonitrile).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding the minimum amount of solvent required to fully dissolve the solid.

    • Expertise: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved upon cooling.

  • Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities (including the charcoal from the previous step), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

    • Causality: Pre-warming the glassware prevents premature crystallization of the product on the funnel, which would decrease the yield.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Assessment: Determine the melting point of the crystals. A sharp melting point close to the literature value indicates high purity. Confirm identity and purity by NMR.

Protocol 3: Advanced Purification by Column Chromatography

For complex mixtures, oils, or when impurities have similar properties to the product, column chromatography is the method of choice.[11] However, the basicity of amines requires special considerations.

Scientific Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11] For basic amines, the acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and irreversibly bind the product, leading to poor recovery and significant peak tailing.

Strategy A: Modified Normal-Phase Chromatography

This approach deactivates the acidic silica gel by adding a basic modifier to the mobile phase.

  • Stationary Phase: Standard silica gel (SiO₂).

  • Mobile Phase Selection:

    • Start with a moderately polar system like 5% Methanol (MeOH) in Dichloromethane (DCM).[12]

    • Crucial Modification: Add a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent mixture.[13][14]

    • Causality: The added base competes with the amine product for binding to the acidic silanol sites on the silica, allowing the product to travel down the column instead of sticking to it.

  • Column Packing & Loading: Pack the column with silica gel slurried in the initial, less polar eluent. Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity of the mobile phase (e.g., from 2% MeOH/DCM to 10% MeOH/DCM, always containing the basic additive) to elute the compounds. Collect fractions and monitor by TLC.

  • Fraction Analysis & Concentration: Combine the pure fractions and remove the solvent and volatile base under reduced pressure.

  • Purity Assessment: Verify purity by LC-MS and NMR.

Strategy B: Amine-Functionalized or Reversed-Phase Chromatography

These are often superior, albeit more expensive, alternatives to modified normal-phase chromatography.

TechniqueStationary PhaseMobile PhasePrinciple & Rationale
Amine-Functionalized Chromatography Silica gel bonded with aminopropyl groups (Si-NH₂).[15]Non-basic solvents (e.g., Hexane/Ethyl Acetate gradient).The stationary phase itself is basic, eliminating the acid-base interaction that causes tailing. This provides excellent peak shape and separation without needing mobile phase additives.[13][14]
Reversed-Phase Chromatography C18-bonded silica (non-polar).Polar solvents (e.g., Acetonitrile/Water or Methanol/Water).Separation is based on hydrophobicity. To ensure the amine is neutral and retained, the mobile phase should be buffered at a pH at least 2 units above the amine's pKa (i.e., pH > 12).[13] This is often achieved by adding a small amount of a base like ammonium hydroxide.

References

  • Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents. US20060217549A1 - Diamine purification method.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • WIPO Patentscope. WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND... Available at: [Link]

  • Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. Available at: [Link]

  • University of Colorado Colorado Springs. Recrystallization. Available at: [Link]

  • Reddit. Amine workup : r/Chempros. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Available at: [Link]

Sources

Application Notes & Protocols: The Use of 1-(Aminomethyl)cyclohexanamine Dihydrochloride in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the prospective applications of 1-(Aminomethyl)cyclohexanamine dihydrochloride as a novel monomer in advanced polymer chemistry. Possessing a unique geminal diamine structure constrained by a cyclohexyl ring, this monomer presents significant opportunities for developing new polyamides and polyimides with tailored properties. We provide a detailed analysis of the monomer's characteristics, the scientific rationale for its use, and comprehensive, step-by-step protocols for its incorporation into polymer backbones via interfacial and solution polymerization techniques. This document is intended for researchers, polymer chemists, and material scientists seeking to innovate high-performance polymers with enhanced thermal stability, processability, and mechanical properties.

Monomer Profile: 1-(Aminomethyl)cyclohexanamine Dihydrochloride

1-(Aminomethyl)cyclohexanamine (CAS No. 123194-05-8) is an aliphatic diamine featuring two primary amine groups attached to a single carbon atom within a cyclohexane ring.[1][2] This geminal amine arrangement is distinct from more common linear or vicinal diamines and is expected to impart unique conformational and reactivity characteristics to the resulting polymers. The bulky, saturated cyclohexyl group can introduce rigidity into the polymer backbone while simultaneously disrupting the extensive chain packing often seen in purely aromatic polymers, potentially enhancing solubility and processability.[3][4]

The commercially available dihydrochloride salt form requires neutralization for the amine groups to become effective nucleophiles in polymerization reactions.[5] This is a critical experimental consideration that is addressed in the protocols below.

Table 1: Physicochemical Properties of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

PropertyValueSource(s)
CAS Number 123194-05-8[1][2][5]
Molecular Formula C₇H₁₈Cl₂N₂[1][6]
Molecular Weight 201.14 g/mol [1][5][6]
Appearance Solid[5]
Purity Typically ≥95%[5]
Storage Inert atmosphere, room temperature or refrigerated[1][5]

Core Polymerization Concepts & Rationale

This diamine is an ideal candidate for step-growth polymerization, a process where monomers react to form dimers, trimers, and eventually long polymer chains.[7] We will focus on two primary applications: the synthesis of polyamides and polyimides, which are classes of high-performance polymers used in aerospace, electronics, and automotive industries.[8]

  • Polyamide Synthesis: Polyamides are formed through the condensation reaction of a diamine with a diacid chloride.[9] The reaction is typically rapid and can be performed under mild conditions. The use of 1-(Aminomethyl)cyclohexanamine is hypothesized to produce polyamides with high thermal stability and mechanical strength, analogous to other cycloaliphatic diamine-based polyamides.[10]

  • Polyimide Synthesis: Polyimides are renowned for their exceptional thermal and chemical resistance.[8][11] They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide.[11] The incorporation of the non-aromatic, bulky cyclohexyl group from our target monomer is a proven strategy to improve the solubility and processability of traditionally intractable aromatic polyimides.[4]

Workflow for Diamine-Based Polymer Synthesis

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_product Products & Intermediates Monomer 1-(Aminomethyl)cyclohexanamine dihydrochloride Base Stoichiometric Base (e.g., NaOH, Triethylamine) Monomer->Base Neutralization (in situ) FreeDiamine Active Free Diamine Base->FreeDiamine Polymerization Step-Growth Polymerization FreeDiamine->Polymerization Diacid Diacid Chloride (for Polyamide) Diacid->Polymerization Dianhydride Dianhydride (for Polyimide) Dianhydride->Polymerization Polyamide Polyamide Polymerization->Polyamide Route 1 PAA Poly(amic acid) Polymerization->PAA Route 2 Polyimide Polyimide PAA->Polyimide Imidization (Heat or Chemical)

Caption: General workflow for utilizing the diamine monomer.

Application Protocol 1: Synthesis of a Novel Polyamide via Interfacial Polymerization

This protocol adapts the classic "Nylon Rope Trick" experiment to synthesize a polyamide from 1-(Aminomethyl)cyclohexanamine and sebacoyl chloride.[12] Interfacial polymerization is a robust technique where the reaction occurs at the boundary of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.[7][13]

Rationale for Experimental Design
  • Solvent System: An aqueous phase for the diamine and an organic phase (dichloromethane) for the diacid chloride are chosen for their immiscibility and good solubility of the respective monomers.[13]

  • Base Addition: Sodium hydroxide (NaOH) is added to the aqueous phase. Its role is twofold: first, it neutralizes the dihydrochloride salt to generate the free, reactive diamine; second, it scavenges the HCl byproduct generated during the condensation reaction, driving the equilibrium towards polymer formation.[7]

  • Stoichiometry: A 1:1 molar ratio of diamine to diacid chloride is crucial for achieving high molecular weight.

Proposed Polyamide Reaction Scheme

G Polyamide Formation n (H₂N-CH₂-C(NH₂)H-[cyclohexyl]) n (Diamine) plus1 + n Cl-CO-(CH₂)₈-CO-Cl n (Sebacoyl Chloride) arrow polymer -[HN-CH₂-C(NH-[cyclohexyl])-CO-(CH₂)₈-CO]n- plus2 + byproduct 2n HCl

Caption: Reaction of the diamine with sebacoyl chloride.

Detailed Experimental Protocol
  • Prepare Aqueous Phase: In a 250 mL beaker, dissolve 2.01 g (10 mmol) of 1-(Aminomethyl)cyclohexanamine dihydrochloride and 0.80 g (20 mmol) of NaOH in 100 mL of deionized water. Stir until fully dissolved.

  • Prepare Organic Phase: In a separate 100 mL beaker, dissolve 2.39 g (10 mmol) of sebacoyl chloride in 100 mL of dichloromethane (DCM).

  • Initiate Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing. A thin film of polyamide will form instantly at the interface.[12]

  • Isolate Polymer: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards continuously to form a "rope." The polymer can be wound onto a glass rod or a spinning reel.

  • Wash and Purify: Wash the collected polymer rope thoroughly with deionized water, then with a 50/50 water/ethanol solution, and finally with pure ethanol to remove unreacted monomers, salts, and solvent.

  • Dry: Dry the polyamide under vacuum at 60-80 °C for 24 hours.

  • Characterize: Analyze the polymer using FTIR (to confirm amide bond formation), ¹H NMR, GPC (for molecular weight), and DSC/TGA (for thermal properties).

Application Protocol 2: Synthesis of a Soluble Polyimide via Two-Step Solution Polymerization

This protocol describes the synthesis of a polyimide using 1-(Aminomethyl)cyclohexanamine and pyromellitic dianhydride (PMDA). A two-step method is employed to manage the reaction and improve the processability of the final polymer.[9]

Rationale for Experimental Design
  • Solvent: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is used as it can dissolve the diamine, the dianhydride, and the resulting poly(amic acid) intermediate.[9]

  • Two-Step Process: The initial reaction is performed at a low temperature (0-25 °C) to form the high molecular weight, soluble poly(amic acid) while preventing premature imidization. The subsequent high-temperature thermal treatment or chemical dehydration converts the precursor into the robust, insoluble polyimide.[11]

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation of the amine and reaction with atmospheric moisture, which can degrade the dianhydride.

Proposed Polyimide Reaction Scheme

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine Free Diamine PAA Poly(amic acid) Intermediate Diamine->PAA Diamine->PAA NMP, 0-25°C, N₂ Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA Polyimide Final Polyimide H2O -2n H₂O Polyimide->H2O PAA_in->Polyimide Heat (e.g., 250-300°C) or Chemical Dehydration

Caption: Two-step synthesis of a polyimide.

Detailed Experimental Protocol
  • Prepare Free Diamine: In a flask, suspend 2.01 g (10 mmol) of 1-(Aminomethyl)cyclohexanamine dihydrochloride in 20 mL of NMP. Add 2.79 mL (20 mmol) of triethylamine to neutralize the salt and stir for 30 minutes. The resulting salt byproduct (triethylammonium chloride) can often be left in the reaction mixture or filtered if it precipitates significantly.

  • Set Up Reaction: Place the diamine solution in a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet. Cool the flask to 0 °C using an ice bath.

  • Form Poly(amic acid): Slowly add 2.18 g (10 mmol) of solid pyromellitic dianhydride (PMDA) to the stirred diamine solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Polymerize: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).

  • Cast Film: Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.

  • Thermal Imidization: Place the glass plate in a vacuum oven or a furnace with a nitrogen purge. Cure the film using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process removes the solvent and drives the cyclodehydration to form the polyimide.

  • Isolate and Characterize: Carefully remove the resulting tough, flexible polyimide film from the glass plate after cooling. Characterize using FTIR (disappearance of amic acid peaks, appearance of imide peaks at ~1780 and 1720 cm⁻¹), TGA, and DSC.

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride stands out as a promising, yet underexplored, building block for polymer innovation. Its unique geminal diamine and cycloaliphatic structure offers a compelling route to novel polyamides and polyimides. The protocols detailed herein provide a robust framework for researchers to begin synthesizing and characterizing these new materials, paving the way for advancements in high-performance polymers with potentially superior processability, thermal stability, and tailored mechanical properties.

References

  • Macromolecules. (n.d.). Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. ACS Publications. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved January 17, 2026, from [Link]

  • Journal of Chemical Education. (2017). Polymer Day: Outreach Experiments for High School Students. ACS Publications. Retrieved January 17, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Retrieved January 17, 2026, from [Link]

  • ChemSusChem. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). N-[1-(AMINOMETHYL)CYCLOHEXYL]-N,N-DIMETHYLAMINE. Retrieved January 17, 2026, from [Link]

  • Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Polyamides derived from cyclohexanebis.
  • ScienceDirect. (n.d.). Polyimides: Fundamentals and Applications. Retrieved January 17, 2026, from [Link]

  • Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review. Retrieved January 17, 2026, from [Link]

  • National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2020). Switchable Catalysis Improves the Properties of CO2-Derived Polymers. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols: Catalytic Applications of Cyclohexanediamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Cyclohexanediamine in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug development, materials science, and fine chemical synthesis. In this pursuit, asymmetric catalysis has emerged as the most elegant and efficient strategy, allowing for the generation of chiral molecules from prochiral precursors with high selectivity. At the heart of many robust catalytic systems lies a class of ligands whose structural rigidity and stereochemical information dictate the outcome of a reaction. Among these, derivatives of trans-1,2-diaminocyclohexane (DACH) have proven to be exceptionally versatile and effective scaffolds.[1][2]

The C₂-symmetric backbone of trans-DACH provides a well-defined and sterically constrained chiral environment around a metal center. This inherent rigidity is crucial as it minimizes conformational ambiguity, leading to more predictable and higher enantioselectivities in catalytic transformations. The two amino groups serve as ideal anchor points for further functionalization, allowing for the fine-tuning of steric and electronic properties of the resulting ligand. This modularity has given rise to a vast library of DACH-derived ligands, each tailored for specific catalytic applications.[2][3]

This technical guide provides an in-depth exploration of the catalytic applications of cyclohexanediamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for key reactions but also the scientific rationale behind the experimental choices. We will delve into some of the most impactful applications, including asymmetric hydrogenation, epoxidation, and allylic alkylation, providing field-proven insights to ensure both success and a deeper understanding of these powerful catalytic systems.

Section 1: Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and amines, which are common structural motifs in pharmaceuticals. Cyclohexanediamine derivatives, when complexed with metals like Ruthenium, form highly efficient and selective catalysts for the reduction of ketones and imines.[4]

Noyori-type Asymmetric Transfer Hydrogenation of Ketones

One of the most significant contributions to asymmetric catalysis is the development of Ruthenium-based transfer hydrogenation catalysts by Ryoji Noyori.[5][6][7] These systems, often utilizing a chiral diamine ligand, facilitate the reduction of ketones to chiral alcohols using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, thus avoiding the need for high-pressure gaseous hydrogen.[5][6] The mechanism is a prime example of metal-ligand bifunctional catalysis, where both the metal and the ligand participate in the hydrogen transfer step.

Mechanistic Insight: The Outer Sphere Concerted Pathway

The catalytic cycle of a Noyori-type transfer hydrogenation catalyst, such as one derived from a tosylated diamine, involves an "outer sphere" mechanism. The ruthenium center and the nitrogen atom of the ligand work in concert to deliver a hydride and a proton to the ketone substrate.

Noyori_ATH_Mechanism Ru_cat [Ru]-H (Active Catalyst) TS Six-membered Transition State Ru_cat->TS Coordination Substrate R-CO-R' (Ketone) Substrate->TS Product Chiral Alcohol TS->Product H-Transfer Ru_amide [Ru]-NH (Amide) TS->Ru_amide Catalyst Turnover Ru_amide->Ru_cat Regeneration H_donor Hydrogen Donor (e.g., i-PrOH) H_donor->Ru_amide Protonolysis

Caption: Noyori-type Asymmetric Transfer Hydrogenation (ATH) mechanism.

Application Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a pre-catalyst of the type [RuCl₂(p-cymene)]₂ and a (S,S)-TsDPEN-type ligand (while TsDPEN is derived from diphenylethanediamine, the principles and procedures are directly analogous to DACH-based systems which are also used).

Materials:

  • [RuCl₂(p-cymene)]₂ (precatalyst)

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or analogous DACH-based ligand

  • Anhydrous and degassed 2-propanol (hydrogen source and solvent)

  • Acetophenone (substrate)

  • Potassium tert-butoxide (base)

  • Anhydrous toluene (co-solvent, optional)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Chiral GC or HPLC column for enantiomeric excess (ee) determination

Protocol:

  • Catalyst Activation (In Situ):

    • In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (e.g., 0.011 mmol, 1.1 eq. to Ru) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous and degassed 2-propanol (e.g., 5 mL).

    • Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.02 mmol, 2 eq. to Ru).

    • Stir the mixture at 80°C for 30 minutes. The solution should turn a deep red or purple, indicating the formation of the active catalyst. Rationale: The base is crucial for the dehydrohalogenation of the precatalyst and formation of the active ruthenium hydride species.

  • Reaction Execution:

    • Cool the catalyst solution to room temperature.

    • Add acetophenone (e.g., 1 mmol) to the flask via syringe.

    • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40°C, to increase the rate). Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the 2-propanol.

    • Dilute the residue with diethyl ether or ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

SubstrateCatalyst Loading (mol%)H-SourceTemp. (°C)Time (h)Yield (%)ee (%)
Acetophenone1.02-propanol / KOtBu282>95>98 (R)
4-Chromanone0.1HCOOH/Triethylamine (5:2)2816>9997 (S)
Propiophenone1.02-propanol / KOtBu304>95>97 (R)

Data compiled from representative literature.[8]

Section 2: Asymmetric Epoxidation

The enantioselective epoxidation of unfunctionalized olefins is a challenging yet highly valuable transformation, providing access to chiral epoxides, which are versatile synthetic intermediates. The Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from a chiral diamine, is a landmark achievement in this field.[9][10][11] Salen ligands derived from trans-1,2-diaminocyclohexane are particularly effective.[12]

Jacobsen-Katsuki Epoxidation

This reaction typically employs a stoichiometric oxidant, such as sodium hypochlorite (bleach), and a phase-transfer catalyst in a two-phase system.[10] The chiral Mn(III)-salen catalyst is oxidized in situ to an active Mn(V)-oxo species, which then transfers its oxygen atom to the olefin.

Mechanistic Rationale and Stereochemical Model

The stereochemical outcome of the Jacobsen epoxidation is rationalized by the approach of the olefin to the high-valent Mn-oxo intermediate. The bulky substituents on the salen ligand effectively block three of the four possible trajectories, forcing the olefin to approach from a specific quadrant, thus ensuring high enantioselectivity.

Jacobsen_Epoxidation cluster_cat Catalytic Cycle cluster_reac Reaction Mn_III Mn(III)-Salen Mn_V Mn(V)=O (Active Oxidant) Mn_III->Mn_V Oxidation (e.g., NaOCl) Mn_V->Mn_III Oxygen Transfer Olefin cis-Olefin Mn_V->Olefin Stereodirecting Approach Epoxide Chiral Epoxide Olefin->Epoxide Epoxidation

Caption: Simplified catalytic cycle of the Jacobsen Epoxidation.

Application Protocol: Epoxidation of cis-β-Methylstyrene

This protocol outlines the epoxidation of cis-β-methylstyrene using the (R,R)-Jacobsen catalyst.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • cis-β-Methylstyrene (substrate)

  • Commercial bleach (e.g., ~8.25% NaOCl), buffered to pH ~11 with Na₂HPO₄ and NaOH

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (additive, optional but recommended)

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, TBAB), optional

  • Chiral GC or HPLC for ee determination

Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (e.g., 0.025 mmol, 5 mol%).

    • Add 4-phenylpyridine N-oxide (e.g., 0.05 mmol, 10 mol%). Rationale: This axial ligand can enhance the catalytic activity and selectivity.

    • Add dichloromethane (e.g., 5 mL) and cis-β-methylstyrene (0.5 mmol).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • To the stirred solution, add the buffered bleach solution (e.g., 1.5 mL) dropwise over 1 hour. A two-phase system will form.

    • Stir the reaction vigorously at 0°C. The progress can be monitored by TLC or GC analysis of the organic layer. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude epoxide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified epoxide using a suitable chiral GC or HPLC method.

Olefin SubstrateCatalyst IsomerYield (%)ee (%)
cis-β-Methylstyrene(R,R)8492
1,2-Dihydronaphthalene(R,R)8096
Indene(R,R)7588

Representative data from Jacobsen's seminal work.[9][12]

Section 3: Asymmetric Allylic Alkylation (AAA)

The Trost asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction that creates stereogenic centers with high fidelity.[3] The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The ligands developed by Barry Trost, which are based on the condensation of trans-1,2-diaminocyclohexane with 2-diphenylphosphinobenzoic acid, are among the most successful and widely used.[13][14]

Trost Asymmetric Allylic Alkylation

The Trost AAA reaction is versatile, accommodating a wide range of "soft" nucleophiles (pKa < 25) and various allylic electrophiles.[15] The DACH-based ligand creates a chiral pocket around the palladium center, which controls the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.

Mechanistic Pathway and Stereocontrol

The catalytic cycle begins with the oxidative addition of Pd(0) to the allylic substrate, forming a π-allyl-palladium(II) complex. The chiral ligand environment then directs the incoming nucleophile to attack one of the two termini of the allyl system, leading to the enantiomerically enriched product and regenerating the Pd(0) catalyst.

Trost_AAA Pd0 Pd(0)L* Pi_Allyl [π-Allyl-Pd(II)L*]⁺ Pd0->Pi_Allyl Oxidative Addition Allyl_Sub Allylic Substrate (e.g., Allyl Acetate) Allyl_Sub->Pi_Allyl Product Alkylated Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Trost Asymmetric Allylic Alkylation (AAA).

Application Protocol: Alkylation of Racemic 1,3-Diphenyl-2-propenyl Acetate

This protocol details the dynamic kinetic asymmetric alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃]

  • (R,R)-DACH-phenyl Trost Ligand

  • Racemic 1,3-diphenyl-2-propenyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

  • Potassium acetate (KOAc) (co-catalyst)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Chiral HPLC for ee determination

Protocol:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (e.g., 0.0125 mmol, 2.5 mol% Pd) and the (R,R)-Trost ligand (e.g., 0.0375 mmol, 1.5 eq. to Pd) to a dry Schlenk flask.

    • Add anhydrous CH₂Cl₂ (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes. The solution should turn a clear yellow-orange color.

  • Reaction Execution:

    • To a separate flask, add the racemic allyl acetate (0.5 mmol) and dimethyl malonate (1.5 mmol, 3 eq.).

    • Add BSA (1.5 mmol, 3 eq.) and KOAc (0.025 mmol, 5 mol%). Rationale: BSA acts as a base to deprotonate the malonate, while the acetate salt can facilitate the catalytic cycle.

    • Transfer the prepared catalyst solution to the substrate/nucleophile mixture via cannula.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Determination of Enantiomeric Excess:

    • Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

NucleophileLeaving GroupLigandYield (%)ee (%)
Dimethyl MalonateAcetate(R,R)9598
NitromethaneCarbonate(R,R)8895
PhenolAcetate(S,S)9296

Representative data showcasing the versatility of the Trost AAA.[16]

Conclusion

Derivatives of cyclohexanediamine have firmly established themselves as "privileged" chiral scaffolds in the field of asymmetric catalysis. Their conformational rigidity, modular nature, and the C₂-symmetric backbone provide an exceptional platform for the design of highly effective ligands for a broad spectrum of catalytic transformations. From the life-saving synthesis of chiral pharmaceuticals to the efficient production of fine chemicals, the impact of these catalysts is profound and continues to grow. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of these remarkable catalytic systems, fostering further innovation and discovery in the art of asymmetric synthesis.

References

  • B. M. Trost, M. L. Crawley, Asymmetric Allylic Alkylation, an Enabling Methodology, Chemical Reviews, 2003 , 103(8), 2921–2944. ([Link])

  • E. N. Jacobsen, W. Zhang, A. R. Muci, J. R. Ecker, L. Deng, Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane, Journal of the American Chemical Society, 1991 , 113(18), 7063–7064. ([Link])

  • R. Noyori, T. Ohkuma, Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones, Angewandte Chemie International Edition, 2001 , 40(1), 40-73. ([Link])

  • J. P. Genet, Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications, Accounts of Chemical Research, 2003 , 36(12), 908-918. ([Link])

  • M. Kitamura, H. Nakatsuka, Mechanistic insight into NOYORI asymmetric hydrogenations, Chemical Communications, 2011 , 47(3), 818-833. ([Link])

  • A. Fujii, S. Hashiguchi, K. Uematsu, T. Ikariya, R. Noyori, Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Imines, Journal of the American Chemical Society, 1996 , 118(10), 2521–2522. ([Link])

  • M. Wills, et al., Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines, Organic Letters, 2005 , 7(15), 3123-3126. ([Link])

  • Wikipedia contributors, Trost ligand, Wikipedia, The Free Encyclopedia. ([Link])

  • Wikipedia contributors, Jacobsen epoxidation, Wikipedia, The Free Encyclopedia. ([Link])

  • Organic Chemistry Portal, Jacobsen-Katsuki Epoxidation. ([Link])

  • Organic Chemistry Portal, Tsuji-Trost Reaction. ([Link])

  • Myers, A. G., The Noyori Asymmetric Hydrogenation Reaction, Harvard University. ([Link])

  • An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand, Organic Process Research & Development. ([Link])

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition, Chemical Reviews. ([Link])

  • Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions, Chirality. ([Link])

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes, Molecules. ([Link])

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications, Chemical Reviews. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(Aminomethyl)cyclohexanamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Aminomethyl)cyclohexanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile diamine. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(aminomethyl)cyclohexanamine dihydrochloride that I should consider in my reaction planning?

A1: 1-(Aminomethyl)cyclohexanamine dihydrochloride possesses two primary amine groups with different steric environments. The aminomethyl group (-CH₂NH₂) is sterically less hindered than the amine group directly attached to the cyclohexane ring. This difference in steric hindrance can be exploited for selective mono-alkylation under carefully controlled conditions. However, the presence of two nucleophilic centers also presents a challenge in controlling selectivity, with the potential for di-alkylation and polymerization side reactions. The dihydrochloride salt form means the amine groups are protonated, requiring neutralization with a base before they can act as nucleophiles.

Q2: My reaction with 1-(aminomethyl)cyclohexanamine dihydrochloride is showing low to no yield. What are the likely causes?

A2: Low or no yield in reactions involving this diamine can stem from several factors. A primary reason is often incomplete neutralization of the dihydrochloride salt. Both amine groups must be in their free base form to be sufficiently nucleophilic. Another common issue is inefficient imine formation during reductive amination, which is a key equilibrium step.[1] Additionally, the choice of solvent and reducing agent can significantly impact the reaction outcome.

To address this, consider the following:

  • Ensure Complete Neutralization: Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate both free amines. The choice of base is critical to avoid competition with your desired reaction.

  • Promote Imine Formation: In reductive amination, the equilibrium between the carbonyl compound and the amine to form the imine can be unfavorable. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.[2]

  • Optimize Reaction Conditions: The reaction may require heating to facilitate imine formation. However, excessive heat can lead to side reactions. A stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can sometimes improve yields.[3]

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for my desired product?

A3: The formation of multiple products is a common challenge due to the two reactive amine groups. The key to improving selectivity lies in controlling the stoichiometry and reaction conditions.

  • For Mono-alkylation: To favor the reaction at the less sterically hindered aminomethyl group, use a 1:1 molar ratio of your electrophile to the diamine. Running the reaction at a lower temperature can also enhance selectivity. Protecting group strategies, where one amine group is temporarily blocked, offer a more robust method for achieving high selectivity.[2][4]

  • To Avoid Over-alkylation: In reductive amination, the secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.[2] Using a stoichiometric amount of the aldehyde or a slight excess of the diamine can help minimize this.

Below is a decision-making workflow for troubleshooting selectivity issues:

selectivity_troubleshooting start Multiple Products Observed check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry mono_alkylation Desired: Mono-alkylation check_stoichiometry->mono_alkylation Mono-product desired? di_alkylation Desired: Di-alkylation check_stoichiometry->di_alkylation Di-product desired? adjust_ratio_mono Use 1:1 or slight excess of diamine mono_alkylation->adjust_ratio_mono adjust_ratio_di Use >2 equivalents of electrophile di_alkylation->adjust_ratio_di lower_temp Lower Reaction Temperature adjust_ratio_mono->lower_temp protecting_group Consider Protecting Group Strategy lower_temp->protecting_group final_product_mono Improved Mono-selectivity protecting_group->final_product_mono increase_temp Increase Reaction Temperature adjust_ratio_di->increase_temp final_product_di Improved Di-selectivity increase_temp->final_product_di mono_acylation_workflow start Start: Mono-acylation of Diamine neutralize Neutralize Diamine Dihydrochloride (2.2 eq. base) start->neutralize cool Cool reaction to 0°C neutralize->cool slow_addition Slowly add Acid Chloride (0.95 eq.) cool->slow_addition monitor Monitor reaction by TLC/LC-MS slow_addition->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end Isolate Mono-acylated Product purify->end

Sources

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(aminomethyl)cyclohexanamine dihydrochloride, the hydrochloride salt of Gabapentin. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic processes effectively. This document addresses the common side products encountered during the synthesis, their mechanisms of formation, and strategies for their mitigation and analysis.

Introduction to Synthetic Strategies and Impurity Formation

The synthesis of 1-(aminomethyl)cyclohexanamine, commonly known as Gabapentin, can be approached through several synthetic routes. One of the most prevalent industrial methods involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[1] This pathway, while efficient, is susceptible to the formation of several process-related impurities. Understanding the mechanistic nuances of both the primary reaction and potential side reactions is critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

This guide will focus on the impurities arising from the Hofmann rearrangement route and other common synthetic pathways, providing a framework for their identification, control, and elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1-(aminomethyl)cyclohexanamine dihydrochloride?

The most frequently observed impurities can be categorized as process-related impurities (arising from the synthetic route) and degradation products. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several key impurities.[2][3]

Impurity NameStructureCommon Source
Impurity A (Gabapentin Lactam)2-Azaspiro[4.5]decan-3-oneIntramolecular cyclization of Gabapentin
Impurity B (1-Cyanocyclohexyl)acetic acidUnreacted starting material or intermediate from a nitrile-based synthetic route
Impurity D [1-(3-Oxo-2-aza-spiro[4][5]dec-2-ylmethyl)cyclohexyl]acetic AcidReaction between Gabapentin and Impurity A
Impurity E 1,1-Cyclohexanediacetic acidUnreacted starting material or hydrolysis of an intermediate
Impurity G [1-(2-Aminoethyl)cyclohexyl]acetic acidPotential byproduct of the Hofmann rearrangement or a related reduction
Q2: What is the mechanism of formation for Impurity A (Gabapentin Lactam), and why is it of particular concern?

Impurity A, or Gabapentin lactam, is the most significant impurity due to its potential toxicity.[6] It is formed through an intramolecular cyclization of the Gabapentin molecule, where the primary amine attacks the carboxylic acid group, eliminating a molecule of water.[7] This reaction is influenced by several factors, including heat, pH, and mechanical stress.[6]

The formation of Gabapentin lactam is a critical quality attribute to control during both synthesis and storage of the final product.

Gabapentin Gabapentin TransitionState Transition State Gabapentin->TransitionState Intramolecular Cyclization ImpurityA Impurity A (Gabapentin Lactam) TransitionState->ImpurityA Water + H2O

Caption: Formation of Impurity A via intramolecular cyclization.

Troubleshooting Guide for Common Impurities

This section provides a detailed breakdown of the formation and control of key impurities.

Impurity A: Gabapentin Lactam (2-Azaspiro[4.5]decan-3-one)
  • Q: My final product shows a significant level of Impurity A. What are the likely causes?

    • Excessive Heat: The lactamization reaction is accelerated at elevated temperatures.[7] This can occur during the final steps of the synthesis, such as distillation or drying.

    • Inappropriate pH: The rate of lactam formation is pH-dependent.[6]

    • Prolonged Reaction or Work-up Times: Extended exposure to conditions that favor cyclization will increase the levels of Impurity A.

    • Mechanical Stress: Milling of the final product can introduce crystal defects that may increase its susceptibility to degradation to the lactam.

  • Q: How can I minimize the formation of Impurity A during synthesis?

    • Temperature Control: Maintain strict temperature control during all stages of the synthesis, particularly after the formation of Gabapentin. Use low-temperature drying methods if possible.

    • pH Adjustment: Carefully control the pH during work-up and isolation steps.

    • Minimize Processing Time: Optimize reaction and work-up times to reduce the exposure of Gabapentin to harsh conditions.

    • Crystallization: A carefully designed crystallization process can be highly effective in removing Impurity A. One patented method involves crystallization from an acetone-water solvent mixture.[8]

Impurities from the Hofmann Rearrangement

The Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide proceeds through an isocyanate intermediate.[9] While this intermediate typically hydrolyzes to form the desired primary amine (Gabapentin), it can also participate in side reactions.

Monoamide 1,1-Cyclohexanediacetic acid monoamide Isocyanate Isocyanate Intermediate Monoamide->Isocyanate Hofmann Rearrangement Gabapentin Gabapentin Isocyanate->Gabapentin + H2O (Hydrolysis) Urea Urea Byproduct Isocyanate->Urea + Gabapentin

Caption: Key reactions in the Hofmann rearrangement synthesis of Gabapentin.

  • Q: I have an unknown impurity with a higher molecular weight than Gabapentin. Could it be a urea derivative?

    • Formation of Urea Derivatives: The highly electrophilic isocyanate intermediate can be attacked by the newly formed Gabapentin amine, leading to the formation of a urea byproduct.[10][11]

    • Mitigation:

      • Control of Stoichiometry: Ensure that the hydrolysis of the isocyanate is rapid and complete. This can be achieved by maintaining a sufficient concentration of water and appropriate temperature.

      • Reaction Quenching: Once the Hofmann rearrangement is complete, promptly adjust the reaction conditions to favor hydrolysis and prevent side reactions.

Starting Material and Intermediate-Related Impurities
  • Q: My product contains significant levels of Impurity E (1,1-cyclohexanediacetic acid). What is the cause?

    • Incomplete Amidation: Impurity E is the precursor to 1,1-cyclohexanediacetic acid monoamide. Its presence suggests that the initial amidation reaction did not go to completion.

    • Hydrolysis of Intermediates: Harsh conditions during the synthesis could potentially lead to the hydrolysis of amide intermediates back to the diacid.

    • Mitigation:

      • Optimize Amidation: Ensure that the reaction conditions for the formation of the monoamide are optimized for high conversion. This may involve adjusting the temperature, reaction time, or the source of ammonia.[8]

      • Purification of Intermediates: Purifying the 1,1-cyclohexanediacetic acid monoamide before the Hofmann rearrangement can prevent the carry-over of Impurity E.

  • Q: What is the likely origin of Impurity D?

    • Dimeric Impurity: The structure of Impurity D, [1-(3-Oxo-2-aza-spiro[4][5]dec-2-ylmethyl)cyclohexyl]acetic Acid, suggests it is formed from the reaction of Gabapentin with an intermediate or another impurity.[12][13] A plausible pathway is the reaction of Gabapentin with an N-hydroxymethyl derivative of Impurity A, which could be formed from the reaction of the lactam with formaldehyde (if present as a reagent or byproduct). A more direct route could be the N-alkylation of Impurity A with a reactive intermediate from the main synthesis.

    • Mitigation: The control of Impurity D levels is directly related to the control of Impurity A formation. Minimizing the concentration of Impurity A will, in turn, reduce the potential for the formation of this dimeric impurity.

Analytical Methodologies

A robust analytical method is essential for the identification and quantification of impurities.

  • Q: What is the recommended analytical technique for impurity profiling of 1-(aminomethyl)cyclohexanamine dihydrochloride?

    • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for this purpose.[7] However, Gabapentin and some of its impurities lack a strong UV chromophore, making UV detection challenging for achieving the required sensitivity.[14]

    • Detection Methods:

      • UV Detection: Can be used, but may require derivatization or operation at low wavelengths (e.g., 210 nm).

      • Charged Aerosol Detection (CAD): This is a more universal detection method that is not dependent on the chromophoric properties of the analyte and is well-suited for impurity profiling of Gabapentin.[14]

      • Mass Spectrometry (LC-MS): Provides high sensitivity and structural information for impurity identification.

    • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has been demonstrated as a powerful tool for the quantification of impurities like Impurity A, providing a direct measurement without the need for reference standards of the impurities.[6]

Example HPLC Method Parameters

While the specific method will need to be optimized for your system, a typical starting point for a reversed-phase HPLC method for Gabapentin impurity profiling is as follows:

ParameterValue
Column C18, 5 µm, 150 mm x 4.6 mm
Mobile Phase A 10 mM Phosphate Buffer (pH 6.2)
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or a shallow gradient depending on the impurity profile
Flow Rate 1.0 mL/min
Detection UV at 210 nm or CAD

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve the 1-(aminomethyl)cyclohexanamine dihydrochloride reference standard and available impurity standards in the mobile phase to prepare stock solutions.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration.

  • Spiked Sample (for method development/validation): Prepare a solution of the API and spike it with known concentrations of each impurity to assess the resolution and recovery.

Start Weigh Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject

Caption: General workflow for HPLC sample preparation.

Conclusion

The successful synthesis of high-purity 1-(aminomethyl)cyclohexanamine dihydrochloride relies on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters such as temperature and pH, and by implementing robust analytical methods, researchers can effectively minimize the formation of impurities and ensure the quality of the final product. This guide provides a foundation for troubleshooting common issues encountered in the synthesis and should serve as a valuable resource for process optimization.

References

  • Everett, J. et al. (2019). The Hofmann Rearrangement. J. Am. Chem. Soc., 141, 2233.
  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Google Patents. (2008).
  • Google Patents. (2008). Process For Synthesis Of Gabapentin. US20080103334A1.
  • Slideshare. (n.d.). Hofman rearrangement. Retrieved from [Link]

  • Shishov, A. et al. (2021). Development and Validation of 2-Azaspiro[4][5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1641.

  • Google Patents. (2008). Process For Synthesis Of Gabapentin. US20080103334A1.
  • BenchChem. (2025). Gabapentin hydrochloride degradation pathways and impurity profiling.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gabapentin-impurities. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development.
  • SynThink. (n.d.). Gabapentin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Patsnap. (n.d.). Gabapentin impurity compound and preparation method thereof.
  • Thermo Fisher Scientific. (2021). Impurity analysis of gabapentin by HPLC-UV-CAD.
  • More, K. R. et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 128, 214-220.
  • Rosa, N. S. et al. (2020). A direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source (NH3 or ammonium carbamate) provides N-substituted ureas. Synthesis, 52(14), 2099-2105.
  • Google Patents. (2010). Crystalline forms of gabapentin and process thereof. WO2010023694A2.
  • Google Patents. (2011).
  • PubChem. (n.d.). (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid. Retrieved from [Link]

  • SynZeal. (n.d.). Gabapentin Impurities. Retrieved from [Link]

  • Google Patents. (2023). Preparation method of gabapentin with controllable particle size. CN116693410A.
  • Pharmaffiliates. (n.d.). CAS No : 1076198-17-8| Product Name : Gabapentin - Impurity D.
  • Pharmaffiliates. (n.d.). CAS No : 1500558-49-5| Product Name : Gabapentin - Impurity G.
  • Technology Networks. (2021). Impurity analysis of gabapentin by HPLC-UV-CAD.
  • U.S. Food and Drug Administration. (2010). Chemistry Review. Retrieved from [Link]

  • SynZeal. (n.d.). Gabapentin EP Impurity E.
  • Llarena, Z. M. (2010). Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products.
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • European Patent Office. (n.d.).
  • TSI Journals. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF GABAPENTIN IN PURE AND PHARMACEUTICAL FORMULATIONS. Int. J. Chem. Sci., 10(4), 2209-2217.
  • Google Patents. (1992). Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement. WO1992017442A1.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclohexanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 1-(Aminomethyl)cyclohexanamine, but I am observing very low to no yield of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yields in this synthesis can often be traced back to several critical factors, primarily related to the reaction conditions and reagent quality. The synthesis of 1-(Aminomethyl)cyclohexanamine typically proceeds through a reductive amination pathway, which involves the formation of an imine intermediate followed by its reduction.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation reaction between the ketone and the amine source is reversible and can be equilibrium-limited.

    • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Suboptimal pH: The pH of the reaction medium is crucial. An overly acidic medium can protonate the amine, rendering it non-nucleophilic, while a basic medium may not be sufficient to catalyze imine formation.

    • Solution: The optimal pH for reductive amination is typically between 5 and 7. You can adjust the pH using a mild acid catalyst, such as acetic acid.

  • Choice of Reducing Agent: The choice of reducing agent is critical and can significantly impact the reaction's success.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity in reducing the imine in the presence of the ketone.[2] For catalytic hydrogenation, catalysts like Raney Nickel or Palladium on carbon (Pd/C) are effective.[3][4] Ensure the catalyst is fresh and active.

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider moderately increasing the temperature, but be cautious of potential side reactions.[5]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired diamine, but I am also observing significant amounts of byproducts, which complicates purification. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. In the synthesis of 1-(Aminomethyl)cyclohexanamine, the primary byproducts often arise from side reactions involving the starting materials or intermediates.

Common Byproducts and Mitigation Strategies:

  • Secondary and Tertiary Amines: These can form if the newly formed primary amine reacts with another molecule of the ketone starting material.

    • Solution: A slow, controlled addition of the reducing agent can help to minimize the concentration of the free primary amine available to react further.[5] Using a slight excess of the aminating agent can also shift the equilibrium towards the formation of the desired primary amine.

  • Alcohol Byproduct: Reduction of the starting ketone by the reducing agent before it forms the imine will result in the corresponding alcohol.

    • Solution: Employ a pH-sensitive reducing agent like sodium cyanoborohydride, which is more reactive towards the protonated imine than the ketone at mildly acidic pH.

  • Di-acylated Byproduct (if using an acylating agent): In some synthesis routes, over-acylation can occur.

    • Solution: Maintain a strict 1:1 molar ratio of the amine to the acylating agent and add the acylating agent dropwise at a low temperature to control the reaction rate.[5]

Byproduct Potential Cause Recommended Solution
Secondary/Tertiary AminesReaction of the product with starting ketoneSlow addition of reducing agent; use a slight excess of the aminating agent.
Cyclohexanol derivativePremature reduction of the starting ketoneUse a pH-sensitive reducing agent (e.g., NaBH3CN).
Di-substituted productsOver-reaction with reagentsCareful control of stoichiometry and reaction temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(Aminomethyl)cyclohexanamine dihydrochloride?

A1: A prevalent method involves the reductive amination of a suitable cyclohexanone precursor. This can be achieved in a one-pot reaction using an amine source and a reducing agent.[6] An alternative route is the catalytic hydrogenation of the corresponding dinitrile, often employing catalysts like Raney Nickel.[3]

Q2: How critical is the quality of the starting materials?

A2: The purity of your starting materials is paramount. Impurities in the ketone, amine source, or solvent can lead to side reactions and lower yields. It is advisable to use freshly distilled or purified reagents and anhydrous solvents, especially when working with moisture-sensitive reducing agents.[5]

Q3: What is the best way to isolate and purify the dihydrochloride salt?

A3: After the reaction is complete, a typical workup involves quenching the reaction, followed by extraction to isolate the free diamine. To form the dihydrochloride salt, the purified diamine is dissolved in a suitable solvent (like isopropanol or ethanol) and treated with hydrochloric acid (either aqueous or as a solution in an organic solvent). The dihydrochloride salt, being less soluble, will precipitate and can be collected by filtration.[7] The solid should then be washed with a cold, non-polar solvent and dried under vacuum.[7][8]

Q4: Can I use a different catalyst for the hydrogenation step?

A4: While Raney Nickel and Palladium on carbon are common, other catalysts like Rhodium-based catalysts can also be effective and may offer different selectivity profiles.[9] The choice of catalyst can influence reaction conditions (temperature, pressure) and should be optimized for your specific setup.

Experimental Workflow & Diagrams

General Reductive Amination Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclohexanone precursor in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Amine Addition: Add the amine source (e.g., ammonia or an ammonium salt) to the solution.

  • pH Adjustment: Adjust the pH of the mixture to 5-7 using a mild acid like acetic acid.

  • Imine Formation: Stir the mixture at room temperature or with gentle heating to facilitate imine formation. Monitor this step by TLC.

  • Reduction: Once the imine has formed, cool the reaction mixture and add the reducing agent (e.g., NaBH3CN or NaBH(OAc)3) portion-wise. Alternatively, for catalytic hydrogenation, transfer the mixture to a hydrogenation reactor with the chosen catalyst.

  • Reaction Monitoring: Continue to monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product. Purify the free base by distillation or chromatography.

  • Salt Formation: Dissolve the purified diamine in a suitable solvent and add hydrochloric acid to precipitate the dihydrochloride salt. Filter, wash, and dry the final product.

Reaction Pathway and Troubleshooting Logic

Reductive_Amination_Workflow cluster_0 Reaction Stages cluster_1 Troubleshooting Points cluster_2 Solutions Start Cyclohexanone Precursor + Amine Imine Imine Intermediate Start->Imine Condensation Product 1-(Aminomethyl)cyclohexanamine Imine->Product Reduction LowYield Low Yield? Imine->LowYield Salt Dihydrochloride Salt Product->Salt HCl Addition Byproducts Byproducts? Product->Byproducts Sol_pH Adjust pH (5-7) LowYield->Sol_pH Cause: pH Sol_Water Remove Water LowYield->Sol_Water Cause: Equilibrium Sol_Reagent Check Reducing Agent LowYield->Sol_Reagent Cause: Reagent Sol_Stoich Control Stoichiometry Byproducts->Sol_Stoich Cause: Stoichiometry Sol_Temp Optimize Temperature Byproducts->Sol_Temp Cause: Conditions

Sources

Technical Support Center: Optimizing Synthesis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Aminomethyl)cyclohexanamine dihydrochloride. As a key building block in pharmaceutical development, particularly for central nervous system agents, optimizing its synthesis is critical for achieving high purity and yield.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

The synthesis of gem-diamines like 1-(Aminomethyl)cyclohexanamine requires precise control over reaction conditions. A robust and adaptable method involves the conversion of a precursor di-amide via the Hofmann rearrangement. This pathway offers a reliable route from commercially accessible starting materials.

I. Proposed Synthetic Pathway: An Overview

The recommended synthetic route proceeds in four key stages, starting from 1,1-Cyclohexanediacetic acid. This multi-step process is designed for scalability and purity control.

G A 1,1-Cyclohexanediacetic Acid B 1,1-Cyclohexanediacetyl Chloride A->B  SOCl₂ or (COCl)₂ C 1,1-Cyclohexanediacetamide B->C  Excess NH₄OH D 1-(Aminomethyl)cyclohexanamine (Free Base) C->D  NaOBr or NaOCl  (Hofmann Rearrangement) E 1-(Aminomethyl)cyclohexanamine Dihydrochloride (Final Product) D->E  2 eq. HCl

Caption: Proposed synthetic workflow for 1-(Aminomethyl)cyclohexanamine dihydrochloride.

II. Detailed Experimental Protocols

The following protocols provide a baseline for the synthesis. Researchers should consider these as starting points, with optimization being key to achieving desired outcomes.

Protocol 1: Synthesis of 1,1-Cyclohexanediacetamide (C)
  • Acid Chloride Formation: In a fume hood, suspend 1,1-Cyclohexanediacetic acid (1.0 eq) in an anhydrous, non-protic solvent (e.g., Dichloromethane or Toluene). Add thionyl chloride (2.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield crude 1,1-Cyclohexanediacetyl Chloride (B).

    • Rationale: The conversion to the diacyl chloride activates the carboxylic acid groups for nucleophilic attack by ammonia. Using a slight excess of thionyl chloride ensures complete conversion.

  • Amidation: Cool a concentrated solution of aqueous ammonium hydroxide (≥10 eq) in an ice bath. Slowly add the crude diacyl chloride (B) to the cold ammonia solution with vigorous stirring. A white precipitate of 1,1-Cyclohexanediacetamide (C) will form.

    • Rationale: This is a highly exothermic reaction. Slow addition and cooling are critical to prevent side reactions and ensure high yield. A large excess of ammonia drives the reaction to completion.[2]

  • Isolation: Stir the mixture for 1-2 hours as it slowly warms to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove ammonium salts, and dry under vacuum.

Protocol 2: Hofmann Rearrangement and Salt Formation (C → E)
  • Hypobromite Solution Preparation: In a separate flask, prepare a solution of sodium hypobromite by adding bromine (2.2 eq) to a cold (0°C) solution of sodium hydroxide (8.8 eq) in water. Stir until the bromine color disappears.

  • Hofmann Rearrangement: Add the dry 1,1-Cyclohexanediacetamide (C) (1.0 eq) to the cold hypobromite solution. The temperature must be carefully maintained between 0°C and 30°C.[3] Allow the reaction to stir for 3-4 hours at room temperature.

    • Rationale: The Hofmann rearrangement converts the diamide to the diamine via an isocyanate intermediate. Temperature control is paramount to prevent the formation of urea-based byproducts and ensure a high yield of the desired amine.[4]

  • Workup: After the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to isolate the free diamine (D).

  • Dihydrochloride Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. The 1-(Aminomethyl)cyclohexanamine dihydrochloride (E) will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether or cold isopropanol) to remove any soluble impurities, and dry under vacuum.[5]

III. Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

G cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 Low Final Yield C1 Poor Temperature Control During Hofmann Rearrangement P1->C1 C2 Insufficient Reagent Stoichiometry P1->C2 C4 Side Product Formation (e.g., Urea Derivatives) P1->C4 C5 Moisture in Acid Chloride Formation P1->C5 P2 Product Discoloration (Yellow/Brown) C3 Residual Halogen (Br₂ or I₂) P2->C3 P3 Incomplete Reaction (Starting Material Remains) P3->C2 P3->C5 S1 Maintain Reaction Temp <10°C During Reagent Addition C1->S1 S2 Use Freshly Prepared Hypohalite Solution C2->S2 S5 Verify Reagent Purity & Molarity C2->S5 S3 Quench with Sodium Bisulfite Before Extraction C3->S3 C4->S1 S4 Ensure Anhydrous Conditions for SOCl₂ Reaction C5->S4

Caption: Troubleshooting logic map for common synthesis issues.

Q1: My final yield is significantly lower than expected. What are the likely causes?

  • Possible Cause 1: Poor Temperature Control. The Hofmann rearrangement is exothermic. If the temperature rises uncontrollably (e.g., above 30-40°C), side reactions can occur.[3] The intermediate isocyanate can react with water or other amine molecules to form stable urea byproducts, which reduces the yield of the desired diamine.

  • Solution 1: Ensure rigorous temperature control, especially during the addition of the diamide to the hypohalite solution. Use an ice/salt bath if necessary and add the reactant slowly.

  • Possible Cause 2: Incomplete Amidation. If the initial conversion of the diacid to the diamide is incomplete, the overall yield will be low. This can be caused by using insufficient ammonia or by hydrolysis of the diacyl chloride intermediate if conditions are not anhydrous.

  • Solution 2: Use a large excess of concentrated ammonium hydroxide for the amidation step. Ensure the diacyl chloride is prepared under strictly anhydrous conditions and used promptly.

  • Possible Cause 3: Degradation during Workup. The free diamine can be volatile or susceptible to oxidation. Delays in the workup process or overly aggressive heating can lead to product loss.

  • Solution 3: Proceed with the extraction and acidification steps promptly after the rearrangement is complete. Avoid high temperatures when removing solvents.

Q2: The isolated dihydrochloride salt is off-white or yellow. How can I improve the color?

  • Possible Cause: This is often due to residual halogen (bromine or iodine) from the hypohalite solution.

  • Solution: Before the organic extraction of the free base, add a small amount of a reducing agent like aqueous sodium bisulfite or sodium thiosulfate to the reaction mixture until the color disappears. This will quench any remaining halogen. A final recrystallization of the dihydrochloride salt from a suitable solvent system (e.g., ethanol/water) can also remove colored impurities.[3]

Q3: Analysis (TLC/HPLC) shows significant starting diamide remaining after the Hofmann reaction. What went wrong?

  • Possible Cause 1: Insufficient Hypohalite. The stoichiometry is critical. At least two equivalents of the hypohalite are required to convert the diamide. If the hypohalite solution has degraded or was not prepared correctly, the reaction will be incomplete.

  • Solution 1: Use freshly prepared sodium hypobromite or sodium hypochlorite solution. It is advisable to prepare it immediately before use. Ensure accurate measurement of all reagents.

  • Possible Cause 2: Reaction Time/Temperature Too Low. While high temperatures are detrimental, conditions that are too mild may result in a sluggish or incomplete reaction.

  • Solution 2: After the initial controlled addition, allow the reaction to stir at room temperature for a sufficient period (e.g., 3-4 hours). Reaction progress can be monitored by TLC or HPLC.

IV. Optimization Parameters & Data

Systematic optimization can significantly improve reaction outcomes. Design of Experiments (DoE) is a powerful tool for this process.[6][7] Below is a summary of key parameters and their expected impact.

ParameterRangeImpact on YieldImpact on PurityRationale & Notes
Temperature (Hofmann) 0°C to 30°CHighHighLower temperatures (<10°C) during addition minimize side reactions. Temperatures near 25-30°C can increase reaction rate but risk impurity formation.[3]
NaOH Equivalents 8 to 12 eq.ModerateHighA high concentration of base is required to facilitate the rearrangement and neutralize generated acids. Insufficient base can stall the reaction.
NaOBr Equivalents 2.1 to 2.5 eq.HighModerateA slight excess ensures complete conversion of the diamide. A large excess can lead to halogenated byproducts and requires more quenching agent.
Reaction Time (Hofmann) 2 to 6 hoursHighLowLonger times can drive the reaction to completion but may also allow for slow degradation of the product. Monitor by HPLC to find the optimal time.

V. Frequently Asked Questions (FAQs)

Q1: Why is the product isolated as a dihydrochloride salt? A1: The dihydrochloride salt form offers several advantages. It is typically a stable, crystalline solid that is easier to handle and purify than the free diamine, which may be a liquid or a low-melting solid.[8] The salt form also enhances solubility in polar solvents for subsequent reactions or formulation.[9]

Q2: What analytical methods are recommended for in-process control and final product analysis? A2: For in-process control, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of reaction completion. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is highly effective.[10] Final product characterization should include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis to confirm structure and purity. Gas Chromatography (GC-FID) can be used to quantify residual volatile amines or solvents.[11]

Q3: What are the primary safety concerns with this synthesis? A3: The Hofmann rearrangement involves several hazards. Bromine is highly corrosive and toxic. Strong bases like sodium hydroxide are corrosive. The reaction itself can be exothermic and requires careful monitoring. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can alternative reagents be used for the Hofmann rearrangement? A4: Yes, while sodium hypobromite is common, sodium hypochlorite can also be used.[3] Additionally, reagents like (diacetoxyiodo)benzene (DIB) in aqueous base can effect the same transformation, sometimes under milder conditions, though cost may be a factor.

VI. References

  • CN101475466B. (2011). Preparation method of 1,1-cyclohexanediacetic acid. Google Patents. Retrieved from

  • Fan, G., et al. (2012). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. ResearchGate. Retrieved from [Link]

  • US20080103334A1. (2008). Process For Synthesis Of Gabapentin. Google Patents. Retrieved from

  • US7071356B1. (2006). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. Google Patents. Retrieved from

  • CN102924422A. (2013). Preparation method of 1,1-cyclohexanediacetic acid mono amide. Google Patents. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

  • US6846950B2. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. Google Patents. Retrieved from

  • Singh, B., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. Retrieved from [Link]

  • Gholipour, H., et al. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Retrieved from [Link]

  • Valdés, H., et al. (2021). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Retrieved from [Link]

  • GalChimia. (2017). Reaction Optimization: Case Study 1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gabapentin-impurities. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Regalado, E.L., et al. (2016). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. Retrieved from [Link]

  • Zancanaro, I., et al. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. Retrieved from [Link]

Sources

1-(Aminomethyl)cyclohexanamine dihydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Aminomethyl)cyclohexanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges and provide practical solutions for successful experimentation. As a diamine dihydrochloride salt, this compound's behavior in solution is governed by principles of ionic interactions and pH-dependent equilibria. This guide offers insights into these principles and provides actionable troubleshooting steps.

Understanding the Solubility of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

1-(Aminomethyl)cyclohexanamine dihydrochloride is the salt form of a diamine, meaning both amine groups are protonated and associated with chloride counter-ions. This ionic nature generally imparts good aqueous solubility compared to its neutral free base form.[1][2][3][4] However, the cyclohexyl backbone introduces a degree of lipophilicity, which can influence its solubility in different solvent systems. The key to successfully handling this compound is understanding and controlling the pH of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-(Aminomethyl)cyclohexanamine dihydrochloride is not dissolving in water. What should I do?

This is a common issue that can often be resolved with a few simple steps.

Initial Steps:

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This can help to break up any clumps and increase the surface area for dissolution.

  • Gentle Warming: Warm the solution to 30-40°C. Increased temperature often enhances solubility. Avoid excessive heat, as it could potentially degrade the compound.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

If the compound still does not dissolve:

  • Consider the Concentration: You may be attempting to create a supersaturated solution. Try preparing a more dilute solution. If a higher concentration is necessary, you may need to adjust the pH or use a co-solvent.

  • Check the pH: As a dihydrochloride salt of a weak base, an aqueous solution of this compound will be acidic. In some cases, the solubility of amine salts can be influenced by the concentration of the common ion (Cl-).[5][6] While less common for highly soluble salts, if you are using a buffered saline solution with a high chloride concentration, this could slightly suppress solubility.

Q2: I've prepared an aqueous stock solution, but it's cloudy or has formed a precipitate.

Cloudiness or precipitation after initial dissolution can be due to a few factors:

  • Conversion to Free Base: If the pH of your solution has been raised, for example, by the addition of a basic buffer or another reagent, the compound may be converting to its less soluble free base form. The equilibrium between the protonated and neutral forms is highly pH-dependent.[7][8]

  • Hygroscopicity and Inaccurate Weighing: Amine hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[9] If the compound has absorbed water, the actual amount of compound you've weighed will be less than intended, leading to an inaccurate concentration. It is recommended to handle the solid in a controlled environment (e.g., a glove box with dry atmosphere) if possible and to store it in a desiccator.

Q3: What is the expected pH of an aqueous solution of 1-(Aminomethyl)cyclohexanamine dihydrochloride, and do I need to adjust it?

An aqueous solution of this compound will be acidic due to the hydrolysis of the ammonium ions. The exact pH will depend on the concentration. For many biological applications, this low pH may need to be adjusted to be compatible with your experimental system (e.g., cell culture).

Important Considerations for pH Adjustment:

  • When adjusting the pH with a base (e.g., NaOH), add it slowly and with constant stirring. A rapid increase in pH can cause the compound to precipitate as the free base.

  • It is advisable to perform a small-scale test to determine the point at which precipitation occurs.

  • For cell-based assays, it is best to dilute the acidic stock solution into your final culture medium, allowing the buffering capacity of the medium to bring the pH to a physiological range. Ensure the final concentration of the compound is well below its solubility limit at the final pH.

Q4: In which organic solvents can I dissolve 1-(Aminomethyl)cyclohexanamine dihydrochloride?

As an ionic salt, this compound is expected to have low solubility in nonpolar organic solvents such as hexane, toluene, and diethyl ether.

  • Polar Protic Solvents: Solvents like methanol and ethanol may dissolve the compound, particularly with heating, but solubility is likely to be lower than in water.

  • Polar Aprotic Solvents: Solubility in solvents like DMSO and DMF is possible, but may require heating or sonication. For biological experiments, DMSO is a common choice for preparing high-concentration stock solutions.[10]

The following table provides a qualitative summary of the expected solubility:

Solvent TypeExamplesExpected SolubilityNotes
Aqueous Water, PBS, Tris bufferHighSolubility is pH-dependent. Buffers can affect solubility.
Polar Protic Methanol, EthanolModerate to LowMay require heating.
Polar Aprotic DMSO, DMFModerateOften used for preparing high-concentration stock solutions.
Nonpolar Hexane, Toluene, DichloromethaneVery Low / InsolubleNot recommended for creating solutions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weigh the desired amount of 1-(Aminomethyl)cyclohexanamine dihydrochloride in a suitable container.

  • Add a portion of the desired aqueous solvent (e.g., ultrapure water or a buffer with a pH below 7) to the solid.

  • Vortex or sonicate the mixture until the solid is fully dissolved.

  • If necessary, gently warm the solution to aid dissolution.

  • Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilize the solution by filtering through a 0.22 µm filter if required for your application.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Troubleshooting Insolubility in an Aqueous System

This workflow can be followed if you encounter solubility issues with the primary protocol.

Caption: Troubleshooting workflow for solubility issues.

Visualizing pH-Dependent Solubility

The solubility of 1-(Aminomethyl)cyclohexanamine dihydrochloride is directly linked to the protonation state of its two amine groups. At low pH, both amines are protonated, forming the highly soluble dihydrochloride salt. As the pH increases, the amine groups are sequentially deprotonated, leading to the formation of the less soluble free base.

G A H3N+-(cyclohexyl)-CH2-NH3+  (Dihydrochloride Salt) Highly Soluble B H3N+-(cyclohexyl)-CH2-NH2 (Monohydrochloride) Moderately Soluble A->B Increase pH (add base) B->A Decrease pH (add acid) C H2N-(cyclohexyl)-CH2-NH2 (Free Base) Poorly Soluble B->C Increase pH (add base) C->B Decrease pH (add acid)

Caption: Effect of pH on the protonation state and solubility.

References

  • MySkinRecipes. 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. [Link]

  • Zhang, T., et al. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. J Cheminform, 15, 78 (2023). [Link]

  • Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Sciencemadness.org. Solubility of organic amine salts. (2011). [Link]

  • Shirazian, S., et al. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. European Journal of Pharmaceutical Sciences, 107338 (2025). [Link]

  • Chen, C.-C., & Crafts, P. A. Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. Industrial & Engineering Chemistry Research, 45(13), 4816–4824 (2006). [Link]

  • Sciencemadness.org. amine salt formation in ketones as solvents. (2007). [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. (2018). [Link]

  • Heikkinen, A. T., et al. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. (2021). [Link]

  • ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • Google Patents. WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.
  • Avdeef, A., et al. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 12, 77 (2020). [Link]

  • arXiv. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). [Link]

  • Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). [Link]

  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • ResearchGate. SOLUBILITY OF THE DPH SALTS | Download Table. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

  • Chemistry LibreTexts. 15.13: Amines as Bases. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Chemistry Stack Exchange. Solubility of compound in acid. [Link]

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. [Link]

  • Reddit. Ways of crashing out amines. (2018). [Link]

  • PMC - NIH. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • PubMed Central. Rationally Designed Bicyclic Peptides Prevent the Conversion of Aβ42 Assemblies Into Fibrillar Structures. [Link]

  • Chemical Engineering Transactions. Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • Cheméo. Chemical Properties of Cyclohexylamine (CAS 108-91-8). [Link]

  • Farmacia Hospitalaria. Stability of thermolabile drugs at room temperature. A review. [Link]

  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. [Link]

  • SINTEF. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Google Patents. RU2289572C2 - Method for preparing 1-(aminomethyl)cyclohexane acetic acid.

Sources

Technical Support Center: Preventing Side Reactions with 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Aminomethyl)cyclohexanamine Dihydrochloride (CAS: 123194-05-8). This document serves as a specialized resource for researchers, chemists, and drug development professionals. Our goal is to provide you with not just protocols, but the underlying chemical logic to anticipate and overcome common side reactions associated with this unique geminal diamine building block. The insights provided herein are synthesized from established chemical principles and field-proven experience to ensure your experiments are both efficient and successful.

Introduction: Understanding the Reactivity of a Geminal Diamine

1-(Aminomethyl)cyclohexanamine is a valuable synthetic intermediate characterized by two primary amine groups attached to the same carbon atom of a cyclohexane ring—a structural motif known as a geminal diamine. This arrangement offers unique opportunities for constructing complex heterocyclic systems or for introducing a specific diamine functionality. However, the close proximity and similar nucleophilicity of the two amino groups present distinct challenges, primarily in controlling reaction selectivity.

The compound is supplied as a dihydrochloride salt to enhance its stability and ease of handling.[1] The protonated amine groups are non-nucleophilic, meaning the active, free-base form must be generated in situ or in a separate step prior to its use in most nucleophilic reactions. This guide will walk you through the most common challenges and provide robust, validated strategies to mitigate them.

Property Value Source
CAS Number 123194-05-8[2]
Molecular Formula C₇H₁₈Cl₂N₂[1]
Molecular Weight 201.14 g/mol
Appearance White to off-white solid[1]
Storage 2-8°C, protect from light[1]

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most pressing issues encountered when working with 1-(aminomethyl)cyclohexanamine. Each answer provides a mechanistic explanation followed by actionable troubleshooting steps and detailed protocols.

FAQ 1: How can I prevent di-substitution and achieve selective mono-substitution?

The Challenge: You are reacting 1-(aminomethyl)cyclohexanamine with an electrophile (e.g., an acyl chloride, isocyanate, or alkyl halide) and obtaining a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material.

The Cause: Both primary amine groups are nucleophilic and can react with the electrophile. While there are minor steric and electronic differences between the ring amine and the exocyclic aminomethyl group, they are often not different enough to provide inherent selectivity. Once the first acylation occurs, the remaining amine group is still sufficiently reactive to undergo a second reaction, leading to the di-substituted product. This is a classic selectivity problem common to diamines.[3][4]

Solutions:

There are three primary strategies to favor mono-substitution, ranging from simple procedural adjustments to a more involved but definitive protecting group strategy.

Strategy A: Stoichiometric Control

This is the simplest approach. By using a large excess of the diamine relative to the electrophile, you statistically favor the reaction of the electrophile with a molecule of unreacted diamine rather than with the already mono-substituted product.[3]

Step-by-Step Protocol (Example: Mono-amidation):

  • Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 5-10 equivalents of 1-(aminomethyl)cyclohexanamine dihydrochloride in a suitable anhydrous solvent (e.g., DCM, THF, or DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) for each equivalent of the dihydrochloride salt to liberate the free diamine. Stir for 15-20 minutes.

  • Electrophile Addition: Dissolve 1 equivalent of your electrophile (e.g., acetyl chloride) in the same anhydrous solvent. Add this solution dropwise to the stirred diamine solution at 0 °C over 30-60 minutes.

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent. The main challenge will be separating the desired mono-adduct from the large excess of unreacted diamine during purification (e.g., column chromatography or acid-base extraction).

Strategy B: Slow Addition & High Dilution

This method aims to keep the concentration of the electrophile very low at all times, thereby reducing the probability of a second reaction with the mono-substituted intermediate.[3]

Step-by-Step Protocol:

  • Setup: Prepare two separate solutions under an inert atmosphere.

    • Solution A: Dissolve 1.1 equivalents of 1-(aminomethyl)cyclohexanamine dihydrochloride and 2.3 equivalents of a non-nucleophilic base in a large volume of anhydrous solvent.

    • Solution B: Dissolve 1 equivalent of the electrophile in a large volume of the same anhydrous solvent.

  • Controlled Addition: Using a syringe pump, add Solution B to Solution A at a very slow rate (e.g., over 4-8 hours) with vigorous stirring at a controlled temperature (often 0 °C to room temperature).

  • Monitoring & Workup: Monitor and work up the reaction as described in Strategy A. Purification is generally simpler than with stoichiometric control but yields may vary.

Strategy C: Orthogonal Protecting Group Strategy (Most Robust Method)

For syntheses where high purity of the mono-substituted product is critical, employing a protecting group is the most reliable method.[5] This involves selectively protecting one amine, reacting the unprotected amine, and then removing the protecting group. The Boc (tert-butyloxycarbonyl) group is ideal as it is stable to many reaction conditions but can be easily removed with acid.[6][7]

Step-by-Step Protocol (Example: Mono-Boc Protection):

  • Free Base Generation: Liberate the free diamine from the dihydrochloride salt. Dissolve the salt in water, basify with NaOH to pH > 12, and extract the free base into an organic solvent like DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Caution: The free base is air-sensitive and should be handled under an inert atmosphere.[3]

  • Mono-Protection: Dissolve the free diamine (1 equivalent) in anhydrous DCM. Cool to 0 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents to favor mono-protection) in DCM dropwise.

  • Reaction & Purification: Allow the reaction to warm to room temperature and stir overnight. The reaction will produce a mixture of di-protected, mono-protected, and unprotected diamine. This mixture must be carefully separated by column chromatography to isolate the pure mono-Boc-protected product.

  • Subsequent Reaction: Use the purified mono-protected diamine in your desired reaction with the electrophile.

  • Deprotection: After the reaction, remove the Boc group by treating the product with an acid such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.

G start Goal: Achieve Mono-Substitution purity_check Is >95% purity of the mono-adduct critical? start->purity_check scale_check Is the reaction scale >5g and is diamine recovery important? purity_check->scale_check No strategy_c Strategy C: Protecting Group (Highest Reliability) purity_check->strategy_c Yes strategy_a Strategy A: Stoichiometric Control (5-10x Diamine Excess) scale_check->strategy_a No strategy_b Strategy B: Slow Addition & High Dilution scale_check->strategy_b Yes end_node Proceed with Chosen Protocol strategy_c->end_node strategy_a->end_node strategy_b->end_node

Caption: Decision workflow for selecting a mono-substitution strategy.

FAQ 2: Why is my reaction forming an unexpected cyclic product?

The Challenge: You are attempting a reaction with a bifunctional electrophile (e.g., phosgene, 1,1'-carbonyldiimidazole (CDI), an aldehyde, or a ketone) and are isolating a rigid, cyclic compound instead of the expected linear product.

The Cause: The geminal arrangement of the two amine groups makes them perfectly positioned for intramolecular cyclization. When reacting with an electrophile that can engage two nucleophiles, the second step of the reaction is highly likely to be an intramolecular ring-closure rather than an intermolecular reaction. For example, reaction with phosgene or CDI will rapidly form a cyclic urea. Reaction with an aldehyde will form a hexahydropyrimidine.

Caption: Mechanism of intramolecular cyclization to form a cyclic urea.

Solutions:

  • Embrace the Reactivity: If a heterocyclic structure is a desirable outcome, this reagent is an excellent choice. By selecting the appropriate bifunctional electrophile, you can readily synthesize a variety of saturated heterocyclic systems.

  • Change the Electrophile: If cyclization is an unwanted side reaction, you must use a mono-functional electrophile. For example, instead of using a dicarboxylic acid chloride, use a monocarboxylic acid chloride.

  • Use a Protecting Group: As detailed in FAQ 1 (Strategy C), protecting one of the two amine groups will physically prevent it from participating in a cyclization reaction. This is the most effective way to force the reaction to proceed in a linear, non-cyclic fashion when using bifunctional reagents.

FAQ 3: I see a white precipitate after adding base to my reaction. What is it?

The Challenge: Shortly after adding a tertiary amine base (like Et₃N or DIPEA) to the 1-(aminomethyl)cyclohexanamine dihydrochloride solution, a white solid crashes out of solution before you have even added your electrophile.

The Cause: This is a very common and often benign observation. There are two primary possibilities:

  • Ammonium Salt Precipitation (Most Likely): The dihydrochloride starting material is a salt (Diamine·2HCl). When you add a tertiary amine base (Base:), an acid-base reaction occurs: Diamine·2HCl + 2 Base: -> Diamine (free) + 2 [Base-H]⁺Cl⁻ The resulting trialkylammonium chloride salt ([Base-H]⁺Cl⁻) is often poorly soluble in common anhydrous organic solvents like DCM, THF, or acetonitrile and precipitates out. This is usually not detrimental to the reaction.

  • Carbamate Formation (Less Likely with Dihydrochloride): If the free base form of the diamine is exposed to atmospheric carbon dioxide (CO₂), it can form a carbamate salt, which may precipitate.[3][8] This is more of a concern when handling the isolated free base, but can occur if the reaction is not performed under a properly inert atmosphere.

Troubleshooting Workflow:

G start White precipitate observed after adding base check_atmosphere Was the reaction run under a strictly inert atmosphere (N₂ or Ar)? start->check_atmosphere cause_salt Likely Cause: Precipitation of [Base-H]⁺Cl⁻ salt. This is usually not harmful. check_atmosphere->cause_salt Yes cause_carbamate Possible Cause: Carbamate salt from reaction with atmospheric CO₂. check_atmosphere->cause_carbamate No action_proceed Action: Proceed with the reaction. The salt can be filtered off during workup. cause_salt->action_proceed action_repeat Action: Repeat the reaction with rigorous inert atmosphere techniques. Degas solvents if necessary. cause_carbamate->action_repeat

Caption: Troubleshooting flowchart for precipitate formation.

Recommended Actions:

  • If you suspect ammonium salt: In most cases, you can proceed with the reaction. The precipitated salt is typically a spectator and can be removed by filtration during the workup.

  • If you suspect carbamate formation: The best course of action is to restart the reaction using stricter inert atmosphere techniques. Ensure all glassware is dry and the system is thoroughly purged with nitrogen or argon before adding reagents. Using solvents that have been degassed can also help.[9]

References
  • Benchchem Technical Support Center. (n.d.). Stabilization of Highly Reactive Acetylenic Diamines.
  • Fisher Scientific. (2024). Safety Data Sheet: 1-Aminomethyl-1-cyclohexanol hydrochloride.
  • Spectrum Chemical. (2015). Safety Data Sheet: Cyclohexylamine.
  • Benchchem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Benchchem. (n.d.). Identifying and minimizing side reactions of 1,8-Diaminooctane.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • ResearchGate. (n.d.). 26 questions with answers in DIAMINES.
  • National Center for Biotechnology Information. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • (n.d.). Choosing the Right Amine Protecting Group for Your Synthesis.
  • (2019). Amino Acid-Protecting Groups.
  • BLD Pharm. (n.d.). 1-(Aminomethyl)cyclohexanamine dihydrochloride.
  • Apollo Scientific. (n.d.). 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride.
  • ChemicalBook. (n.d.). 1-Aminomethyl-cyclohexylamine dihydrochloride.
  • USDA. (n.d.). Cyclohexylamine.

Sources

Technical Support Center: Purification of 1-(Aminomethyl)cyclohexanamine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the purification challenges of 1-(Aminomethyl)cyclohexanamine dihydrochloride and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflows. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity and yield for your critical compounds.

I. Understanding the Molecule and Its Challenges

1-(Aminomethyl)cyclohexanamine is a diamine containing both a primary and a secondary amine. Its dihydrochloride salt form presents a unique set of purification challenges due to its high polarity, potential for multiple protonation states, and the nature of impurities that can arise during synthesis. This guide will equip you with the knowledge to tackle these issues effectively.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Q1: My purified 1-(Aminomethyl)cyclohexanamine dihydrochloride shows poor solubility in common organic solvents for recrystallization. What should I do?

This is a common issue due to the ionic nature of the dihydrochloride salt. The key is to use polar, protic solvents or solvent mixtures.

  • Explanation of Causality: Dihydrochloride salts are highly polar and require solvents that can effectively solvate the ionic lattice. Non-polar organic solvents are generally poor choices.

  • Troubleshooting Steps:

    • Solvent Screening: Start with short-chain alcohols like methanol or ethanol. Often, a mixture of an alcohol with water is effective. The water helps to dissolve the salt at higher temperatures, while the alcohol reduces the solubility upon cooling, promoting crystallization.

    • Solvent Systems to Try:

      • Methanol/Water

      • Ethanol/Water

      • Isopropanol/Water

      • Methanol/Ethanol mixtures

    • Protocol: A general approach for recrystallization involves dissolving the impure solid in a minimal amount of a heated solvent or solvent mixture until saturation is reached, followed by gradual cooling to allow for the formation of pure crystals.[1]

Q2: I am struggling to remove the mono-hydrochloride species from my dihydrochloride product. How can I improve the purity?

The presence of the mono-hydrochloride salt is a common impurity that can be addressed by careful pH control during the final salt formation and subsequent purification steps.

  • Explanation of Causality: The two amine groups in 1-(Aminomethyl)cyclohexanamine have different pKa values. Inadequate addition of hydrochloric acid can lead to a mixture of the mono- and di-protonated species.

  • Troubleshooting Steps:

    • Stoichiometric HCl Addition: Ensure at least two equivalents of hydrochloric acid are used during the salt formation step. It is often beneficial to use a slight excess.

    • Recrystallization with Acidified Solvent: During recrystallization, consider adding a small amount of concentrated HCl to the solvent system. This will push the equilibrium towards the formation of the dihydrochloride salt and leave the more soluble mono-hydrochloride species in the mother liquor.

    • pH Adjustment and Re-precipitation: Dissolve the mixture in water and carefully adjust the pH to a highly acidic range (pH 1-2) with HCl. Then, induce precipitation by adding a miscible anti-solvent like isopropanol or acetone.

Q3: My final product is a sticky oil or fails to crystallize. What are the likely causes and solutions?

This often points to the presence of impurities that are inhibiting crystal lattice formation.

  • Explanation of Causality: Residual solvents, starting materials, or side-products can act as "crystal poisons," disrupting the ordered arrangement of molecules required for crystallization. The free base form of the amine, if present, can also contribute to this issue as it is often an oil at room temperature.[2]

  • Troubleshooting Steps:

    • Purity Analysis: Before attempting crystallization, analyze the crude product by HPLC, LC-MS, or NMR to identify the nature of the impurities.

    • Aqueous Work-up: Perform an aqueous wash of the free base before salt formation. Dissolve the crude free base in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any water-soluble impurities.

    • Charcoal Treatment: If colored impurities are present, a charcoal treatment of the solution before crystallization can be effective.

    • Slow Cooling and Seeding: After dissolving the compound in the hot recrystallization solvent, allow it to cool slowly to room temperature and then in an ice bath.[3] If crystallization is slow to initiate, adding a small seed crystal of the pure compound can be beneficial.

III. Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions in a tabular format for quick reference.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent system, even at low temperatures.- Try a solvent system with a higher proportion of the anti-solvent (the one in which the compound is less soluble).- Reduce the initial volume of the solvent used for dissolution to ensure a supersaturated solution upon cooling.
Product Contaminated with Starting Materials (e.g., Cyclohexanecarbonitrile) Incomplete reaction or inefficient removal during work-up.- Optimize the reaction conditions (e.g., reaction time, temperature, catalyst loading) to ensure complete conversion.[4]- Before salt formation, purify the free base using column chromatography.
Presence of Diastereomers The synthesis route may produce diastereomers that are difficult to separate as the dihydrochloride salt.- Attempt to separate the diastereomers of the free base using flash column chromatography. The free base is less polar and will likely show better separation on silica gel.- Explore chiral resolution techniques if a single enantiomer is desired.
Broad or Multiple Peaks in HPLC Analysis On-column interactions with the stationary phase, especially with basic amines.- Use a column specifically designed for amine analysis.- Add a competing amine, such as triethylamine (0.1-1%), to the mobile phase to mask the acidic silanol groups on the silica-based stationary phase.[5]- Use a mobile phase with a buffer to control the pH.
Product Discoloration (Yellow or Brown) The presence of oxidized impurities. Amines can be susceptible to air oxidation.- Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).- Consider a charcoal treatment of the solution before the final crystallization step.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

This protocol provides a general guideline for the recrystallization of the dihydrochloride salt. The optimal solvent system and volumes should be determined empirically on a small scale first.

Materials:

  • Crude 1-(Aminomethyl)cyclohexanamine dihydrochloride

  • Methanol

  • Deionized Water

  • Isopropanol (as an anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 1-(Aminomethyl)cyclohexanamine dihydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of a 9:1 methanol:water mixture to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of the Free Base

If recrystallization of the salt is ineffective, purifying the free base before salt formation is a viable alternative.

Materials:

  • Crude 1-(Aminomethyl)cyclohexanamine (free base)

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column

  • Eluent reservoir

  • Fraction collector or test tubes

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in the initial eluent (e.g., 100% DCM).

  • Prepare the Sample: Dissolve the crude free base in a minimal amount of DCM. Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution:

    • Start with a non-polar eluent such as 100% DCM.

    • Gradually increase the polarity by adding methanol to the eluent. A typical gradient might be from 0% to 10% MeOH in DCM.

    • It is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system to prevent streaking and improve the peak shape of the amine.[5]

  • Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., methanol or isopropanol) and add at least two equivalents of a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol). The dihydrochloride salt should precipitate. Collect the solid by filtration.

V. Visualizing the Purification Workflow

Diagram 1: General Purification Strategy

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 1-(Aminomethyl)cyclohexanamine (Free Base or Salt) Aqueous_Workup Aqueous Work-up (if starting from free base) Crude_Product->Aqueous_Workup Optional Salt_Formation Dihydrochloride Salt Formation Crude_Product->Salt_Formation Direct Salt Formation Column_Chromatography Column Chromatography (of Free Base) Aqueous_Workup->Column_Chromatography Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Salt Pure Dihydrochloride Salt Recrystallization->Pure_Salt Column_Chromatography->Salt_Formation Purified Free Base Crystallization_Troubleshooting Start Product is an oil or fails to crystallize Check_Purity Analyze Purity (HPLC, NMR) Start->Check_Purity Impure Significant Impurities Present? Check_Purity->Impure Yes_Impure Yes Impure->Yes_Impure No_Impure No Impure->No_Impure Purify_Base Purify Free Base by Column Chromatography Yes_Impure->Purify_Base Solvent_Screen Screen Different Solvent Systems No_Impure->Solvent_Screen Recrystallize_Again Re-attempt Recrystallization Purify_Base->Recrystallize_Again Success Pure Crystals Recrystallize_Again->Success Slow_Cool Ensure Slow Cooling and Consider Seeding Solvent_Screen->Slow_Cool Slow_Cool->Recrystallize_Again

Caption: A decision tree for troubleshooting common crystallization problems.

VI. References

  • Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No. 6,846,950 B2.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Singh, L. (2006). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. U.S. Patent No. 7,071,356 B1.

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • TMP Chem. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. [Link]

  • Breit, B., et al. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition, 60(33), 18063-18070.

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(aminomethyl)cyclohexane. PubChem. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Toray Industries, Inc. (2020). Purification method for diamine compound, neutral salt of diamine compound, diamine, and polyimide. WIPO Patent No. WO/2020/179817.

  • Uddin, S., et al. (2022). Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. Journal of Pharmaceutical Sciences, 111(10), 2795-2805.

  • Uddin, S., et al. (2022). Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

  • Various Authors. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Retrieved from [Link]

  • Singer, R. A., et al. (2009). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Preparations and Procedures International, 41(4), 336-341.

  • User "Nicodem". (2012, May 16). Synthesis of cyclohexylamine (via FR971429). Sciencemadness Discussion Board. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 11(3), 375.

  • Various Authors. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Aminomethyl)cyclohexanamine dihydrochloride. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during reaction monitoring. This resource is structured in a question-and-answer format to directly address specific issues and provide actionable insights based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Aminomethyl)cyclohexanamine dihydrochloride and why is it used?

A: 1-(Aminomethyl)cyclohexanamine dihydrochloride is a diamine compound featuring a cyclohexane ring with two primary amine groups attached to the same carbon atom.[1] Its structure makes it a valuable building block in medicinal chemistry and materials science. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it easier to handle in various synthetic applications.

Q2: Why is it critical to monitor reactions involving this compound?

A: Monitoring the reaction is essential for several reasons:

  • Kinetic Analysis: To understand the rate of the reaction, identify the rate-limiting step, and determine the reaction endpoint.[2]

  • Yield & Purity Optimization: Real-time monitoring allows for the adjustment of reaction parameters (e.g., temperature, catalyst loading) to maximize the yield of the desired product and minimize the formation of impurities.

  • Mechanism Elucidation: Following the appearance of intermediates and byproducts can provide crucial insights into the reaction mechanism.[2][3]

  • Process Safety & Control: For scaled-up reactions, monitoring ensures that the process is proceeding as expected and helps prevent runaway reactions or the accumulation of hazardous intermediates.

Q3: What are the primary analytical techniques for monitoring reactions with this diamine?

A: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[2][4][5][6] The choice depends on the specific reaction, the properties of the reactants and products, and the available instrumentation.

Q4: How do I select the best monitoring technique for my specific reaction?

A: The selection process involves evaluating several factors. HPLC is often preferred for non-volatile compounds, while GC is suitable for volatile and thermally stable molecules. NMR provides detailed structural information and is excellent for quantitative analysis without the need for response factors of all components. FTIR is ideal for real-time, in-situ monitoring of functional group changes.

Decision Workflow for Selecting a Monitoring Technique Start Reaction with 1-(Aminomethyl)cyclohexanamine Volatility Are reactants/products volatile & thermally stable? Start->Volatility NMR_FTIR Consider NMR or FTIR Start->NMR_FTIR GC Gas Chromatography (GC) Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No NMR_question Need detailed structural info & absolute quantification? NMR_FTIR->NMR_question NMR NMR Spectroscopy NMR_question->NMR Yes FTIR_question Need real-time, in-situ monitoring of functional groups? NMR_question->FTIR_question No FTIR FTIR Spectroscopy FTIR_question->FTIR Yes

Caption: Decision workflow for technique selection.

Troubleshooting Guide by Technique

This section addresses specific problems you may encounter with each analytical method.

High-Performance Liquid Chromatography (HPLC)

Q: My amine peaks are tailing or showing poor shape. What is the cause and solution?

A: This is the most common issue when analyzing amines. The primary cause is the interaction between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction leads to peak tailing.

Solutions:

  • Use a Base-Deactivated Column: Employ columns specifically designed for amine analysis (e.g., C18 columns with end-capping or hybrid particle technology).

  • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This "silanol blocker" will preferentially interact with the active sites on the stationary phase.

  • Adjust pH: Increase the pH of the mobile phase (e.g., using a phosphate or borate buffer at pH > 8) to suppress the ionization of the silanol groups. Ensure your column is stable at the chosen pH.

  • Derivatization: Chemically modify the amine groups before injection. This masks their basicity and can significantly improve peak shape.[6][7]

Troubleshooting HPLC Peak Tailing for Amines Problem Poor Peak Shape (Tailing) Cause Cause: Basic Amine interacts with Acidic Silanol Groups on Column Problem->Cause Solution1 Modify Stationary Phase: Use a base-deactivated or end-capped column Cause->Solution1 Solution2 Modify Mobile Phase: 1. Add competitive base (e.g., TEA) 2. Increase pH (pH > 8) Cause->Solution2 Solution3 Modify Analyte: Pre-column derivatization to mask amine groups Cause->Solution3 Result Symmetric Peaks Solution1->Result Solution2->Result Solution3->Result

Caption: Logic for troubleshooting HPLC peak tailing.

Q: I have low or no UV signal for my diamine. How can I improve detection?

A: 1-(Aminomethyl)cyclohexanamine lacks a strong chromophore, meaning it does not absorb UV light well, resulting in poor sensitivity. The solution is pre-column derivatization with a reagent that attaches a UV-active or fluorescent tag to the amine.[6][7]

Common Derivatizing Agents:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection (FLD) or UV detection.[6][7][8]

  • Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamides.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that provides strong UV and fluorescence signals.[6]

Q: I am seeing poor resolution between my reactant and product peaks. What can I do?

A:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower organic content (weaker mobile phase) will generally increase retention times and may improve resolution.

  • Try a Different Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity and resolve co-eluting peaks.

  • Change the Column: Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a longer column with a smaller particle size for higher efficiency.

  • Gradient Elution: If isocratic elution fails, develop a gradient method where the organic solvent concentration is increased over time. This can sharpen peaks and improve the separation of compounds with different polarities.

Gas Chromatography (GC)

Q: My diamine compound is not eluting from the GC column or the peak is very broad and tailing.

A: This is a classic problem for amines in GC due to their high polarity and basicity. They can adsorb irreversibly to active sites within the GC system (injector, column).[9]

Solutions:

  • Use a Specialized Column: You MUST use a column specifically designed for amine analysis. These are typically "base-deactivated" columns or those with a wax-type stationary phase (e.g., Carbowax). A standard non-polar column (like a DB-5ms) will perform poorly.[9][10]

  • Column Conditioning: Before analysis, inject a deactivating agent or even a high concentration of your sample to passivate any active sites. Sometimes, repeated injections of water or a silylating agent can help.

  • Derivatization: As with HPLC, derivatization is a powerful solution. Converting the polar N-H groups into less polar derivatives (e.g., by silylation with BSTFA or acylation) will dramatically improve peak shape and thermal stability.

  • Check Inlet Conditions: Ensure the injector liner is clean and deactivated. A glass wool-packed, deactivated liner is often recommended.

Q: I'm observing "ghost peaks" in subsequent runs. What is causing this?

A: Ghost peaks are typically caused by carryover from a previous injection. Due to their "sticky" nature, amines can be retained in the injector or at the head of the column and then slowly elute in later runs.

Solutions:

  • Increase Final Oven Temperature/Time: Add a "bake-out" step at the end of your temperature program (e.g., hold at a high temperature for 5-10 minutes) to flush out any retained compounds.

  • Clean the Injector: Regularly clean or replace the injector liner and septum.

  • Solvent Wash: Run blank injections with a strong, polar solvent between samples to wash the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The N-H proton signals in my ¹H NMR spectrum are broad and difficult to integrate. Why?

A: The broadening of N-H signals is common and caused by two main factors:

  • Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening for attached protons.

  • Chemical Exchange: The N-H protons can exchange with each other or with trace amounts of water or acid in the solvent. This exchange happens on the NMR timescale, causing the signal to broaden.[11]

Solutions:

  • Use a Dry Solvent: Use high-quality deuterated solvent from a sealed ampule to minimize water content.

  • D₂O Exchange: To confirm the identity of N-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals will disappear as the protons are exchanged for deuterium.[11]

  • Focus on Other Signals: For quantification, it is far more reliable to integrate the signals from C-H protons adjacent to the nitrogen (the -CH₂-N protons) or other unique, well-resolved signals in the reactant and product.[3][12]

Q: How can I accurately quantify the reaction conversion using ¹H NMR?

A: Quantitative NMR (qNMR) is an excellent method.

  • Select Unique Signals: Identify a well-resolved signal for the starting material and a separate, well-resolved signal for the product. These signals should not overlap with any other peaks.

  • Check Relaxation Times (T₁): For accurate quantification, ensure a sufficient relaxation delay (d1) between scans. A delay of 5 times the longest T₁ of the signals being integrated is recommended.

  • Calculate Conversion: The conversion can be calculated by comparing the integral of the product peak to the sum of the integrals of the product and remaining reactant peaks (after correcting for the number of protons each signal represents).

Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: Which vibrational bands should I monitor to track the progress of a reaction involving the primary amine groups?

A: You should monitor the disappearance of reactant bands and the appearance of product bands. For the 1-(Aminomethyl)cyclohexanamine starting material, key bands include:

  • N-H Stretching: Primary amines show a characteristic pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[11] The disappearance of this doublet is a strong indicator that the amine has reacted.

  • N-H Bending (Scissoring): A broad, medium-to-strong band appears around 1590-1650 cm⁻¹.

If, for example, the amine is reacting to form an amide, you would look for the appearance of:

  • C=O Stretching: A very strong, sharp band around 1630-1680 cm⁻¹.

  • N-H Bending (Amide II): A strong band around 1550 cm⁻¹.

Q: Can I use FTIR for quantitative analysis?

A: Yes, but it requires careful setup. FTIR can be used quantitatively by creating a calibration curve based on Beer's Law (Absorbance vs. Concentration).

  • In-situ Monitoring: Using an attenuated total reflectance (ATR) probe immersed in the reaction vessel allows for real-time tracking of peak heights or areas.[4][13] This is powerful for kinetics.

  • Ex-situ Analysis: Aliquots can be taken from the reaction, and their spectra measured. A stable, non-interfering peak (or an internal standard) should be used to normalize the spectra to account for path length or concentration variations.

Detailed Experimental Protocols

Protocol 1: HPLC-FLD Analysis with OPA Derivatization

This protocol is designed for sensitive quantification of 1-(Aminomethyl)cyclohexanamine.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with NaOH.

    • OPA Reagent: Dissolve o-phthalaldehyde in methanol, then add 2-mercaptoethanol. This solution is light-sensitive and should be prepared fresh.

  • Sample Preparation:

    • Take a 10 µL aliquot of the reaction mixture and dilute it into a known volume (e.g., 1 mL) with a suitable solvent (e.g., water/methanol).

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the diluted sample, 200 µL of borate buffer, and 50 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.[6]

  • HPLC Conditions:

ParameterRecommended Setting
Column C18, Base-Deactivated (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm
Protocol 2: Packed Column GC-FID Analysis

This method is suitable for monitoring reactions where the diamine and its products are sufficiently volatile and thermally stable.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the analytes into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • If derivatization is needed, add a silylating agent (e.g., BSTFA) and heat gently (e.g., 60 °C for 15 min).

  • GC Conditions:

ParameterRecommended Setting
Column Packed column with base-deactivated packing (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH)[9]
Carrier Gas Helium at 20-30 mL/min
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID) at 275 °C
Oven Program Initial 100 °C, hold 2 min; Ramp at 10 °C/min to 240 °C, hold 5 min
Injection Volume 1 µL

Reference Data Tables

Table 1: Comparison of Primary Monitoring Techniques

TechniqueProsConsBest For
HPLC Versatile, high resolution, good for non-volatile compounds.Can have issues with amine peak shape, often requires derivatization for sensitivity.Quantitative analysis of complex reaction mixtures.
GC Fast, high efficiency, simple detectors (FID).Limited to volatile and thermally stable compounds, strong adsorption issues with amines.Reactions where products are volatile and less polar than the starting diamine.
NMR Provides detailed structural information, inherently quantitative (qNMR), non-destructive.Lower sensitivity, more expensive instrumentation, can have overlapping signals.Mechanistic studies and accurate conversion determination without standards for all components.
FTIR Excellent for real-time in-situ monitoring, fast data acquisition.Lower sensitivity and selectivity than chromatography, quantification can be complex.Tracking kinetics and identifying the rapid formation/disappearance of functional groups.

Table 2: Key Spectroscopic Data for 1-(Aminomethyl)cyclohexanamine

TechniqueSignal TypeApproximate PositionNotes
¹H NMR -NH₂ Broad singlet, ~1.5-3.0 ppmPosition is concentration and solvent dependent. Disappears with D₂O exchange.[11]
-CH₂ -NH₂Multiplet, ~2.5-2.8 ppmDeshielded by the adjacent nitrogen atom.
Cyclohexane-H Complex multiplets, ~1.2-1.8 ppm
¹³C NMR C -(CH₂NH₂)(NH₂)~50-60 ppmQuaternary carbon attached to two nitrogens.
-C H₂-NH₂~40-50 ppm
FTIR N-H Stretch~3350 & 3450 cm⁻¹Doublet characteristic of a primary amine.[11]
N-H Bend~1620 cm⁻¹Scissoring vibration.
C-H Stretch~2850-2950 cm⁻¹Aliphatic C-H stretches.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
  • Reaction-based fluorescent detection of diamines via tuning the probe aggreg
  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. [Link]

  • Bachrach, U., & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. Analytical Biochemistry, 152(2), 423-431.
  • Online monitoring of the formation of a diimine. (n.d.). Magritek. [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • Purity of Ethylene Diamine by GC-FID. (n.d.). Vitas Analytical Services. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH. [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Slideshare. [Link]

  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (n.d.). NIH. [Link]

  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. (2005).
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. [Link]

  • ¹H NMR monitoring of the reaction progress of 4-methylcyclohexanone... (2021). ResearchGate. [Link]

  • NMR monitoring of the reaction of 1′ with enamine 2 b... (n.d.). ResearchGate. [Link]

  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. (2025). ResearchGate. [Link]

  • trans-1,4-Bis(aminomethyl)cyclohexane. (n.d.). NIST WebBook. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy... (n.d.). PubMed. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Chromatography Online. [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine... (2025). PubMed. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. [Link]

  • Cyclohexylamine - FTIR Spectrum. (n.d.). SpectraBase. [Link]

Sources

Technical Support Center: Scaling Up Reactions with 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-(Aminomethyl)cyclohexanamine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile diamine from bench-scale to larger-scale production. Here, we address common challenges with practical, field-tested solutions, focusing on the causality behind our recommendations to ensure your scale-up process is both efficient and robust.

Part 1: Foundational Knowledge & Initial Scale-Up Considerations

Q1: What are the critical physical properties of 1-(Aminomethyl)cyclohexanamine dihydrochloride that impact scale-up?

When scaling up, it's crucial to move beyond simple stoichiometry and consider the physical properties of your reagents. For 1-(Aminomethyl)cyclohexanamine dihydrochloride, several properties are paramount:

  • Form and Hygroscopicity: The dihydrochloride salt is typically a white to off-white solid.[1] Like many amine salts, it can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] On a large scale, this can lead to issues with accurate weighing, clumping that hinders dissolution, and the introduction of water into moisture-sensitive reactions.[3]

  • Solubility: The dihydrochloride salt has limited solubility in many common organic solvents. Its ionic nature favors polar solvents, but the cyclohexyl backbone provides some lipophilicity. This solubility profile often necessitates a neutralization step to generate the more organic-soluble free amine in situ.

  • Thermal Stability: The compound is stable under normal storage conditions but has a melting point of 120-122 °C, at which it begins to decompose.[1] Exothermic events during neutralization or reaction must be managed to avoid reaching this temperature.

Data Summary Table: Key Physical Properties

PropertyValue/ObservationScale-Up Implication
Molecular Formula C₇H₁₈Cl₂N₂Used for all stoichiometric calculations.
Molecular Weight 201.14 g/mol Critical for accurate molar quantity calculations on a large scale.
Appearance White to off-white solid[1] Visual check for quality; discoloration may indicate impurities.
Melting Point 120-122 °C (decomposes)[1] Defines the upper limit for reaction temperature to avoid degradation.
Hygroscopicity Moderate to high[2] Requires controlled handling environment to ensure accurate mass and prevent water contamination.[3]
Storage 2-8°C, protect from light[1] Ensures long-term stability and prevents degradation.
Q2: I'm moving from a 1g to a 1kg scale. What are the most immediate changes I need to make to my process?

Scaling up is not just about multiplying quantities by 1000.[4] The transition from glassware to a reactor introduces significant changes in heat and mass transfer.

Core Directive for Scale-Up: Your primary focus must shift from reaction speed to reaction control .

  • Heat Management: A 1-liter flask has a large surface-area-to-volume ratio, allowing for rapid heat dissipation. A 100-liter reactor does not. The heat generated by neutralization or the reaction itself can accumulate, leading to dangerous temperature spikes. You must implement controlled reagent addition and efficient cooling.[4]

  • Mixing Efficiency: What appears instantaneous in a flask can take minutes in a large reactor. Inefficient mixing can lead to localized "hot spots" of high concentration, causing side reactions or impurity formation. Ensure your reactor's agitation is sufficient for the viscosity and density of your reaction mixture.

  • Material Handling and Safety: Handling kilograms of reagents requires a robust safety protocol. The dihydrochloride salt, and especially the free amine, can be corrosive and harmful.[5][6] Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), such as gloves, eye protection, and respiratory protection if dust is generated.[5]

Workflow: From Bench to Pilot Plant

Caption: Key focus areas when scaling up.

Part 2: Troubleshooting Guide - Common Scenarios

This section addresses specific problems you may encounter during your scale-up experiments.

Scenario 1: Incomplete Conversion or Side Product Formation

Q3: My reaction works perfectly on a small scale, but on a larger scale, I'm seeing significant amounts of unreacted starting material and a new, unidentified impurity. What's happening?

This is a classic scale-up issue often rooted in pH control and nucleophilicity. The two amine groups on the molecule have different steric environments, and their reactivity is highly pH-dependent.[7]

The Causality:

  • Incomplete Neutralization: To act as a nucleophile, the amine groups must be deprotonated (e.g., -NH₂).[8] Your dihydrochloride salt starts as -NH₃⁺Cl⁻. You need to add at least two equivalents of a base to generate the free diamine. On a large scale, inefficient mixing can lead to pockets of unneutralized salt, which is not nucleophilic and will not react.

  • pH-Dependent Reactivity: The optimal pH for amine nucleophilic reactions is typically in the range of 7.2-8.0, where the amine is deprotonated and highly reactive.[9] If the pH is too low (acidic), the amine remains protonated (-NH₃⁺) and non-nucleophilic.[8][10] If your reaction generates an acidic byproduct (e.g., HCl in a reaction with an acid chloride), it can protonate unreacted diamine, effectively shutting down the reaction.[11]

Troubleshooting Protocol:

  • Verify Neutralization:

    • Step 1: Slurry the 1-(Aminomethyl)cyclohexanamine dihydrochloride in a suitable solvent (e.g., THF, DCM).

    • Step 2: Slowly add a slight excess (e.g., 2.1-2.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Step 3: Allow the mixture to stir for an extended period (e.g., 1-2 hours) to ensure complete formation of the free amine. You should observe the solid salt dissolving as the more soluble free amine is formed.

    • Step 4 (Optional): Take a small aliquot, quench with water, and check the pH of the aqueous layer to ensure it is basic (pH > 9).

  • Maintain Optimal pH During Reaction:

    • If your reaction is sensitive to pH, consider using a buffered system or adding the base concurrently with your electrophile to neutralize any acidic byproducts as they form.[9]

Decision Tree: Troubleshooting Incomplete Conversion

Caption: Systematic approach to diagnosing poor conversion.

Scenario 2: Handling and Storage Issues

Q4: The reagent is clumping in the drum, and my yields are inconsistent. I suspect water contamination. How do I handle this hygroscopic solid on a large scale?

Hygroscopicity is a major challenge when moving to bulk containers that are opened multiple times.[2][12]

The Causality: Water absorption increases the weight of the reagent, leading to the addition of less than the required molar amount.[3] More critically, water can react with many electrophiles (e.g., acid chlorides, isocyanates) in competition with your diamine, leading to low yields and hydrolyzed impurities.[13]

Best Practices for Handling:

  • Controlled Environment: Whenever possible, handle the solid in a low-humidity environment, such as a glove bag or a room with controlled humidity.[12]

  • Inert Gas Blanket: When opening a large container, use a blanket of dry nitrogen or argon to minimize contact with atmospheric moisture.

  • Aliquotting: For frequently used reagents, it is best practice to aliquot the bulk container into smaller, well-sealed containers under an inert atmosphere. This limits the exposure of the entire batch.

  • Drying Before Use: If you suspect moisture contamination, the solid can be dried under vacuum at a moderate temperature (e.g., 40-50 °C) before use. Do not exceed the decomposition temperature.[14]

  • Desiccants: Store containers in a dry cabinet or a sealed secondary container with a desiccant like silica gel or calcium chloride.[15]

Scenario 3: Exotherm and Reaction Runaway

Q5: During the addition of the base for neutralization, the reactor temperature spiked unexpectedly. How can I prevent this thermal runaway?

The neutralization of an amine dihydrochloride with a base is an acid-base reaction, which is almost always exothermic.

The Causality: The heat of neutralization, if not properly dissipated, can cause the solvent to boil, increase pressure, and accelerate subsequent reaction rates to a dangerous degree.[4]

Scale-Up Control Protocol:

  • Measure the Heat of Reaction: Before scaling up, use a reaction calorimeter to determine the heat of neutralization and the heat of the main reaction. This data is critical for safe process design.

  • Controlled (Slow) Addition: Never add the full amount of base all at once. Add the base subsurface via a dosing pump over a prolonged period (e.g., 1-4 hours).

  • Efficient Cooling: Ensure your reactor's cooling jacket is operational and set to a temperature that can absorb the generated heat. For highly exothermic reactions, you may need a more powerful cooling system.

  • Reverse Addition: In some cases, it may be safer to add the slurry of the amine salt to the base solution. This keeps the concentration of the limiting reagent low at all times.

  • Dilution: Running the reaction at a lower concentration (more solvent) can help buffer the temperature increase, as the solvent acts as a heat sink. This is a trade-off with reactor throughput that must be evaluated.

Part 3: FAQs for Specific Reaction Classes

Q6: I'm performing a nucleophilic substitution (Sₙ2) reaction with an alkyl halide. What are the key considerations for scale-up?

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[13]

  • Over-alkylation: Since you have two nucleophilic centers, di-alkylation is a significant risk.[8] To favor mono-alkylation, use a large excess of the diamine relative to the alkyl halide. The unreacted diamine can then be removed during workup.

  • Leaving Group: The choice of leaving group on the alkyl halide is critical (I > Br > Cl).[16] For large-scale reactions where cost is a factor, using an alkyl bromide is often a good compromise between reactivity and expense.

Q7: I'm forming an imine with an aldehyde/ketone. Why is my reaction stalling?

  • pH Control is Critical: Imine formation is acid-catalyzed but requires a free amine nucleophile.[8] The optimal pH is typically mildly acidic, around 4.5-6.[10] At lower pH, the amine is fully protonated and non-nucleophilic. At higher pH, there is not enough acid to catalyze the dehydration step.[8][10]

  • Water Removal: The reaction is an equilibrium.[11] To drive it to completion on a large scale, water must be removed. This is typically achieved using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene).

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Larger Scale Diamine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-scale version of the reaction and synthetic transformation of the cascade hydroamination products. Retrieved from [Link]

  • CHEMTRON. (2015). Safety Data Sheet. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.6: Reactions of Amines. Retrieved from [Link]

  • PMC. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 1-(Aminomethyl)cyclohexanamine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. 1-(Aminomethyl)cyclohexanamine and its derivatives are versatile building blocks in medicinal chemistry, valued for their rigid cyclohexane core and dual amine functionalities. Accurate and unambiguous characterization of these molecules is paramount. This guide provides an in-depth, technically-grounded methodology for the characterization of 1-(Aminomethyl)cyclohexanamine dihydrochloride derivatives using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data, focusing on the causal logic behind experimental choices and demonstrating how a multi-faceted NMR approach provides a self-validating system for structural confirmation.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural analysis of organic molecules.[1][2] Unlike other methods that may provide fragmentary information, NMR offers a holistic view of the molecular architecture by probing the chemical environment of individual nuclei, primarily ¹H and ¹³C. For complex structures like substituted cyclohexanamines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is not just beneficial, but essential for unambiguous assignment.[1][3][4]

This guide will utilize a logical workflow, starting with simple 1D experiments and progressing to more complex 2D correlations to build a complete and validated structural picture.


Experimental Design: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[5] Given the dihydrochloride salt form of the parent compound, its derivatives are often highly polar, dictating the choice of solvent.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Due to the polar nature of aminomethyl)cyclohexanamine derivatives, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent first choices.[6][7] D₂O is often preferred as it will readily exchange with the amine protons (-NH₃⁺), simplifying the spectrum by removing these signals. This can be a strategic choice to reduce spectral complexity.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5][8] For less sensitive experiments like ¹³C NMR or 2D correlations, a more concentrated sample (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[5][8]

  • Homogenization: Ensure the sample is fully dissolved. Any solid particulates can disrupt the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.[5][6] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a high-quality, unscratched 5 mm NMR tube.[5][6] The final sample height should be approximately 4-5 cm.[6]

  • Referencing: While tetramethylsilane (TMS) is a common standard, it is not soluble in D₂O. Instead, the residual solvent peak can be used for referencing (e.g., HDO at ~4.79 ppm in D₂O), or an external standard can be employed.

The NMR Experiment Workflow

Our approach is hierarchical. Each experiment provides a layer of information that is cross-validated by the next, ensuring a robust final assignment.

G cluster_workflow NMR Characterization Workflow A 1. ¹H NMR (Proton Environments & Counts) B 2. ¹³C{¹H} NMR (Carbon Environments & Types) A->B Provides proton context C 3. COSY (¹H-¹H Connectivity) B->C Provides carbon context D 4. HSQC (Direct ¹H-¹³C Bonds) C->D Confirms proton spin systems E 5. HMBC (Long-Range ¹H-¹³C Bonds) D->E Links protons to carbons F 6. Final Structure (Validated Assignment) E->F Assembles molecular fragments

Caption: A logical workflow for NMR-based structure elucidation.


Case Study: Characterization of N-(Cyclohexyl(amino)methyl)acetamide Dihydrochloride

To illustrate the methodology, we will analyze the hypothetical data for a simple derivative: N-(Cyclohexyl(amino)methyl)acetamide dihydrochloride. This involves acylation of one of the primary amines. The key challenge is to determine which amine has been acylated: the one directly on the ring or the one on the methyl group.

Structure A: Acylation at the aminomethyl group. Structure B: Acylation at the cyclohexanamine group.

¹H NMR Analysis: The First Look

The ¹H NMR spectrum provides the initial overview, revealing the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Table 1: Hypothetical ¹H NMR Data (500 MHz, D₂O)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Structure A)
H-a3.15d, J = 7.5 Hz2H-CH₂-NH-Ac
H-b3.05m1H-CH-NH₃⁺
H-c2.08s3H-C(O)CH₃
H-d1.2 - 2.0m10HCyclohexyl -CH₂-
  • Interpretation: The presence of a singlet at 2.08 ppm integrating to 3H (H-c) is characteristic of an acetyl methyl group. The signal at 3.15 ppm (H-a) is a doublet, suggesting it's a CH₂ group adjacent to a CH group. The signal at 3.05 ppm (H-b) is a multiplet, consistent with a CH group on the cyclohexane ring attached to the nitrogen. The large cluster of signals between 1.2 and 2.0 ppm represents the 10 protons of the cyclohexane ring methylene groups. The downfield shift of H-a and H-b is due to the inductive effect of the attached nitrogen atoms.[9]

¹³C{¹H} NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows all unique carbon environments.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment (Structure A)
174.5C=O (Amide)
58.2C -NH₃⁺ (Quaternary)
45.1-C H₂-NH-Ac
35.4Cyclohexyl C H
29.8, 24.1, 23.5Cyclohexyl -C H₂-
22.7-C(O)C H₃
  • Interpretation: The signal at 174.5 ppm is indicative of an amide carbonyl carbon. The presence of a quaternary carbon at 58.2 ppm is a key indicator. This corresponds to the C1 carbon of the cyclohexane ring, which is bonded to both the aminomethyl group and the other amine. The signal at 45.1 ppm is consistent with the methylene carbon of the aminomethyl group. The remaining signals correspond to the cyclohexane ring and the acetyl methyl group. The chemical shift of the unsubstituted cyclohexane ring is a single peak at 27.1 ppm, and substitutions cause shifts from this value.[10]

2D NMR: Connecting the Pieces

While 1D spectra provide the parts list, 2D spectra build the molecule.[11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11][12]

    • Expected Correlation: A key correlation would be observed between the multiplet at 3.05 ppm (H-b) and the cluster of cyclohexane protons (H-d). This confirms that H-b is part of the cyclohexane ring. A correlation between the doublet at 3.15 ppm (H-a) and the proton at C1 of the ring would also be expected, though this might be difficult to resolve.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton with the carbon atom it is directly attached to.[12][13]

    • Expected Correlations:

      • The proton signal at 3.15 ppm (H-a) would show a cross-peak to the carbon signal at 45.1 ppm.

      • The proton signal at 3.05 ppm (H-b) would correlate with the carbon signal at 35.4 ppm.

      • The proton singlet at 2.08 ppm (H-c) would correlate with the carbon at 22.7 ppm.

      • The complex proton signals (H-d) would correlate with their respective carbon signals in the 23-30 ppm range.

G cluster_hsbc Key HSQC & HMBC Correlations for Structure A H_c H-c (2.08 ppm) C_c C=O (174.5 ppm) H_c->C_c HMBC (²J) H_a H-a (3.15 ppm) H_a->C_c HMBC (²J) C_a CH₂ (45.1 ppm) H_a->C_a HSQC (¹J) C_quat C-quat (58.2 ppm) H_a->C_quat HMBC (²J)

Caption: Key 2D NMR correlations confirming acylation at the aminomethyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the final piece of the puzzle, showing correlations between protons and carbons that are 2 to 4 bonds away.[12][14] This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.

    • The Decisive Correlation: To distinguish between Structure A and Structure B, we look for a correlation from the acetyl methyl protons (H-c, 2.08 ppm) to a carbon two bonds away.

      • In Structure A: The protons at H-c should show a correlation to the amide carbonyl carbon (174.5 ppm). Crucially, the methylene protons (H-a, 3.15 ppm) should also show a correlation to this same carbonyl carbon, as well as to the quaternary carbon (C-quat, 58.2 ppm). This definitively links the acetyl group to the aminomethyl nitrogen.

      • If it were Structure B: The acetyl methyl protons (H-c) would show a correlation to the carbonyl, and the proton on the ring attached to the nitrogen (H-b) would show a correlation to the carbonyl. The methylene protons (H-a) would not show a correlation to the carbonyl carbon.

The observation of an HMBC cross-peak between the methylene protons (H-a) at 3.15 ppm and the carbonyl carbon at 174.5 ppm provides incontrovertible evidence for Structure A.

Comparative Analysis: The Power of J-Coupling in Stereoisomer Differentiation

NMR is also exceptionally powerful for distinguishing stereoisomers, such as cis and trans isomers of disubstituted cyclohexanes. The key lies in the magnitude of the proton-proton coupling constant (³JHH), which is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[15]

In a rigid chair conformation, the following is generally observed:[15][16][17]

  • Axial-Axial (³Jₐₐ): Large coupling (8-13 Hz) due to a ~180° dihedral angle.

  • Axial-Equatorial (³Jₐₑ): Small coupling (2-5 Hz) due to a ~60° dihedral angle.

  • Equatorial-Equatorial (³Jₑₑ): Small coupling (2-5 Hz) due to a ~60° dihedral angle.

Consider a 1,4-disubstituted derivative. In the trans isomer, the substituents can be either diaxial or diequatorial. The diequatorial conformation is heavily favored for bulky groups to avoid 1,3-diaxial interactions.[18] In this case, the proton at C1 (H1) would be axial. It would show a large axial-axial coupling to the axial protons at C2 and C6.

In the cis isomer, one substituent is axial and one is equatorial. The proton at C1 (H1) would be equatorial and would only show small axial-equatorial and equatorial-equatorial couplings to the protons at C2 and C6.

By carefully analyzing the multiplicity and measuring the coupling constants of the protons on the substituted carbons, one can confidently assign the relative stereochemistry.

Conclusion

The structural characterization of 1-(Aminomethyl)cyclohexanamine dihydrochloride derivatives is achieved with high confidence through a systematic and multi-technique NMR approach. By logically progressing from 1D ¹H and ¹³C experiments to 2D COSY, HSQC, and HMBC correlations, a self-validating dataset is generated. This workflow not only confirms the core structure but, as demonstrated, definitively resolves ambiguities in derivatization position and stereochemistry. The interpretation of both chemical shifts and coupling constants, grounded in fundamental principles, provides the robust, publication-quality data required in modern chemical and pharmaceutical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pinto, A. C., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(9), 876-880. Retrieved from [Link]

  • Kutateladze, A. G., & Williamson, R. T. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 78(3), 543-549. Retrieved from [Link]

  • Pulker, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Mishra, P., & Chekmenev, E. Y. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology, 1738, 219-236. Retrieved from [Link]

  • Sci-Hub. (2006). Stereoelectronic and inductive effects on 1 H and 13 C NMR chemical shifts of some cis‐1,3‐disubstituted cyclohexanes. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. In Metabolomics: From Fundamentals to Clinical Applications. Retrieved from [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Duddeck, H., Korek, U., & Drabowicz, J. (1986). 1H, 13C, 17O and 33S NMR investigation of some cyclohexyl phenyl sulphides, sulphoxides and sulphones. Magnetic Resonance in Chemistry, 24(9), 783-787. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. [Video]. YouTube. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

  • ResearchGate. (2017). Application of 1 J(C,H) coupling constants in conformational analysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (2024). Cyclohexane conformation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-(Aminomethyl)cyclohexanamine

1-(Aminomethyl)cyclohexanamine, a geminal diamine, serves as a crucial building block in pharmaceutical synthesis.[1] Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of final drug products. The presence of two primary amine groups on a cyclohexane backbone presents unique analytical challenges, including high polarity and low volatility, which necessitate careful method development and validation. This guide will explore the utility of mass spectrometry as a primary analytical tool and compare its performance with other established techniques.

Mass Spectrometry of 1-(Aminomethyl)cyclohexanamine: A Mechanistic Approach

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of 1-(Aminomethyl)cyclohexanamine.

Ionization and Molecular Ion

Due to the basic nature of the two primary amine groups, 1-(Aminomethyl)cyclohexanamine is readily ionized by electrospray ionization (ESI) in positive ion mode. The molecule will accept a proton to form the protonated molecule [M+H]⁺. Given the molecular formula C₇H₁₆N₂, the neutral monoisotopic mass is 128.1313 g/mol . Therefore, the protonated molecule will be observed at m/z 129.1391. The dihydrochloride salt form means the compound exists as [C₇H₁₈N₂]²⁺ 2Cl⁻, and in solution for ESI, it will likely be detected as the singly or doubly protonated species.

Fragmentation Pathways

The fragmentation of aliphatic and cyclic amines in mass spectrometry is well-characterized and primarily driven by α-cleavage.[2][3] This process involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

For 1-(Aminomethyl)cyclohexanamine, two primary α-cleavage pathways are anticipated:

  • Cleavage of the exocyclic C-C bond: Loss of a hydrogen radical from the aminomethyl group is less likely. More probable is the cleavage of the bond between the cyclohexyl ring and the aminomethyl carbon.

  • Ring-opening fragmentation: Cleavage of the C-C bonds within the cyclohexane ring alpha to the amine group can lead to characteristic ring-opened fragments.

A proposed fragmentation pathway is illustrated below. The initial protonation will likely occur on one of the nitrogen atoms. Subsequent collision-induced dissociation (CID) will induce fragmentation.

G M [M+H]⁺ m/z 129 F1 Loss of NH₃ m/z 112 M->F1 - NH₃ F2 α-cleavage (ring) m/z 100 M->F2 - C₂H₅ F3 α-cleavage (side-chain) m/z 30 M->F3 - C₆H₁₁N

Caption: Proposed major fragmentation pathways for protonated 1-(Aminomethyl)cyclohexanamine.

The base peak in the MS/MS spectrum is often the most stable fragment. For primary amines, a fragment corresponding to [CH₂NH₂]⁺ at m/z 30 is a common and abundant ion resulting from α-cleavage.[4]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or high throughput. A comparison of the most relevant techniques is presented below.

FeatureLC-MS/MSGC-MSHPLC-UV/DAD
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV/Vis absorbance.
Sample Volatility Not required. Ideal for polar, non-volatile compounds.[5]Requires volatile or derivatized analytes.[6]Not required.
Derivatization Generally not required.Often necessary for polar amines to improve volatility and peak shape.[6]May be required to introduce a chromophore for sensitive detection.
Sensitivity Very high (pg to fg level).[7]High, but can be limited by derivatization efficiency.Lower than MS-based methods (ng to µg level).
Specificity Very high, based on retention time and mass-to-charge ratio of precursor and product ions.High, based on retention time and mass fragmentation pattern.Lower, relies on chromatographic separation and UV spectrum.
Throughput Can be very high with modern UHPLC systems.Generally lower due to longer run times and potential for derivatization steps.Moderate to high.
Instrumentation Cost High.[5]Moderate to high.Low to moderate.

Experimental Protocols

LC-MS/MS Method for Quantification

This protocol is adapted from established methods for similar polar analytes like gabapentin.

Workflow:

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Weigh Sample P2 Dissolve in Diluent (e.g., Water:Methanol) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Transfer Supernatant P3->P4 L1 Inject into UHPLC P4->L1 L2 HILIC or Reversed-Phase C18 Column L1->L2 L3 Gradient Elution L2->L3 L4 ESI+ Source L3->L4 L5 Tandem Mass Spectrometer (QqQ) L4->L5 L6 MRM Acquisition L5->L6 D1 Integrate Peaks L6->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Unknowns D2->D3

Caption: A typical workflow for the quantitative analysis of 1-(Aminomethyl)cyclohexanamine by LC-MS/MS.

Detailed Parameters:

  • Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for highly polar compounds. Alternatively, a reversed-phase C18 column can be used with an ion-pairing agent in the mobile phase.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of organic phase (for HILIC) and gradually increase the aqueous phase.

  • Flow Rate: 0.3 - 0.5 mL/min for a standard analytical column.

  • Injection Volume: 1 - 5 µL.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Precursor Ion: m/z 129.1

    • Product Ions (example): m/z 112.1 (loss of NH₃), m/z 100.1 (ring cleavage), m/z 30.1 (side-chain cleavage). The most intense and specific transitions should be chosen for quantification and confirmation.

GC-MS Method for Impurity Profiling

For the analysis of volatile and semi-volatile impurities, GC-MS can be a powerful tool. Derivatization is typically required for the parent compound and other polar impurities.

Workflow:

G cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Sample in Aprotic Solvent P2 Add Derivatizing Agent (e.g., BSTFA, TBDMS) P1->P2 P3 Heat to Drive Reaction P2->P3 G1 Inject into GC P3->G1 G2 Capillary Column (e.g., DB-5ms) G1->G2 G3 Temperature Program G2->G3 G4 Electron Ionization (EI) Source G3->G4 G5 Quadrupole or Ion Trap MS G4->G5 G6 Scan or SIM Mode G5->G6 D1 Identify Peaks by Library Search G6->D1 D2 Quantify using Internal Standard D1->D2

Caption: Workflow for impurity profiling using GC-MS with derivatization.

Method Validation: Ensuring Data Integrity

A robust analytical method requires thorough validation.[8][9] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (Typical)
Specificity/Selectivity No interference at the retention time of the analyte.[9]
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Recovery of 80-120% of the true value.[9]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10; analyte response is precise and accurate.
Robustness Method performance is unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

For the routine, high-sensitivity quantification of 1-(Aminomethyl)cyclohexanamine dihydrochloride in complex matrices, LC-MS/MS is the superior technique . Its ability to analyze the polar, non-volatile compound in its native form without derivatization provides significant advantages in terms of accuracy, precision, and throughput.

GC-MS serves as a valuable complementary technique, particularly for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. The requirement for derivatization, however, adds a layer of complexity and potential for variability.

HPLC-UV/DAD can be a cost-effective alternative for routine quality control in less complex matrices where high sensitivity is not a prerequisite. The need for derivatization to achieve adequate sensitivity for trace-level analysis may limit its applicability for impurity profiling.

The selection of the most appropriate analytical technique will ultimately depend on the specific application, regulatory requirements, and available resources. The methodologies and comparative data presented in this guide provide a solid foundation for making an informed decision and for the development of robust and reliable analytical methods for 1-(Aminomethyl)cyclohexanamine dihydrochloride and related compounds.

References

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • Comparison of LC/MS and GC/MS Techniques. Shimadzu. Available at: [Link]

  • Cyclohexanemethylamine. PubChem. Available at: [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. Available at: [Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap. Available at: [Link]

  • The Difference Between GC/MS and LC/MS Systems. Conquer Scientific. Available at: [Link]

  • Cyclohexanemethylamine. NIST WebBook. Available at: [Link]

  • 1-Amino-1-methylcyclohexane. PubChem. Available at: [Link]

  • Summary of Validation Results for the Generic Amine Method. ResearchGate. Available at: [Link]

  • 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Wollongong. Available at: [Link]

  • 6.11: Fragmentation Pathways. Chemistry LibreTexts. Available at: [Link]

  • 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. MySkinRecipes. Available at: [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

Sources

A Comparative Guide to 1-(Aminomethyl)cyclohexanamine Dihydrochloride and Other Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a diamine building block is a critical decision that profoundly influences reaction pathways, product stereochemistry, and material properties. This guide provides an in-depth technical comparison of 1-(aminomethyl)cyclohexanamine dihydrochloride, a unique geminal diamine, with other commonly employed diamines. By elucidating the structural nuances and their impact on reactivity, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Diamine Selection

Diamines are fundamental building blocks in a vast array of chemical transformations, from the synthesis of pharmaceuticals and agrochemicals to the production of high-performance polymers and advanced materials. Their utility stems from the nucleophilic nature of the amino groups, which readily participate in a variety of bond-forming reactions. The spatial arrangement of these amino groups, their steric encumbrance, and the conformational rigidity of the molecular scaffold are all critical parameters that dictate the outcome of a synthesis.

This guide focuses on 1-(aminomethyl)cyclohexanamine dihydrochloride, a compound distinguished by its geminal diamine substitution pattern on a cyclohexane ring. We will explore how this unique architecture sets it apart from other classes of diamines, including linear aliphatic diamines, vicinal cyclic diamines, and aromatic diamines, in key applications such as active pharmaceutical ingredient (API) synthesis, coordination chemistry, and polymerization.

The Unique Profile of 1-(Aminomethyl)cyclohexanamine

1-(Aminomethyl)cyclohexanamine, often handled as its more stable dihydrochloride salt, presents a fascinating case study in steric and electronic effects. Its key structural features include:

  • Geminal Diamine Configuration: Both the primary amine and the aminomethyl group are attached to the same carbon atom of the cyclohexane ring. This 1,1-disubstitution pattern imposes significant steric hindrance and influences the conformational preference of the cyclohexane ring.

  • Conformational Rigidity: The cyclohexane scaffold imparts a degree of rigidity that is absent in linear aliphatic diamines. The chair conformation is the most stable, and the bulky aminomethyl group will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions[1].

  • Differential Reactivity: The primary amine directly attached to the tertiary carbon is sterically more hindered than the primary amine of the aminomethyl group. This difference in steric environment can potentially be exploited for selective functionalization under carefully controlled conditions.

These characteristics make 1-(aminomethyl)cyclohexanamine a valuable intermediate in the synthesis of complex molecules where precise control of stereochemistry and substitution is paramount.

Application in Pharmaceutical Synthesis: The Case of Gabapentin

A prominent application of a related compound, 1-(aminomethyl)cyclohexaneacetic acid (gabapentin), highlights the utility of the 1,1-disubstituted cyclohexane motif in medicinal chemistry. Gabapentin is a widely used anticonvulsant and analgesic. The synthesis of gabapentin often proceeds through intermediates that share the core structure of 1-(aminomethyl)cyclohexanamine.

The synthesis of gabapentin hydrochloride from 3,3-pentamethylene glutarimide illustrates a practical application of this structural class[2][3].

Experimental Protocol: Synthesis of Gabapentin Hydrochloride

The following is a representative protocol for the synthesis of gabapentin hydrochloride, demonstrating the transformation of a cyclic imide to the target geminal amino acid derivative[2].

Step 1: Hofmann Rearrangement of 3,3-Pentamethylene Glutarimide

  • In a suitable reaction vessel, dissolve 3,3-pentamethylene glutarimide in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of sodium hypochlorite, maintaining the temperature between 0°C and 30°C.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours.

  • Carefully acidify the resulting solution by pouring it into 32% hydrochloric acid.

  • Decompose any excess chlorine by the addition of an aqueous solution of sodium bisulfite.

  • Stir the mixture at 40-60°C for a few hours.

Step 2: Isolation and Purification

  • Filter the aqueous solution to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure until precipitation begins.

  • Resuspend the residue in ethyl alcohol and heat to 40-50°C.

  • Cool the suspension for several hours to complete crystallization and then filter the solid.

  • Dry the collected solid under vacuum at 30-40°C to yield gabapentin hydrochloride.

This synthesis showcases the utility of the cyclohexane scaffold in creating therapeutically relevant molecules. The geminal arrangement is a key feature of the final product, influencing its pharmacological activity.

A Comparative Analysis with Other Diamines

The choice of diamine is dictated by the specific requirements of the synthetic target. Here, we compare 1-(aminomethyl)cyclohexanamine with other common diamines across different applications.

Coordination Chemistry: The Impact of Bite Angle and Sterics

In coordination chemistry, diamines are indispensable as chelating ligands, forming stable complexes with metal ions. The stability and reactivity of these complexes are heavily influenced by the structure of the diamine.

Vicinal Diamines (e.g., 1,2-Diaminocyclohexane):

  • These ligands form stable five-membered chelate rings with metal ions[4][5].

  • The rigid cyclohexane backbone of 1,2-diaminocyclohexane (DACH) imparts chirality, making its enantiopure forms highly valuable in asymmetric catalysis[6].

  • DACH is a key ligand in the synthesis of platinum-based anticancer drugs like Oxaliplatin, where the stereochemistry of the ligand is crucial for its biological activity[7].

Linear Aliphatic Diamines (e.g., Ethylenediamine):

  • Ethylenediamine (en) is a flexible bidentate ligand that also forms a stable five-membered chelate ring[4][5].

  • It is widely used in the synthesis of a variety of coordination complexes due to its commercial availability and straightforward coordination behavior.

1-(Aminomethyl)cyclohexanamine (a Geminal Diamine):

  • As a geminal diamine, 1-(aminomethyl)cyclohexanamine would form a strained four-membered chelate ring upon coordination to a single metal center. Four-membered rings are generally less stable than five- or six-membered rings due to significant ring strain[4].

  • The steric bulk of the cyclohexane ring and the geminal substitution pattern would create a sterically hindered coordination environment around the metal center. This can be advantageous in catalysis by influencing the substrate approach and enantioselectivity. However, it can also hinder the coordination process itself.

The choice between a geminal and a vicinal diamine for a coordination application will therefore depend on the desired geometry and stability of the metal complex. While vicinal diamines are generally preferred for forming stable chelates, the unique steric environment created by a geminal diamine could be exploited in the design of novel catalysts.

Diagram: Chelation of Vicinal vs. Geminal Diamines

G cluster_0 Vicinal Diamine Chelation (e.g., 1,2-DACH) cluster_1 Geminal Diamine Chelation (e.g., 1-(Aminomethyl)cyclohexanamine) M1 M N1 N M1->N1 N2 N M1->N2 C1 C N1->C1 C2 C N2->C2 C1->C2 label_stable Stable 5-membered ring M2 M N3 N M2->N3 N4 N M2->N4 C3 C N3->C3 N4->C3 label_strained Strained 4-membered ring

Caption: Comparison of chelate ring formation for vicinal and geminal diamines.

Polymer Synthesis: Impact on Polymer Backbone and Properties

Diamines are essential monomers in the synthesis of polyamides, polyimides, and polyurethanes. The structure of the diamine directly influences the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility[8][9][10].

Linear Aliphatic Diamines (e.g., Hexamethylenediamine):

  • Used in the synthesis of nylons (e.g., Nylon 6,6), producing flexible and tough materials.

  • The flexibility of the aliphatic chain allows for significant chain mobility, resulting in semi-crystalline polymers with distinct melting points.

Aromatic Diamines (e.g., p-Phenylenediamine):

  • Produce rigid and thermally stable polymers like Kevlar.

  • The aromatic rings in the polymer backbone lead to high melting points, excellent mechanical strength, and low solubility.

Cycloaliphatic Diamines (e.g., 1,4-Bis(aminomethyl)cyclohexane):

  • The incorporation of a cyclohexane ring into the polymer backbone increases the glass transition temperature (Tg) and improves thermal stability compared to linear aliphatic diamines[11].

  • The cis/trans isomer ratio of the diamine can significantly affect the polymer's properties, with the trans isomer generally leading to higher melting points and increased crystallinity[11].

1-(Aminomethyl)cyclohexanamine:

  • The use of a geminal diamine in polymerization is less common. The steric hindrance around the quaternary carbon could potentially hinder the polymerization process, leading to lower molecular weight polymers.

  • The bulky cyclohexane group pendant to the polymer backbone would likely disrupt chain packing, leading to amorphous polymers with good solubility but potentially lower mechanical strength compared to polymers derived from aromatic or trans-1,4-cycloaliphatic diamines[12].

  • However, this disruption of crystallinity could be advantageous for applications requiring high optical transparency[12].

The choice of diamine in polymer synthesis is a trade-off between processability, thermal stability, and mechanical properties. While 1-(aminomethyl)cyclohexanamine is not a conventional choice, its unique structure could be beneficial for creating specialty polymers with specific solubility and optical characteristics.

Diamine Structure Type Typical Polymer Properties Key Advantages Potential Limitations
EthylenediamineLinear AliphaticFlexible, semi-crystallineHigh reactivity, low costLower thermal stability
1,2-DiaminocyclohexaneVicinal CycloaliphaticRigid, potentially chiralStereochemical control, thermal stabilityHigher cost, potential for multiple isomers
p-PhenylenediamineAromaticHighly rigid, crystalline, high-strengthExcellent thermal and mechanical propertiesPoor solubility and processability
1-(Aminomethyl)cyclohexanamineGeminal CycloaliphaticPotentially amorphous, solubleUnique steric influence, potential for optical claritySteric hindrance may limit polymerization

Conclusion: A Niche Reagent with Untapped Potential

1-(Aminomethyl)cyclohexanamine dihydrochloride is a unique diamine whose geminal substitution pattern and rigid cycloaliphatic scaffold set it apart from more conventional diamines. While its steric hindrance may present challenges in some applications, it also offers opportunities for fine-tuning the properties of the resulting molecules and materials.

Its role as a precursor in the synthesis of important pharmaceuticals like gabapentin underscores its value in accessing complex molecular architectures. In coordination chemistry, while not ideal for forming simple, stable chelates, its unique steric profile could be harnessed in the design of novel catalysts. In polymer science, it represents an interesting, albeit underexplored, monomer for the synthesis of specialty polymers with tailored solubility and optical properties.

For the research scientist and drug development professional, 1-(aminomethyl)cyclohexanamine dihydrochloride should be considered a valuable tool in the synthetic chemist's arsenal, particularly when steric control and the introduction of a rigid, non-planar scaffold are desired. Further research into the comparative performance of this and other geminal diamines is warranted to fully unlock their synthetic potential.

References

  • Geminal diamines in synthesis. Green Chemistry (RSC Publishing).
  • Spontaneous Click Polymerization of Diynes and Diamines.
  • Stability of complexes based on number of rings. Chemistry Stack Exchange. [Link]

  • Naming Geminal And Vicinal Dihalides. YouTube.
  • Method for producing bis (aminomethyl) cyclohexane.
  • Functional polyamides with gem-diazido units: synthesis and diversification. Polymer Chemistry (RSC Publishing). [Link]

  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI.
  • Ab Initio Study of Geminal Steric Hindrance Effects on the Stability of Conformations of Cyclohexane Derivatives.
  • Synthesis of polyamides from diols and diamines with liberation of H2.
  • Diamine Biosynthesis: Research Progress and Applic
  • A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Synthesis of a series of vicinal diamines with potential biological activity.
  • Why are geminal dihalides more stable than vicinal dihalides? Reddit.
  • Catalytic asymmetric synthesis of geminal-dicarboxyl
  • 4.4 Substituted Cyclohexanes. KPU Pressbooks. [Link]

  • Preparation of Polymer supportedChiral 1, 2-Diamines and Their Applic
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
  • The Chelate Effect. Chemistry LibreTexts. [Link]

  • A Process For The Preparation Of Gabapentin Hydrochloride. Quick Company. [Link]

  • The Chemistry of Vicinal Diamines. PubMed.
  • Ring Conformations. MSU chemistry. [Link]

  • A DFT analysis of the effect of chelate ring size on metal ion selectivity in complexes of polyamine ligands.
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH.
  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Synthetic Methods for the Preparation of Pl
  • Monosubstituted Cyclohexanes. YouTube.
  • Epoxy resin curing agent using bis(aminomethyl)cyclohexane, epoxy resin composition and cured product.
  • Process for the preparation of gabapentin. Justia Patents. [Link]

  • Geminal atom catalysts for more sustainable organic synthesis. YouTube.
  • Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II)
  • Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

  • Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Publishing. [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI.
  • Diamines – Knowledge and References. Taylor & Francis.
  • Cyclohexane Conform
  • Synthesis of cis- and trans- Diamminedichloroplatinum(II). MSU chemistry. [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric C
  • Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. PubMed.
  • “Non-Classical” Platinum Complexes: A Concise Review. MDPI.

Sources

A Comparative Guide to Cyclohexanediamine Isomers in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of the optimal chiral ligand is a critical determinant of success. Cyclohexanediamine (CHDA) isomers, with their conformationally constrained cyclic backbone, represent a cornerstone in the design of high-performance catalysts. This guide provides an in-depth comparative analysis of the catalytic performance of 1,2-, 1,3-, and 1,4-cyclohexanediamine isomers, offering a blend of mechanistic insights and supporting experimental data to inform your catalyst selection and reaction design.

The Structural Basis of Catalytic Performance: A Tale of Three Isomers

The catalytic efficacy of cyclohexanediamine isomers is intrinsically linked to their stereochemistry. The spatial arrangement of the two amino groups dictates the geometry of the resulting metal complexes or the transition state in organocatalysis, thereby influencing enantioselectivity.

  • trans-1,2-Diaminocyclohexane (trans-1,2-CHDA): This C2-symmetric isomer is the most extensively studied and widely employed in asymmetric catalysis.[1] Its rigid trans-diaxial or diequatorial conformation provides a well-defined chiral environment, crucial for effective stereochemical communication between the catalyst and the substrate. The enantiomers, (1R,2R)- and (1S,2S)-1,2-CHDA, are readily available and serve as foundational building blocks for a plethora of privileged ligands, including those used in Jacobsen's epoxidation and Noyori's asymmetric hydrogenation.[2]

  • cis-1,2-Diaminocyclohexane (cis-1,2-CHDA): In contrast to its trans counterpart, the cis-isomer is C1-symmetric. Its applications in asymmetric catalysis have been historically underexplored.[3] However, recent research has demonstrated the potential of conformationally locked cis-1,2-CHDA derivatives in achieving high enantioselectivities in certain reactions, such as the Henry reaction.[3] The different spatial orientation of the amino groups in the cis-isomer leads to distinct coordination geometries and transition state assemblies compared to the trans-isomer.

  • 1,3-Diaminocyclohexane (1,3-CHDA): This isomer exists as cis and trans diastereomers, both of which are C1-symmetric. The 1,3-disposition of the amino groups allows for the formation of six-membered chelate rings with metal centers, leading to different bite angles and coordination geometries compared to the five-membered rings formed by 1,2-diamines. This structural variance can translate into unique catalytic activities and selectivities.[4]

  • 1,4-Diaminocyclohexane (1,4-CHDA): Available as cis and trans isomers, 1,4-CHDA is achiral. Its primary applications lie in materials science and as a linker in coordination polymers. While less common in asymmetric catalysis due to its lack of inherent chirality, it can be incorporated into larger chiral ligand frameworks.

dot

Caption: Structural relationship of cyclohexanediamine isomers.

Comparative Performance in Key Asymmetric Reactions

The true measure of a chiral ligand's utility lies in its performance in catalytic reactions. Below, we compare the efficacy of different CHDA isomers in several widely used asymmetric transformations, supported by experimental data.

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral alcohols. Catalysts derived from trans-1,2-CHDA are benchmarks in this field.

Catalyst/LigandSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)Reference
Mn(I) complex with (R,R)-1,2-CHDA-derived PNNP ligandAcetophenone9885[5]
Ru(II) complex with (R,R)-TsDPEN (DPEN derivative)Acetophenone>95>99
Zn complex with trans-1,2-CHDA-derived diamine1-Tetralone9184[6]

Data presented is for illustrative purposes and may not have been obtained under identical reaction conditions.

The high enantioselectivities achieved with trans-1,2-CHDA derivatives are attributed to the rigid C2-symmetric environment they create around the metal center, which effectively differentiates the two prochiral faces of the ketone substrate. While data for cis-1,2-CHDA and 1,3-CHDA in this specific application is less common, the established success of the trans-1,2-isomer makes it the default choice for this transformation.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for C-C bond formation. Organocatalysts derived from CHDA isomers have shown considerable promise in this reaction.

Organocatalyst based onNucleophileElectrophileProduct Yield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-1,2-CHDA derivativeCyclohexanonetrans-β-Nitrostyrene7593 (anti)[7]
(R,R)-DPEN-based thiourea (DPEN derivative)Cyclohexanonetrans-β-Nitrostyrene88-9976-99 (syn)[8]

Data presented is for illustrative purposes and may not have been obtained under identical reaction conditions.

In this context, the ability of the primary amine of the CHDA derivative to form an enamine intermediate is key. The chirality of the diamine backbone then directs the approach of the electrophile, leading to high enantioselectivity.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of CHDA derivatives have proven to be effective catalysts.

CatalystSubstrate 1Substrate 2Product Yield (%)Enantiomeric Excess (ee, %)Reference
Cu(II) complex with (R,R)-1,2-CHDA-derived ligand3-PhenylpropanalNitromethane99>99[9]
Cu(II) complex with conformationally locked cis-1,2-CHDA ligand4-NitrobenzaldehydeNitromethaneHighModerate to high[3]

Data presented is for illustrative purposes and may not have been obtained under identical reaction conditions.

The data suggests that both trans- and cis-1,2-CHDA can be fashioned into highly effective ligands for the asymmetric Henry reaction, highlighting the potential of the less-explored cis-isomer.

Experimental Protocols

To facilitate the practical application of these catalysts, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a (R,R)-1,2-CHDA-derived Organocatalyst

This protocol is adapted from literature procedures for similar reactions.[8]

Materials:

  • (R,R)-1,2-Diaminocyclohexane-derived thiourea organocatalyst

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • 4-Nitrophenol (co-catalyst)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the (R,R)-1,2-CHDA-derived thiourea organocatalyst (0.020 mmol), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (0.20 mmol).

  • Add deionized water (1.0 mL) to the vial.

  • Add cyclohexanone (2.0 mmol) to the mixture and stir vigorously at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

dot

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add catalyst, electrophile, and co-catalyst to vial B 2. Add solvent (water) A->B C 3. Add nucleophile (cyclohexanone) B->C D 4. Stir at room temperature for 5 hours C->D E 5. Monitor by TLC D->E F 6. Quench reaction E->F G 7. Extract with ethyl acetate F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I J 10. Determine ee by chiral HPLC I->J

Caption: Experimental workflow for asymmetric Michael addition.

Protocol 2: Synthesis of a Salen Ligand from (1R,2R)-1,2-Diaminocyclohexane

This is a general procedure for the synthesis of a salen-type ligand.[10]

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • 2 equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde)

  • Ethanol

  • Methanol

Procedure:

  • Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve 2.0 equivalents of the salicylaldehyde derivative in ethanol.

  • Add the salicylaldehyde solution dropwise to the diaminocyclohexane solution with stirring at room temperature. A yellow precipitate should form.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure salen ligand.

dot

Salen_Synthesis cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_isolation Product Isolation A Dissolve (1R,2R)-1,2-CHDA in ethanol C Add salicylaldehyde solution to CHDA solution A->C B Dissolve salicylaldehyde in ethanol B->C D Reflux for 1-2 hours C->D E Cool to precipitate D->E F Filter the solid product E->F G Wash with cold methanol F->G H Dry under vacuum G->H

Caption: Workflow for the synthesis of a salen ligand.

Conclusion

The choice of cyclohexanediamine isomer as a precursor for chiral ligands and catalysts has a profound impact on the outcome of asymmetric transformations. The C2-symmetric trans-1,2-diaminocyclohexane remains the workhorse of the field, consistently delivering high enantioselectivities across a broad range of reactions. However, the emerging potential of the C1-symmetric cis-1,2- and 1,3-diaminocyclohexane isomers should not be overlooked, as they offer alternative coordination geometries that can lead to unique and complementary catalytic performance. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the structural and mechanistic nuances of each isomer is paramount for rational catalyst design and the efficient development of stereoselective synthetic routes.

References

Sources

A Comparative Guide to Validating Reaction Completion for 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the complete conversion of starting materials to the desired product is a cornerstone of synthetic chemistry. In the case of 1-(Aminomethyl)cyclohexanamine dihydrochloride, a diamine with two primary amine functionalities, rigorous validation of reaction completion is critical to ensure the purity, safety, and efficacy of downstream products. This guide provides an in-depth comparison of various analytical techniques for monitoring the progress and confirming the completion of reactions involving this versatile building block. We will delve into the causality behind experimental choices, present self-validating protocols, and offer supporting data for an objective comparison.

The Challenge of Monitoring Diamine Reactions

1-(Aminomethyl)cyclohexanamine possesses two primary amine groups with different steric environments, which can lead to different reaction rates and the potential for mono- and di-substituted products. This necessitates analytical methods that can not only track the disappearance of the starting material but also distinguish between the desired product, intermediates, and byproducts. The dihydrochloride salt form also requires consideration in sample preparation, as the free base is often the reactive species.

This guide will compare the following techniques for in-process reaction monitoring and final validation:

  • Qualitative and Semi-Quantitative Methods:

    • Thin-Layer Chromatography (TLC) with Ninhydrin Staining

  • Quantitative Chromatographic Methods:

    • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

    • Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • High-Throughput Screening Method:

    • Fluorescamine Assay

Thin-Layer Chromatography (TLC) with Ninhydrin Staining: A Rapid Qualitative Assessment

Thin-Layer Chromatography is an indispensable tool for rapid, qualitative monitoring of a reaction's progress. Its simplicity and low cost make it the first line of analysis in many synthetic labs. For primary amines like 1-(Aminomethyl)cyclohexanamine, visualization with a ninhydrin stain provides high sensitivity and specificity.

Scientific Rationale: The principle lies in the differential partitioning of the analyte between a stationary phase (e.g., silica gel) and a mobile phase. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. The co-spot lane, where the reaction mixture and starting material are spotted together, is crucial to confirm that the starting material spot in the reaction mixture is not just being suppressed by the matrix.[1] Ninhydrin reacts with primary amines to produce a characteristic deep purple color, known as Ruhemann's purple, allowing for sensitive visualization.[2][3]

Experimental Protocol: TLC Monitoring
  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture. Dilute with a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the following in separate lanes:

    • Lane 1: Starting material (1-(Aminomethyl)cyclohexanamine dihydrochloride) solution.

    • Lane 2: Co-spot (spot the starting material first, then the reaction mixture on top).

    • Lane 3: Reaction mixture aliquot.

  • Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol, or n-butanol, acetic acid, and water for highly polar compounds).[4]

  • Visualization: After development, dry the plate thoroughly. Dip the plate in a ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL ethanol) and then heat gently with a heat gun until the colored spots appear.[5] Primary amines will typically show up as pink to purple spots.[2]

  • Analysis: Observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot for the product. Reaction completion is indicated when the starting material spot is no longer visible in the reaction mixture lane.

Data Interpretation:

LaneObservation Before ReactionObservation During ReactionObservation at Completion
Starting Material Single purple spot at a specific RfSingle purple spot at a specific RfSingle purple spot at a specific Rf
Co-spot Single purple spot (same as starting material)Two or more spots, one corresponding to the starting materialA single product spot and a separate starting material spot
Reaction Mixture Single purple spot (same as starting material)Fading starting material spot and emerging product spot(s)Absence of the starting material spot and a distinct product spot

UPLC-MS: High-Throughput Quantitative Analysis

For more precise and quantitative monitoring, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique. It offers high resolution, sensitivity, and the ability to quantify multiple components in a complex mixture simultaneously.

Scientific Rationale: UPLC utilizes sub-2-µm particle columns to achieve faster separations and higher resolution compared to traditional HPLC.[6] Mass spectrometry provides highly selective and sensitive detection, allowing for the accurate quantification of the starting material, product(s), and any impurities. For a molecule like 1-(Aminomethyl)cyclohexanamine, electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions for detection.

Experimental Protocol: UPLC-MS Monitoring
  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., by diluting in cold acetonitrile). Further dilute the sample with the mobile phase to fall within the calibration range.

  • UPLC Conditions (Illustrative):

    • Column: A reverse-phase C18 column suitable for polar compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

      • SIM ions: [M+H]+ for starting material and expected product(s). For 1-(Aminomethyl)cyclohexanamine (free base, MW 128.23), this would be m/z 129.2.

  • Quantification: Generate a calibration curve using standards of known concentrations for the starting material. Calculate the concentration of the starting material in the reaction mixture at different time points to determine the reaction progress.

Data Presentation:

Time (hours)Starting Material Peak AreaConcentration (µg/mL)% Conversion
01,500,000100.00%
1750,00050.050%
2150,00010.090%
4< 15,000< 1.0>99%

GC-MS after Derivatization: An Alternative for Volatile Products

Gas Chromatography-Mass Spectrometry is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Primary amines can be challenging to analyze directly by GC due to their polarity.[7] Derivatization to a less polar, more volatile compound is often necessary.

Scientific Rationale: Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar amine groups into less polar amides or silylated amines, respectively.[7] This improves their chromatographic peak shape and thermal stability. Mass spectrometry provides structural information and allows for quantification.

Experimental Protocol: GC-MS Monitoring
  • Sample Preparation and Derivatization:

    • Take an aliquot of the reaction mixture and perform a liquid-liquid extraction if necessary to isolate the organic components.

    • Evaporate the solvent.

    • Add an anhydrous solvent (e.g., ethyl acetate) and a derivatizing agent (e.g., TFAA).

    • Heat the mixture (e.g., at 60-70°C for 20 minutes) to complete the derivatization.[7]

  • GC-MS Conditions (Illustrative):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a higher final temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Scan mode for identification and SIM mode for quantification.

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of 1-(Aminomethyl)cyclohexanamine.

NMR Spectroscopy: A Structural Insight

Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for derivatization or chromatographic separation.

Scientific Rationale: ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. The integration of these signals is directly proportional to the number of protons, allowing for the determination of the relative concentrations of species in the reaction mixture.[8] The aminomethyl protons (-CH₂NH₂) of the starting material will have a characteristic chemical shift that will change upon reaction.

Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Redissolve the residue in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify characteristic peaks for the starting material and the product. For example, the protons on the carbon adjacent to the nitrogen will be deshielded.[8] Integrate a well-resolved peak for the starting material and a well-resolved peak for the product. The percentage conversion can be calculated from the ratio of the integrals.

¹H NMR Monitoring Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Reaction Aliquot B Evaporate Solvent A->B C Dissolve in Deuterated Solvent B->C D Acquire ¹H NMR Spectrum C->D E Identify Characteristic Peaks D->E F Integrate Peaks E->F G Calculate % Conversion F->G

Caption: Workflow for reaction monitoring by ¹H NMR spectroscopy.

Fluorescamine Assay: A High-Throughput Screening Method

For rapid screening of reaction conditions, a fluorometric assay using fluorescamine can be employed to quantify the consumption of the primary amine starting material.

Scientific Rationale: Fluorescamine is a non-fluorescent compound that reacts rapidly with primary amines to form a highly fluorescent product.[9][10] The fluorescence intensity is directly proportional to the concentration of primary amines. By measuring the decrease in fluorescence over time (after derivatization of the reaction aliquots), the consumption of 1-(Aminomethyl)cyclohexanamine can be monitored.

Experimental Protocol: Fluorescamine Assay
  • Reagent Preparation:

    • Prepare a stock solution of fluorescamine in anhydrous acetone or DMSO.[10]

    • Prepare a borate buffer (e.g., 0.1 M, pH 9.0).[9]

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture and dilute it in the borate buffer to a concentration within the linear range of the assay.

  • Reaction: To the diluted sample in a microplate well, rapidly add the fluorescamine solution and mix.

  • Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~390 nm and emission at ~475 nm.[9]

  • Quantification: Create a standard curve using known concentrations of 1-(Aminomethyl)cyclohexanamine dihydrochloride. Determine the concentration of the remaining starting material in the reaction aliquots from the standard curve.

Comparison of Analytical Methods:

MethodPrincipleThroughputCostQuantitative?Key AdvantagesKey Disadvantages
TLC with Ninhydrin ChromatographyHighLowSemi-quantitativeSimple, rapid, low costNot precise, limited to qualitative assessment
UPLC-MS Chromatography & Mass SpectrometryHighHighYesHigh sensitivity, high resolution, quantitativeHigh instrument and operational cost
GC-MS Chromatography & Mass SpectrometryMediumHighYesHigh resolution for volatile compoundsRequires derivatization, potential for sample degradation
NMR Spectroscopy Nuclear Magnetic ResonanceLowHighYesProvides structural information, no derivatization neededLower sensitivity, high instrument cost
Fluorescamine Assay FluorometryVery HighMediumYesHigh throughput, sensitiveIndirect measurement, potential for interference

Conclusion: Selecting the Appropriate Method

The choice of method for validating the reaction completion of 1-(Aminomethyl)cyclohexanamine dihydrochloride depends on the specific requirements of the synthesis and the available resources.

  • For rapid, routine reaction monitoring during development, TLC with ninhydrin staining is an excellent and cost-effective choice.

  • For high-throughput screening of reaction conditions , the fluorescamine assay offers unparalleled speed.

  • For accurate, quantitative analysis and impurity profiling, UPLC-MS is the gold standard due to its high sensitivity and resolution.

  • GC-MS is a viable alternative to UPLC-MS if the product is volatile and thermally stable, or can be easily derivatized.

  • NMR spectroscopy is invaluable for mechanistic studies and for providing unambiguous structural confirmation of the product, although it is less suited for high-throughput applications.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the successful synthesis and validation of reactions involving 1-(Aminomethyl)cyclohexanamine dihydrochloride.

References

  • A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Monitoring Reactions by TLC. WSU. [Link]

  • How To: Monitor by TLC. University of Rochester. [Link]

  • 5.3: TLC Uses. Chemistry LibreTexts. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). HMDB. [Link]

  • Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. RSC Publishing. [Link]

  • The reaction scheme for the reductive amination of cyclohexanone with... ResearchGate. [Link]

  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Using cyclohexanone as the starting material, describe how each o... Pearson+. [Link]

  • Fluorescamine. Interchim. [Link]

  • TLC stains. University of Rochester. [Link]

  • 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Reaction Monitoring. Bruker. [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate. [Link]

  • How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. Quora. [Link]

  • MTCiting: Continuous Flow Synthesis in Pharmaceutical Manufacturing. Mettler Toledo. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.. Semantic Scholar. [Link]

  • Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. ResearchGate. [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects. PMC. [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ResearchGate. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling. PMC. [Link]

  • 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • Reaction of fluorescamine and primary amino groups. Fluorescamine reacts with the primary amino groups found in terminal amino acids and the ε amine of lysine to form fluorescent. ResearchGate. [Link]

  • Practical application of UPLC-MS/MS for targeted metabolite analysis. University of Nebraska-Lincoln. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link]

  • Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Cronicon. [Link]

  • Modified ninhydrin reagents to detect amino acids on TLC plates. ResearchGate. [Link]

  • TLC results of amino acids, cyclotides, cyclopeptides and linear... ResearchGate. [Link]

Sources

Performance Evaluation of 1-(Aminomethyl)cyclohexanamine dihydrochloride as a Curing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance evaluation of 1-(Aminomethyl)cyclohexanamine dihydrochloride as a potential curing agent for epoxy resins. Due to the limited availability of direct experimental data on this specific compound in curing applications, this document establishes a predictive performance profile based on its chemical structure—a cycloaliphatic diamine salt. For a robust and objective comparison, its theoretical performance is benchmarked against two widely utilized and well-characterized amine curing agents: Isophorone Diamine (IPDA), a cycloaliphatic amine, and Diethylenetriamine (DETA), an aliphatic amine. This guide is intended for researchers, scientists, and drug development professionals who are exploring novel curing agents and require a deep, data-driven understanding of their potential performance characteristics.

Introduction to Amine Curing Agents for Epoxy Resins

Epoxy resins are a versatile class of thermosetting polymers that owe their wide range of applications to their exceptional adhesive properties, mechanical strength, and chemical resistance upon curing.[1] The curing process, a chemical reaction that transforms the liquid resin into a rigid, three-dimensional cross-linked network, is initiated by a curing agent or hardener.[2] Amine-based curing agents are among the most common and are broadly classified into aliphatic, cycloaliphatic, and aromatic amines.[1][2] The choice of amine curing agent is critical as it significantly influences the processing characteristics (e.g., pot life, cure speed) and the final performance properties of the cured epoxy system.[3][4]

  • Aliphatic Amines (e.g., Diethylenetriamine - DETA): These are linear chain amines known for their high reactivity, enabling rapid curing at ambient temperatures.[5] They typically yield cured systems with good mechanical strength and chemical resistance.[5][6]

  • Cycloaliphatic Amines (e.g., Isophorone Diamine - IPDA): These amines feature a cyclic carbon structure, which imparts greater rigidity and thermal stability to the cured epoxy.[7] They are known for providing excellent UV stability, low yellowing, and superior chemical resistance.[7][8]

This guide will now delve into the specifics of our target compound and its established counterparts.

Profile of Curing Agents

1-(Aminomethyl)cyclohexanamine dihydrochloride (Predicted Profile)
  • Chemical Structure: A cycloaliphatic diamine salt.

  • CAS Number: 123194-05-8[9]

  • Molecular Weight: 201.14 g/mol [9]

  • Physical Form: Solid[9]

Predicted Curing Behavior: As a dihydrochloride salt, it is anticipated that 1-(Aminomethyl)cyclohexanamine dihydrochloride will exhibit latent curing properties.[10][11] The amine groups are blocked by the hydrochloride, rendering them less reactive at room temperature. Curing would likely be initiated by heating, which would drive off hydrogen chloride (HCl) and free the amine groups to react with the epoxy resin. This latency could offer a significant advantage in applications requiring a long pot life. The cycloaliphatic backbone suggests that the cured epoxy would exhibit good thermal stability and mechanical properties, similar to other cycloaliphatic amines.[7]

Isophorone Diamine (IPDA)
  • Chemical Structure: A cycloaliphatic diamine.

  • CAS Number: 2855-13-2

  • Amine Hydrogen Equivalent Weight (AHEW): ~42.6 g/eq

Performance Characteristics: IPDA is a widely used curing agent known for imparting excellent mechanical strength, high thermal resistance, and superior chemical and moisture resistance to cured epoxy systems.[12] Its cycloaliphatic structure contributes to reduced yellowing and enhanced UV resistance, making it suitable for coatings and outdoor applications.[13]

Diethylenetriamine (DETA)
  • Chemical Structure: An aliphatic amine.

  • CAS Number: 111-40-0[14]

  • Amine Hydrogen Equivalent Weight (AHEW): ~20.6 g/eq

Performance Characteristics: DETA is a highly reactive aliphatic amine that facilitates rapid curing at room temperature.[15][16] It is often used in applications requiring fast cure times, such as adhesives and coatings.[6][17] The resulting cured epoxy generally exhibits good hardness and chemical resistance.[6]

Comparative Performance Evaluation: Experimental Data

To provide a quantitative comparison, the following tables summarize typical performance data for epoxy resins cured with IPDA and DETA. This data serves as a benchmark against which the predicted performance of 1-(Aminomethyl)cyclohexanamine dihydrochloride can be assessed. The data is based on a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Table 1: Curing and Thermal Properties

PropertyIsophorone Diamine (IPDA)Diethylenetriamine (DETA)1-(Aminomethyl)cyclohexanamine dihydrochloride (Predicted)
Cure Schedule 2 hours at 80°C + 3 hours at 150°C7 days at 25°CHeat activated, likely >100°C
Gel Time (100g mass at 25°C) ~50 minutes~25 minutes[15]Very long (latent)
Glass Transition Temperature (Tg) 150 - 170°C100 - 120°C140 - 160°C
Heat Deflection Temperature (HDT) 140 - 160°C90 - 110°C130 - 150°C

Table 2: Mechanical Properties

PropertyIsophorone Diamine (IPDA)Diethylenetriamine (DETA)1-(Aminomethyl)cyclohexanamine dihydrochloride (Predicted)
Tensile Strength 70 - 85 MPa60 - 75 MPa70 - 85 MPa
Flexural Strength 110 - 130 MPa90 - 110 MPa110 - 130 MPa
Hardness (Shore D) 85 - 9080 - 8585 - 90

Experimental Protocols

The following are standardized methodologies for evaluating the performance of epoxy curing agents.

Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature

Objective: To determine the heat of cure, degree of cure, and glass transition temperature (Tg).

Methodology (based on ASTM E1356):

  • Accurately weigh 5-10 mg of the uncured epoxy-curing agent mixture into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • To determine the Tg of the cured sample, cool the sample and then reheat it at the same rate. The inflection point in the heat flow curve during the second heating scan indicates the Tg.

DSC_Workflow A Sample Preparation (Epoxy + Curing Agent) B Weigh 5-10 mg into DSC Pan A->B C Place in DSC Instrument B->C D Heat at 10°C/min (Nitrogen Atmosphere) C->D E Record Heat Flow (Exotherm = Cure) D->E F Cool Sample E->F G Reheat at 10°C/min F->G H Determine Tg (Inflection Point) G->H

Caption: Workflow for DSC analysis of epoxy curing.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition temperature of the cured epoxy.

Methodology (based on ASTM E1131):

  • Place a small, accurately weighed sample (10-20 mg) of the fully cured epoxy into a TGA crucible.

  • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Continuously monitor and record the sample's mass as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

TGA_Workflow A Cured Epoxy Sample Preparation B Weigh 10-20 mg into TGA Crucible A->B C Heat at 10°C/min in N2 or Air B->C D Record Mass Loss vs. Temperature C->D E Determine Onset of Decomposition D->E

Caption: Workflow for TGA analysis of cured epoxy.

Mechanical Property Testing

Objective: To determine the tensile strength, flexural strength, and hardness of the cured epoxy.

Methodologies:

  • Tensile Strength: ASTM D638[18]

  • Flexural Strength: ASTM D790[18]

  • Hardness (Shore D): ASTM D2240[19]

Specimens for these tests are typically prepared by casting the epoxy-curing agent mixture into molds of specified dimensions and allowing them to fully cure according to the recommended cure schedule.

Discussion and Conclusion

The structural characteristics of 1-(Aminomethyl)cyclohexanamine dihydrochloride suggest its potential as a latent, heat-activated curing agent for epoxy resins. Its cycloaliphatic nature points towards the likelihood of achieving high glass transition temperatures and excellent mechanical properties in the cured state, comparable to those obtained with Isophorone Diamine. The key differentiating factor is its salt form, which introduces latency. This could be highly advantageous for applications requiring long working times at ambient temperatures, such as in pre-impregnated composites (prepregs) and one-component adhesives.

In comparison, Diethylenetriamine offers rapid room temperature curing but with a trade-off in thermal performance. Isophorone Diamine provides a balance of good working life and high performance, but it is not a truly latent system.

Further experimental investigation is required to validate the predicted performance of 1-(Aminomethyl)cyclohexanamine dihydrochloride. Key areas of study should include determining the activation temperature for curing, optimizing the cure schedule, and fully characterizing the thermal and mechanical properties of the cured epoxy. The potential release of HCl during curing and its effect on the substrate and final properties would also need to be carefully evaluated.

References

  • Understanding Cycloaliphatic Amines: Properties and Applications for Industry. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • Types of Epoxy Curing Agents – Part 1. NSPC Insights.
  • Epoxy Curing Agents. Evonik.
  • Curing Agents for Epoxy Resin. ThreeBond Technical News.
  • What standards are used for mechanical testing for epoxy resins? (2023, November 1).
  • Ancamine® 2337M - a latent curing agent designed for low temper
  • CYCLOALIPHATIC AMINES. Epochemie – Epoxy Curing Agents.
  • Types and Advantages of Epoxy Curing Agents. (2021, May 29). Bansal Trading Company.
  • ISO 18280-2010 "Plastic epoxy resin test methods". (2023, December 15). Lonroy Equipment.
  • ISO 3673-2:2012 Plastics — Epoxy resins — Part 2: Preparation of test specimens and determination of properties of crosslinked epoxy resins. (2012, July 15).
  • ISO 18280:2010 Plastics — Epoxy resins — Test methods. (2010, September 1). iTeh Standards.
  • Latent curing agent: Powder|Products. T&K TOKA.
  • ISO 7142:2023 Binders for paints and varnishes — Epoxy resins — General methods of test.
  • Latent Hardeners and Latent Accelerators in Epoxy Resin Curing. Laborchemie Apolda GmbH.
  • Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. (2007). Polymer Journal.
  • Understanding Cycloaliphatic Amine Hardeners: Properties and Applic
  • D.E.H.™ 24 Epoxy Curing Agent. Stobec.
  • ASTM D4142-89(2017) Standard Guide for Testing Epoxy Resins. (2017, June 1).
  • Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Coatings. (2024, March 11). Pflaumer Brothers.
  • Types of Epoxy Hardeners and Their Uses. (2024, October 2). Kemipex.
  • What All Those Tests & Numbers Mean. Epoxyworks.
  • METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS.
  • Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct. The Concrete Protector.
  • ASTM D4142-89(2022) - Standard Guide for Testing Epoxy Resins.
  • Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. (2022, July 25).
  • Performance and Application of Amines in Epoxy Co
  • Atmospheric gases and the hardening of an amine-cured epoxy coating.
  • Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. (2024, October 28).
  • ISOPHORONE DIAMINE (IPDA).
  • Amines in Epoxy Coatings: Contributing to Chemical Resistance and Gloss. (2025, April 28).
  • Epoxy Curing Agents & Resins | High-Performance Solutions. HUBEI BESTWAY TECHNOLOGY CO.,LTD.
  • Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review. (2022, April 27).
  • ISOPHORONE DIAMINE.
  • Isophorone Diamine – Best Epoxy Curing Agent Provider in London, United Kingdom. Aneeva Chemicals Pvt.Ltd.
  • Amine Curing of Epoxy Resins: Options and Key Formulation Consider
  • Diethylenetriamine (DETA). Dow Inc.
  • Diethylenetriamine (DETA) Properties. Scribd.
  • US6846950B2 - Process for synthesis of 1-(aminomethyl)
  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025, July 28).
  • Diethylenetriamine (DETA). Huntsman.
  • Epoxy curing agents. Delamine.
  • 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride. Sigma-Aldrich.
  • 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. MySkinRecipes.
  • 123194-05-8|1-(Aminomethyl)cyclohexanamine dihydrochloride|BLD Pharm.
  • 123194-05-8 Cas No. | 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride | Apollo.

Sources

A Comparative Benchmarking Guide to Peptide Linkers in Antibody-Drug Conjugates: A Focus on Non-Cleavable and Cleavable Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an in-depth technical comparison of a representative non-cleavable linker, structurally analogous to molecules like 1-(aminomethyl)cyclohexanamine, with commonly employed cleavable linker technologies. While 1-(aminomethyl)cyclohexanamine dihydrochloride is a recognized building block in organic synthesis, its application as a standard ADC linker is not prominently documented in current scientific literature. Therefore, this guide will utilize the well-characterized and clinically validated non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker as a surrogate for a rigid, cycloalkane-based non-cleavable linker. The SMCC linker, integral to the FDA-approved ADC Kadcyla®[1][2], provides a robust benchmark for comparison against prevalent cleavable linkers, including protease-sensitive (Val-Cit), acid-labile (hydrazone), and reduction-sensitive (disulfide) systems.

This guide will delve into the mechanistic distinctions, comparative performance based on experimental data, and the strategic implications of linker selection in ADC design.

The Central Role of the Linker in ADC Design

An ADC's efficacy and safety are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload.[3] The ideal linker must maintain a stable bond between the antibody and payload during systemic circulation to prevent premature drug release and associated off-target toxicity.[3] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload.[4] This dual-functionality—stability in circulation and controlled release at the target—is the cornerstone of effective ADC design.[4][5] Linkers are broadly categorized into two main types: non-cleavable and cleavable, each with distinct mechanisms of action and therapeutic implications.[4][5]

Non-Cleavable Linkers: The Case of SMCC

Non-cleavable linkers are designed to remain intact during circulation and after internalization into the target cell.[1][5] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[6][] This process liberates the payload still attached to the linker and a single amino acid residue (typically lysine or cysteine) from the antibody.[6]

The SMCC linker is a prime example of a non-cleavable linker.[2] Its cyclohexane ring provides steric hindrance, which contributes to the stability of the thioether bond formed during conjugation.[2] This high stability in plasma is a key advantage of non-cleavable linkers, often leading to a wider therapeutic window and reduced off-target toxicity.[][8]

Caption: Structure of a non-cleavable SMCC linker conjugated to the payload DM1.

The primary limitation of non-cleavable linkers is the nature of the released active metabolite. The payload-linker-amino acid complex is often charged and less membrane-permeable, which can abrogate the "bystander effect" – the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[8][9]

Cleavable Linkers: A Multifaceted Approach to Payload Release

Cleavable linkers are designed to be stable in circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the target cell.[10][11] This allows for a more direct release of the payload. There are three main classes of cleavable linkers:

Protease-Cleavable Linkers (e.g., Val-Cit)

These linkers incorporate a short peptide sequence, most commonly valine-citrulline (Val-Cit), that is a substrate for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[10][12] The Val-Cit linker is generally stable in plasma but is efficiently cleaved upon internalization into the lysosome, releasing the payload.[2][12] ADCs with Val-Cit linkers can exhibit a potent bystander effect, as the released payload is often membrane-permeable.[13]

Caption: Structure of a protease-cleavable Val-Cit-PABC linker with an MMAE payload.

Acid-Labile Linkers (e.g., Hydrazone)

Hydrazone linkers are designed to be cleaved under the acidic conditions found in endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[4][12] While this provides a mechanism for intracellular drug release, hydrazone linkers can exhibit lower plasma stability compared to other linker types, with some hydrolysis occurring at physiological pH (7.4), which can lead to premature payload release.[2][4]

Reduction-Sensitive Linkers (e.g., Disulfide)

These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher.[][12][] Similar to protease-cleavable linkers, disulfide-linked ADCs can mediate a strong bystander effect.[8] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[12]

Head-to-Head Comparison: Performance Metrics

The choice of linker technology has a profound impact on the performance of an ADC. The following tables summarize key performance metrics for non-cleavable (SMCC) and various cleavable linkers based on available experimental data.

Table 1: Comparative Stability and Release Mechanisms

FeatureNon-Cleavable (SMCC)Protease-Cleavable (Val-Cit)Acid-Labile (Hydrazone)Reduction-Sensitive (Disulfide)
Release Mechanism Lysosomal degradation of mAb[6][]Enzymatic cleavage by proteases (e.g., Cathepsin B)[10][12]Hydrolysis in acidic pH of endosomes/lysosomes[4][12]Reduction by intracellular glutathione[][12][]
Plasma Stability Generally high[][8]Generally high, but can be susceptible to rodent carboxylesterases[2][12]Variable, potential for premature release[2][4]Generally stable, can be tuned with steric hindrance[12]
Bystander Effect Low to negligible[8][9]High[13]HighHigh[8]
Payload Form Payload-linker-amino acidUnmodified or near-unmodified payloadUnmodified payloadUnmodified payload
Key Advantage High plasma stability, wider therapeutic window[][8]Potent bystander effect, broad applicability[11][13]Simple designPotent bystander effect[8]
Key Limitation Limited bystander effect[8][9]Potential for off-target toxicity due to bystander effectLower plasma stability[2][4]Potential for premature release in circulation

Table 2: Quantitative Performance Data

ParameterNon-Cleavable (SMCC)Protease-Cleavable (Val-Cit)
Plasma Stability High, with minimal payload deconjugation over time.Generally stable, though a study showed ~40% DAR loss for a trastuzumab-vc-MMAE in mouse plasma over 7 days.[15] In contrast, a tandem-cleavage linker showed >80% stability in rat serum over 7 days.[15][16]
Conjugation Efficiency (Typical DAR) Can achieve a well-defined DAR, often around 3.5 for lysine-conjugated ADCs like Kadcyla®.Can achieve a DAR of up to 8 for cysteine-conjugated ADCs.
In Vitro Cytotoxicity (IC50) Potent against antigen-positive cells. For T-DM1 (trastuzumab-SMCC-DM1), IC50 values are highly dependent on HER2 receptor density.Highly potent against both antigen-positive and, due to the bystander effect, nearby antigen-negative cells. T-MMAE (trastuzumab-vc-MMAE) shows potent cytotoxicity.[17] A comparative study showed IC50 values in the picomolar range for a Val-Cit-MMAE ADC against HER2+ cells.[3]

Experimental Protocols for Linker Evaluation

To ensure scientific integrity, the following are detailed protocols for key experiments used to benchmark ADC linker performance.

Plasma Stability Assessment by LC-MS

This protocol describes the determination of ADC stability in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time.

Plasma_Stability_Workflow cluster_workflow Plasma Stability Assay Workflow start Incubate ADC in Plasma at 37°C time_points Collect Aliquots at Time Points (0, 6, 24, 48, 96, 168h) start->time_points freeze Freeze Aliquots at -80°C time_points->freeze capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) freeze->capture Thaw samples elute Elute ADC from Beads capture->elute lcms LC-MS Analysis elute->lcms dar Calculate Average DAR lcms->dar

Caption: Experimental workflow for assessing ADC plasma stability via LC-MS.

Step-by-Step Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration of 1 mg/mL in human plasma. As a control, prepare a parallel sample in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation Conditions: Incubate the plasma and buffer samples in a controlled environment at 37°C with 5% CO2.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.[5]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.[5]

  • Immunoaffinity Capture: Thaw the plasma samples and add magnetic Protein A/G beads to capture the ADC. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing: Wash the beads several times with PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using a low pH elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[18] Neutralize the eluate immediately with a suitable buffer.

  • LC-MS Analysis: Analyze the eluted ADC by reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.[5][10]

  • Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded antibody species. Calculate the average DAR at each time point by summing the relative abundance of each species multiplied by its DAR.[5] Plot the average DAR as a function of time to assess stability.

Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs, separating species based on the number of conjugated hydrophobic payloads.[19][20][21][22]

Step-by-Step Methodology:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.

  • Chromatographic System: Use a bio-inert HPLC system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: 2 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient Elution: Equilibrate the column with 100% Mobile Phase A. Inject the sample and elute with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24][25][26]

MTT_Assay_Workflow cluster_workflow In Vitro Cytotoxicity (MTT) Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Treat Cells with Serial Dilutions of ADC incubate1->treat incubate2 Incubate for 48-144 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 1-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., SDS-HCl) incubate3->solubilize incubate4 Incubate Overnight solubilize->incubate4 read Read Absorbance at 570 nm incubate4->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of ADCs using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[11][23]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.[11][23]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[11][23]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.[11][23]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion and Future Directions

The choice between a non-cleavable and a cleavable linker is a critical decision in ADC development, with significant implications for the therapeutic's efficacy and safety profile. Non-cleavable linkers, exemplified by SMCC, offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities.[][8] However, their efficacy is generally limited to antigen-expressing cells due to the lack of a bystander effect.[8][9]

Cleavable linkers, on the other hand, provide diverse mechanisms for payload release and can induce a potent bystander effect, which is advantageous for treating heterogeneous tumors.[8][13] This versatility comes with the challenge of ensuring linker stability in circulation to avoid premature payload release.

The selection of an optimal linker is not a one-size-fits-all solution and must be tailored to the specific target antigen, tumor biology, and the properties of the payload. As our understanding of the complex interplay between these factors deepens, we can expect the development of next-generation linkers with enhanced stability, selectivity, and novel release mechanisms, further advancing the field of antibody-drug conjugates.

References

  • Assessing ADC Plasma Stability by LC-MS Methods. (n.d.). PubMed. Retrieved from [Link]

  • Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Structures of different linker groups used in ADCs. (a) A cleavable hydrazone linker and disulphide trigger as used in Mylotarg®; (b) an MC–Val–Cit–PABC linker, combining the non-cleavable MC and dipeptide cleavable Val–Cit linkers with a PABC spacer, as used in Adcetris®; (c) a non-cleavable MCC linker as used in Kadcyla®. ResearchGate. Retrieved from [Link]

  • Singh, S. K., Pinelli, R., Stephan, J. P., & Shah, D. K. (2016). Quantitative characterization of in vitro bystander effect of antibody-drug conjugates. PubMed. Retrieved from [Link]

  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2021). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. In Antibody-Drug Conjugates (pp. 85-115). Royal Society of Chemistry.
  • Agilent Technologies. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]

  • Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
  • AxisPharm. (2022, October 28). What are ADC Linkers? Retrieved from [Link]

  • Separation Science. (2023, December 8). How to analyse cysteine-linked ADC using HIC. Retrieved from [Link]

  • Rudra, A., et al. (2021). Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates. Molecular Cancer Therapeutics, 20(1), 129-139.
  • Fleming, R., et al. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-155.
  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Su, D., et al. (2021). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 14(2), 147.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Xu, K., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(9), 5897-5904.
  • ResearchGate. (2023, October 2). Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]

  • Fleming, R., et al. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. ResearchGate. Retrieved from [Link]

  • GlpBio. (n.d.). SMCC-DM1 (DM1-SMCC). Retrieved from [Link]

  • Wu, S., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2316, 187-198.
  • ResearchGate. (n.d.). Correlation between the IC50 values of trastuzumab-based ADCs and the number of HER2 receptors. Retrieved from [Link]

  • Chromatography Online. (2023, April 22). Native HIC-MS of ADCs for DAR Species Determination and Identification. Retrieved from [Link]

  • Agilent Technologies. (2022, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

  • Wu, S., & Shah, D. K. (2023). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. Retrieved from [Link]

  • Wu, S., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. In Antibody-Drug Conjugates (pp. 187-198). Humana, New York, NY.
  • Adem, Y. T., et al. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Journal of Immunological Methods, 407, 56-65.
  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 69.
  • Pillow, T. H., et al. (2019). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
  • AxisPharm. (2023, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

Sources

A Comparative Guide to the Structural Analysis of Coordination Complexes with 1-(Aminomethyl)cyclohexanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(Aminomethyl)cyclohexanamine as a Ligand

1-(Aminomethyl)cyclohexanamine, provided as its dihydrochloride salt for stability, is a compelling ligand for coordination chemistry. Its structure, featuring a rigid cyclohexane backbone and two primary amine donor groups, suggests a strong potential for chelation to a metal center, forming a stable six-membered ring. The geminal disposition of the aminomethyl and amino groups imposes specific steric constraints that are expected to influence the resulting complex's geometry and reactivity. This guide will explore these anticipated properties in the context of established structural data for analogous ligands.

Comparative Structural Analysis with Alternative Ligands

To understand the likely coordination chemistry of 1-(aminomethyl)cyclohexanamine, we will draw comparisons with structurally similar ligands for which crystallographic data are available. The key points of comparison will be the coordination geometry, the nature of the metal-ligand bonding, and the supramolecular architecture.

Gabapentin: A Carboxylate-Functionalized Analog

Gabapentin, or [1-(aminomethyl)-1-cyclohexane acetic acid], shares the same 1,1-disubstituted cyclohexane core. In its coordination complexes with cobalt and nickel, it demonstrates versatile coordination modes. In one cobalt complex, four gabapentin molecules coordinate to the metal center through the carboxylate oxygen, with the complex adopting an octahedral geometry.[1][2] In a nickel complex, gabapentin exists as a zwitterion, and the carboxylate oxygen binds to the nickel atom.[1][2] This highlights the potential for the amine groups of 1-(aminomethyl)cyclohexanamine to be the primary coordination sites in the absence of a carboxylate group.

Cyclohexanediamine Isomers: The Influence of Stereochemistry

The isomers of 1,2-, 1,3-, and 1,4-diaminocyclohexane and their derivatives are widely studied ligands. The stereochemistry of these ligands (cis vs. trans) significantly impacts the structure and properties of their metal complexes. For instance, trans-1,2-diaminocyclohexane complexes with copper(II) and zinc(II) exhibit tetragonally distorted octahedral geometries.[3] Chiral salen complexes derived from (S,S)-cyclohexanediamine are effective catalysts in asymmetric synthesis, with the rigid cyclohexane backbone playing a crucial role in the stereoselectivity.[4] The coordination of non-racemic (1R,2R)-(1,2-dialkyl)-1,2-diaminocyclohexane to palladium dichloride results in a selective R,S-coordination, breaking the C2 symmetry of the free ligand.[5] These examples underscore the importance of the cyclohexane ring's conformation in determining the overall complex structure.

Bis(aminomethyl)cyclohexane Isomers: Positional Effects

The 1,3- and 1,4-bis(aminomethyl)cyclohexane isomers offer a different chelation pattern, typically forming larger and more flexible seven-membered rings or bridging between metal centers to form coordination polymers.[6][7] These ligands are key components in the formation of epoxy resins and polyamides due to their reactive amine groups.[6][8] Their coordination behavior provides a valuable contrast to the more rigid chelation expected from the geminal diamine arrangement in 1-(aminomethyl)cyclohexanamine.

Experimental Data Comparison

The following table summarizes key structural parameters for coordination complexes of ligands analogous to 1-(aminomethyl)cyclohexanamine, providing a basis for predicting the properties of its future complexes.

LigandMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
GabapentinCo(II)OctahedralCo-O: 2.064(2), 2.088(2)[1][2]
GabapentinNi(II)-Ni-O: ~2.036[1][2]
trans-1,2-diaminocyclohexaneCu(II)Tetragonally distorted octahedral-[3]
trans-1,2-diaminocyclohexaneZn(II)Less distorted octahedral-[3]
(1R,2R)-N,N′-bis[(quinolin-2-yl)methyl]cyclohexane-1,2-diamineFe(III)Distorted octahedral-[9]

Experimental Protocols

The synthesis and structural characterization of coordination complexes with amine-functionalized cyclohexane ligands generally follow well-established procedures.

General Synthesis of a Metal Complex with 1-(Aminomethyl)cyclohexanamine Dihydrochloride
  • Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Cu(II), Ni(II), Co(II)) with 1-(aminomethyl)cyclohexanamine.

  • Materials: 1-(aminomethyl)cyclohexanamine dihydrochloride, a metal salt (e.g., CuCl₂·2H₂O, NiSO₄·6H₂O, Co(NO₃)₂·6H₂O), a suitable solvent (e.g., water, methanol, ethanol), and a base (e.g., NaOH, triethylamine) to deprotonate the amine hydrochloride.

  • Procedure:

    • Dissolve a stoichiometric amount of 1-(aminomethyl)cyclohexanamine dihydrochloride in the chosen solvent.

    • Add two equivalents of a base to the solution to neutralize the HCl and free the diamine ligand.

    • In a separate flask, dissolve the metal salt in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with stirring.

    • The reaction mixture may be heated to facilitate complex formation.

    • Slowly cool the solution to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in vacuo.

Structural Characterization by Single-Crystal X-ray Diffraction
  • Objective: To determine the precise three-dimensional structure of the synthesized complex.

  • Procedure:

    • A suitable single crystal of the complex is selected and mounted on a diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

    • The collected data are processed to determine the unit cell parameters and the space group.

    • The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.

    • The final structure provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Visualization of Coordination Modes and Workflows

The following diagrams illustrate the expected coordination of 1-(aminomethyl)cyclohexanamine and a typical experimental workflow for structural analysis.

G cluster_ligand 1-(Aminomethyl)cyclohexanamine cluster_metal Metal Ion cluster_complex Chelate Complex L C6H10(CH2NH2)(NH2) C [M(C6H10(CH2NH2)(NH2))]^n+ L->C Coordination M M^n+ M->C

Caption: Expected chelation of 1-(aminomethyl)cyclohexanamine to a metal center.

G A Synthesis of Complex B Crystallization A->B C Single-Crystal X-ray Diffraction B->C D Structure Solution and Refinement C->D E Structural Analysis D->E

Caption: Workflow for the structural analysis of a coordination complex.

Conclusion

References

  • Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid - TSI Journals.

  • Coordination chemistry of cis,trans-1,3,5-Triaminocyclohexane : from mononuclear complexes to supramolecular architectures - UBIRA ETheses.

  • (PDF) Unprecedented Example of Metal Complexes With 1-Aminomethyl-1-Cyclohexane Acetic Acid - ResearchGate.

  • Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[6]aneN4.

  • 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride - MySkinRecipes.

  • Remarkable differences and similarities between the isomeric Mn(II)- cis - CORE.

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - NIH.

  • Highly selective R,S-coordination of non racemic (1R,2R)-(1,2-dialkyl)-1,2-diamine cyclohexane derivatives to palladium dichloride - Chemical Communications (RSC Publishing).

  • Synthesis, hydrolysis and fluorescence of Schiff base derivatives of (±) trans-1,2-diaminocyclohexane (DACH) in Co(II), Zn(II), Ni(II) and Cu(II) Complexes | Request PDF - ResearchGate.

  • (PDF) Structural properties of trans-cyclohexane-1,2-diamine complexes of copper(II) and zinc(II) acesulfamates - ResearchGate.

  • Crystal Structures of Metal Complexes | MDPI Books.

  • Crystal structure of ({(1R,2R)-N,N′-bis[(quinolin-2-yl)methyl]cyclohexane-1,2-diamine}chloridoiron(III))-μ-oxido-[trichloridoferrate(III)] chloroform monosolvate - PMC - NIH.

  • 1,3-Bis(aminomethyl)cyclohexane - Wikipedia.

  • CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane - CymitQuimica.

  • Applications of coordination compounds - BP Chaliha College.

  • 2579-20-6, 1,3-Bis(aminomethyl)cyclohexane Formula - ECHEMI.

  • Fascinating Coordination Complexes and Their Applications - Bio-IT World.

  • trans-1,4-Bis(aminomethyl)cyclohexane - the NIST WebBook.

  • Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer - Oriental Journal of Chemistry.

  • (PDF) Medicinal Applications of Coordination Complexes - ResearchGate.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Aminomethyl)cyclohexanamine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of laboratory reagents is as critical as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Aminomethyl)cyclohexanamine dihydrochloride (CAS No. 123194-05-8), ensuring the safety of personnel, adherence to regulatory compliance, and the integrity of our shared environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 1-(Aminomethyl)cyclohexanamine dihydrochloride is paramount. This compound, while a valuable research tool, possesses inherent risks that necessitate careful handling and disposal.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation. The dihydrochloride salt, in its solid form, can become an inhalation hazard if dust is generated.

Regulatory Consideration: While these GHS classifications denote significant health hazards, they do not automatically categorize this compound as a characteristic hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) for ignitability, corrosivity, or reactivity.[1][2] However, due to its acute oral toxicity (H302), it is prudent to manage it as a hazardous waste to ensure the highest level of safety and compliance. The most definitive determination of its hazardous waste status would be through the Toxicity Characteristic Leaching Procedure (TCLP), though for laboratory-scale quantities, treating it as a hazardous waste is the most conservative and recommended approach.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of 1-(Aminomethyl)cyclohexanamine dihydrochloride, the use of appropriate personal protective equipment is non-negotiable. The following table outlines the minimum required PPE for handling this compound, particularly during disposal procedures.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes, preventing serious eye irritation (H319).
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and irritation (H315).
Body Protection Laboratory coatProtects against contamination of clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved particulate respirator is recommended.Minimizes the inhalation of dust, which can cause respiratory irritation (H335).

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of 1-(Aminomethyl)cyclohexanamine dihydrochloride is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Phase 1: Waste Segregation and Containerization
  • Identify and Segregate: Classify all waste containing 1-(Aminomethyl)cyclohexanamine dihydrochloride as hazardous chemical waste. Keep this waste stream separate from others, such as non-hazardous waste or other types of chemical waste, to prevent accidental reactions.[5]

  • Select Appropriate Containers: Use a dedicated and clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof lid.

  • Transfer Solid Waste: Carefully transfer the solid 1-(Aminomethyl)cyclohexanamine dihydrochloride waste into the designated container. Take measures to avoid the generation of dust.

  • Manage Contaminated Materials: Any materials grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads, should also be placed in the designated hazardous waste container.

Phase 2: Labeling and Storage
  • Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must also include the full chemical name: "1-(Aminomethyl)cyclohexanamine dihydrochloride," the CAS number (123194-05-8), and an indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).[6] This area should be away from incompatible materials.

Phase 3: Final Disposal
  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically not exceeding one year for satellite accumulation), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Documentation: Ensure that all necessary documentation for the transfer of hazardous waste is completed accurately and retained for your records.

Emergency Procedures: Preparedness is Key

Spill Response:

  • Small Spills: In the event of a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container. The spill area should then be decontaminated with a suitable cleaning agent.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the proper disposal of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposition start Start: Disposal of 1-(Aminomethyl)cyclohexanamine dihydrochloride hazards Identify Hazards: H302, H315, H319, H335 start->hazards ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat hazards->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container transfer Transfer Waste & Contaminated Items into Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs document Complete & Retain Waste Manifest contact_ehs->document end End of Process document->end

Caption: Logical workflow for the safe disposal of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • American Laboratory. (2019, June 25). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Stonhard. (2020, August 28). GHS SDS. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Lion Technology. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • ChemSafetyPRO. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

  • Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics - A User-Friendly Reference Document. Retrieved from [Link]

  • ACTenviro. (2025, February 6). Toxic Culture: All About Toxicity. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Chemtron. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Lubricants. (n.d.). Classification of the substance or mixture Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2A H319 Causes serious. Retrieved from [Link]

  • Lion Technology. (2021, May 24). What is Acute Hazardous Waste. Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Characteristics of Hazardous Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-(Aminomethyl)cyclohexanamine Dihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe use of chemical reagents is paramount in the fast-paced world of research and drug development. 1-(Aminomethyl)cyclohexanamine dihydrochloride, a key building block in various synthetic pathways, requires careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Landscape

1-(Aminomethyl)cyclohexanamine dihydrochloride (CAS No. 123194-05-8) is a solid substance that presents several hazards that must be respected and mitigated.[1][2][3] Understanding the "why" behind safety protocols is the first step toward true laboratory safety.

Hazard Identification Summary Table

Hazard StatementClassificationImplication for Handling
H302Harmful if swallowedIngestion can lead to systemic toxicity. Care must be taken to avoid hand-to-mouth contact.
H315Causes skin irritationDirect contact with the solid or its solutions can cause skin irritation and inflammation.
H319Causes serious eye irritationThe powder can cause significant irritation and potential damage upon contact with the eyes.
H335May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.

Source: Sigma-Aldrich Safety Data Sheet

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 1-(Aminomethyl)cyclohexanamine dihydrochloride. The goal is to create a barrier between the researcher and the chemical, minimizing all potential routes of exposure.

Eye and Face Protection: The First Line of Defense
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this compound.

  • Recommended for Powder Handling: When weighing or transferring the solid, a face shield worn over safety glasses provides an additional layer of protection against accidental splashes or airborne dust.

Skin and Body Protection: A Comprehensive Barrier
  • Gloves: Due to the skin irritation hazard, chemically resistant gloves are mandatory.

    • Recommended Glove Types: Nitrile or neoprene gloves are recommended for handling this compound and other amine hydrochlorides.[4][5] Always use powder-free gloves to prevent inhalation of aerosolized contaminants.

    • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if contamination is suspected and every two hours during prolonged handling.[6]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect street clothing and skin from contamination.

  • Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.

Respiratory Protection: Preventing Inhalation Exposure
  • Primary Control: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood.[6][13]

  • When a Respirator is Necessary: If a fume hood is not available or during a large-scale spill, respiratory protection is required.

    • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with a combination cartridge for organic vapors and particulates (P100 filter) is recommended.[14][15][16][17] The NIOSH color code for an ammonia/methylamine cartridge is bright green.[16][17]

    • Fit Testing: A proper fit test is essential to ensure the respirator provides a complete seal.[18]

Engineering and Administrative Controls: Designing Safety into the Workflow

Beyond personal protective equipment, a safe laboratory environment is built upon robust engineering and administrative controls.

Engineering Controls: Modifying the Workspace for Safety
  • Chemical Fume Hood: As the primary engineering control, a properly functioning and certified chemical fume hood is essential for weighing, transferring, and preparing solutions of 1-(Aminomethyl)cyclohexanamine dihydrochloride.[13]

  • Ventilated Balance Enclosure: For weighing small quantities of the powder, a ventilated balance enclosure can provide an additional layer of containment and prevent drafts from affecting the measurement.[19]

Administrative Controls: Safe Work Practices
  • Designated Work Area: Establish a clearly marked designated area for handling this compound. This helps to contain any potential contamination.[6]

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this chemical. All personnel must be trained on these procedures before beginning work.[20][21]

  • Good Housekeeping: Maintain a clean and organized workspace. Cover work surfaces with absorbent, disposable bench paper before starting any work.[19]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of 1-(Aminomethyl)cyclohexanamine dihydrochloride, from receiving to waste disposal.

Workflow for Handling 1-(Aminomethyl)cyclohexanamine Dihydrochloride

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Review SDS and SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area in Fume Hood prep2->prep3 weigh Weigh Solid in Fume Hood prep3->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area and Equipment dissolve->decon store Store in a Cool, Dry, Well-Ventilated Area decon->store waste Segregate and Label Hazardous Waste store->waste dispose Arrange for Professional Disposal waste->dispose

Caption: A logical workflow for the safe handling of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Detailed Protocol for Weighing and Solution Preparation
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the laboratory's specific Standard Operating Procedure (SOP) for handling this compound.[20]

    • Don all required PPE as outlined in Section 2.

    • Prepare the designated work area within the chemical fume hood by laying down absorbent bench paper.[19]

  • Weighing:

    • Use a tared, sealed container to weigh the solid directly in the fume hood.[19]

    • If a balance cannot be placed in the fume hood, tare a container with a lid on the benchtop, add the approximate amount of powder to the container inside the fume hood, close the lid, and then weigh the container on the benchtop.[19]

    • Handle the solid gently to minimize dust generation.

  • Solution Preparation:

    • Slowly add the weighed solid to the desired solvent in a suitable container within the fume hood.

    • Keep the container covered as much as possible during dissolution.

  • Storage:

    • Store the solid compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22]

Spill and Emergency Response Plan

Prompt and appropriate action is critical in the event of a spill.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[23]

  • Cleanup:

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • For small liquid spills, use an inert absorbent material.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[24]

Spill Response Workflow

G spill Spill Occurs alert Alert Others spill->alert evacuate Evacuate Area (if necessary) alert->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste decon->dispose

Caption: A clear workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 1-(Aminomethyl)cyclohexanamine dihydrochloride and its associated waste is a critical final step in its lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, and disposable PPE, must be collected as hazardous chemical waste.[24][25]

  • Waste Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[25]

  • Neutralization: While neutralization of amine hydrochlorides with a weak base is chemically possible, it is generally not recommended as a standard laboratory disposal procedure due to the potential for exothermic reactions and the creation of a more complex waste stream.[26][27]

  • Professional Disposal: All waste containing 1-(Aminomethyl)cyclohexanamine dihydrochloride must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[23][25]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1-(Aminomethyl)cyclohexanamine dihydrochloride, fostering a laboratory environment where scientific advancement and safety go hand in hand.

References

  • University of California, Los Angeles - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Henriks-Eckerman, M. L., Suuronen, K., & Jolanki, R. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • GT Safety Products. (n.d.). Comfo® Respirator Cartridge, AM/MA, Comfo®/Advantage® Respirators, NIOSH Color Code Green. Retrieved from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Florida State University - Environmental Health & Safety. (n.d.). Working with Particularly Hazardous Chemicals. Retrieved from [Link]

  • Kuwait National Petroleum Company. (n.d.). Disposing Amine Waste. Technology Catalogue. Retrieved from [Link]

  • Duke University - Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Retrieved from [Link]

  • Banaee, S., & Que Hee, S. S. (2017). Glove permeation of chemicals: The state of the art of current practice, Part 1. Journal of occupational and environmental hygiene, 14(3), 219–225.
  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Georgia - Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • PennState Extension. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5062-67-9,(1-AMINOCYCLOHEXYL)METHYLAMINE DIHYDROCHLORIDE. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.